Azido-PEG3-Val-Cit-PAB-PNP
描述
属性
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47N9O12/c1-23(2)30(41-29(44)13-16-51-18-20-53-21-19-52-17-15-38-42-36)32(46)40-28(4-3-14-37-33(35)47)31(45)39-25-7-5-24(6-8-25)22-54-34(48)55-27-11-9-26(10-12-27)43(49)50/h5-12,23,28,30H,3-4,13-22H2,1-2H3,(H,39,45)(H,40,46)(H,41,44)(H3,35,37,47)/t28-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBCDJANEWKOSX-JDXGNMNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47N9O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601100304 | |
| Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055047-18-0 | |
| Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055047-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Azido-PEG3-Val-Cit-PAB-PNP in Antibody-Drug Conjugates: A Technical Guide
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the antigen-specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The efficacy and safety of an ADC are critically dependent on the linker that connects these two components. An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet facilitate efficient payload liberation upon reaching the target tumor cells. This guide provides an in-depth technical overview of Azido-PEG3-Val-Cit-PAB-PNP, a sophisticated, cleavable linker system designed to meet these stringent requirements. We will dissect its individual components, mechanism of action, performance metrics, and the experimental protocols for its application.
Core Components and Their Functions
The this compound linker is a multi-functional molecule where each component serves a distinct and crucial purpose in the construction and action of the ADC.
-
Azido-PEG3 (Azide and Polyethylene Glycol unit):
-
Azido (N3) group: This functional group is the chemical handle for attaching the entire drug-linker construct to the antibody. It enables highly specific and efficient conjugation via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) with an alkyne-modified antibody. This bioorthogonal reaction proceeds under mild, aqueous conditions, preserving the integrity and function of the antibody.
-
PEG3 (3-unit Polyethylene Glycol): The PEG spacer is incorporated to improve the physicochemical properties of the ADC. Its hydrophilic nature enhances the aqueous solubility of the often-hydrophobic linker-payload complex, which can help prevent aggregation during ADC manufacturing and in circulation. The PEG unit can also act as a flexible spacer, potentially reducing steric hindrance and improving the pharmacokinetic profile of the conjugate.
-
-
Val-Cit (Valine-Citrulline Dipeptide):
-
This dipeptide sequence is the core of the linker's tumor-selective release mechanism. It is designed to be a substrate for Cathepsin B, a lysosomal protease that is frequently overexpressed in various types of cancer cells. The Val-Cit linker is remarkably stable in the bloodstream but is efficiently cleaved within the acidic and enzyme-rich environment of the lysosome following ADC internalization. This enzymatic cleavage is the trigger for the subsequent release of the cytotoxic payload.
-
-
PAB (p-Aminobenzyl Carbamate):
-
The PAB moiety is a "self-immolative" spacer. It connects the Val-Cit dipeptide to the cytotoxic drug. Following the enzymatic cleavage of the amide bond between citrulline and the PAB group by Cathepsin B, the resulting p-aminobenzyl alcohol intermediate is electronically unstable and undergoes a spontaneous 1,6-elimination reaction. This intramolecular cyclization releases the payload in its original, unmodified, and active form, along with carbon dioxide and an aza-quinone methide byproduct. This self-immolation is critical as it ensures that no part of the linker remains attached to the drug, which could otherwise impair its cytotoxic activity.
-
-
PNP (p-Nitrophenyl):
-
The p-nitrophenyl group functions as an activated leaving group, typically as part of a p-nitrophenyl carbonate. This reactive group facilitates the covalent attachment of the cytotoxic payload (which usually contains an amine or hydroxyl group) to the PAB spacer, forming a stable carbamate (B1207046) linkage. During the synthesis of the drug-linker complex, the PNP group is displaced by the payload, making it a key component for the initial construction of the linker-drug conjugate before its attachment to the antibody.
-
Mechanism of Action: From Circulation to Cell Death
The intricate design of the this compound linker orchestrates a precise sequence of events to deliver the cytotoxic payload specifically to cancer cells.
-
Circulation and Targeting: The ADC circulates systemically. The stability of the Val-Cit dipeptide and the overall linker construct prevents premature drug release in the plasma. The monoclonal antibody component guides the ADC to the tumor site, where it binds to a specific antigen on the surface of a cancer cell.
-
Internalization and Lysosomal Trafficking: Upon binding, the cancer cell internalizes the ADC-antigen complex, typically through endocytosis. The complex is then trafficked through the endo-lysosomal pathway into the lysosome.
-
Enzymatic Cleavage: Inside the lysosome, the high concentration and activity of proteases, particularly Cathepsin B, leads to the specific cleavage of the amide bond between the valine and citrulline residues of the linker.
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide exposes the PAB self-immolative spacer. This triggers a rapid, spontaneous 1,6-elimination reaction, which breaks the carbamate bond holding the payload.
-
Cytotoxicity: The now free and active cytotoxic drug is released from the lysosome into the cytoplasm, where it can engage its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.
Quantitative Performance Data
The performance of ADCs utilizing Val-Cit-PAB-based linkers has been evaluated across numerous studies. While specific data for the exact this compound linker can vary depending on the antibody, payload, and conjugation site, the following table summarizes representative quantitative data for the core Val-Cit-PAB system.
| Parameter | Typical Value/Observation | Significance |
| Plasma Stability | High stability in human plasma. However, Val-Cit linkers can show instability in rodent (mouse, rat) plasma due to cleavage by carboxylesterase 1C (Ces1C), which can complicate preclinical evaluation. | High human plasma stability is crucial to minimize off-target toxicity and ensure the ADC reaches the tumor intact. The instability in rodent plasma is a key consideration for preclinical model selection. |
| Cathepsin B Cleavage | Efficiently cleaved by Cathepsin B. Studies have shown that other lysosomal proteases (e.g., Cathepsin L, K, S) can also contribute to cleavage, ensuring robust payload release even if Cathepsin B levels vary. | Ensures that the payload is effectively released inside the target cell's lysosome, which is the intended site of action. |
| In Vitro Cytotoxicity | ADCs with Val-Cit-PAB linkers typically demonstrate potent, antigen-dependent cytotoxicity with IC50 values in the picomolar to low nanomolar range against target-positive cell lines. | Demonstrates the high potency of the ADC in selectively killing cancer cells that express the target antigen. |
| Bystander Effect | The released payload (if membrane-permeable, like MMAE) can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. | This effect can enhance the overall anti-tumor efficacy, especially in heterogeneous tumors where not all cells express the target antigen. |
Experimental Protocols
The development and characterization of an ADC using the this compound linker involves a multi-step process.
Synthesis of the Drug-Linker Conjugate
-
Objective: To conjugate the cytotoxic payload to the this compound linker.
-
Methodology:
-
Dissolve the this compound linker in a suitable anhydrous organic solvent (e.g., Dimethylformamide, DMF).
-
Add the cytotoxic payload (containing a primary or secondary amine) and a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA).
-
The amine on the payload displaces the PNP group on the linker to form a stable carbamate bond.
-
The reaction is typically stirred at room temperature for several hours to overnight.
-
The resulting Azido-PEG3-Val-Cit-PAB-Payload conjugate is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Antibody-Drug Conjugation via Click Chemistry
-
Objective: To attach the azide-functionalized drug-linker to an alkyne-modified antibody.
-
Methodology (SPAAC Protocol):
-
Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4). The antibody must be pre-functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
-
Drug-Linker Preparation: Prepare a stock solution of the purified Azido-PEG3-Val-Cit-PAB-Payload in a solvent like DMSO.
-
Conjugation: Add a molar excess (e.g., 5-10 fold) of the drug-linker solution to the antibody solution. The final reaction mixture may contain a small percentage of co-solvent (e.g., 5-10% DMSO) to ensure solubility.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 2-24 hours.
-
Purification: Remove excess, unreacted drug-linker and purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
ADC Characterization: Drug-to-Antibody Ratio (DAR)
-
Objective: To determine the average number of drug molecules conjugated to each antibody.
-
Methodology (Hydrophobic Interaction Chromatography - HIC):
-
HIC separates ADC species based on the hydrophobicity conferred by the attached drug-linkers.
-
An analytical HIC column is used with a decreasing salt gradient (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate).
-
Unconjugated antibody elutes first, followed by species with DAR 2, 4, 6, and 8, etc.
-
The peak area for each species is integrated, and the weighted average DAR is calculated based on the relative abundance of each peak.
-
In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the ADC and the premature release of the payload in plasma.
-
Methodology:
-
Incubate the purified ADC in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
At each time point, capture the ADC from the plasma using Protein A/G affinity chromatography to remove other plasma proteins.
-
Analyze the captured ADC by LC-MS or HIC to quantify the amount of intact ADC remaining and determine the percentage of released drug.
-
Cathepsin B Cleavage Assay
-
Objective: To confirm and quantify the rate of payload release in the presence of Cathepsin B.
-
Methodology (HPLC-Based):
-
Prepare a reaction buffer at an acidic pH (e.g., 5.0-6.0) containing a reducing agent like DTT to activate the enzyme.
-
Incubate the ADC with recombinant human Cathepsin B at 37°C.
-
Quench the reaction at various time points by adding an acid or organic solvent.
-
Analyze the samples by RP-HPLC to separate and quantify the intact ADC, cleaved linker fragments, and the released payload. The rate of release is determined by monitoring the increase in the free payload peak over time.
-
Conclusion
The this compound linker is a highly engineered system that exemplifies the chemical sophistication required for the development of safe and effective Antibody-Drug Conjugates. Its modular design incorporates a bioorthogonal handle for precise conjugation (Azido), a solubilizing spacer (PEG3), a tumor-selective cleavage site (Val-Cit), a self-immolative unit for efficient drug release (PAB), and a reactive group for payload attachment (PNP). This combination of features ensures that the cytotoxic payload remains securely attached during circulation and is released efficiently upon internalization into target cancer cells, thereby maximizing the therapeutic window and offering a powerful tool in the arsenal (B13267) of targeted cancer therapies.
An In-depth Technical Guide to Azido-PEG3-Val-Cit-PAB-PNP: A Key Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Azido-PEG3-Val-Cit-PAB-PNP linker, a critical component in the development of advanced antibody-drug conjugates (ADCs). We will delve into its chemical structure, physicochemical properties, and its role in the targeted delivery of therapeutic payloads. This document includes a summary of its key attributes, representative experimental protocols, and visualizations to illustrate its mechanism of action and experimental workflows.
Core Structure and Chemical Properties
This compound is a multi-functional, cleavable linker designed for the precise construction of ADCs. Its structure is meticulously engineered to provide a stable linkage between an antibody and a cytotoxic drug in circulation, while enabling selective payload release within the target cancer cell.
The molecule consists of several key functional units:
-
Azido Group (N₃): This terminal group serves as a bioorthogonal handle for "click chemistry." It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with a corresponding alkyne-modified antibody, allowing for a highly specific and efficient conjugation reaction.[1][2]
-
PEG3 Spacer (Polyethylene Glycol): The three-unit polyethylene (B3416737) glycol spacer enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting ADC.[3]
-
Val-Cit Dipeptide (Valine-Citrulline): This dipeptide sequence is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[3][] This enzymatic cleavage is the primary mechanism for intracellular drug release.
-
PAB Spacer (p-Aminobenzyl Alcohol): The PAB group acts as a self-immolative spacer. Following the cleavage of the Val-Cit linker by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, ensuring the efficient and traceless release of the active drug.[5]
-
PNP Ester (p-Nitrophenyl Ester): The p-nitrophenyl ester is an activated leaving group, facilitating the covalent attachment of an amine- or hydroxyl-containing payload to the linker.[3]
Chemical Structure
The IUPAC name for this compound is 4-((14S,17S)-1-azido-14-isopropyl-12,15-dioxo-17-(3-ureidopropyl)-3,6,9-trioxa-13,16-diazaoctadecan-18-amido)benzyl (4-nitrophenyl) carbonate.
Data Presentation: Physicochemical and Supplier-Specific Data
The following table summarizes the key quantitative data for this compound, primarily sourced from commercial suppliers. It is important to note that batch-to-batch variability may exist.
| Property | Value | Reference(s) |
| CAS Number | 2055047-18-0 | [1] |
| Chemical Formula | C₃₄H₄₇N₉O₁₂ | [1] |
| Molecular Weight | 773.79 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO and DMF | [3] |
| Storage Conditions | -20°C, sealed, away from moisture | [1] |
Experimental Protocols
The following are representative protocols for the use of this compound in the synthesis and evaluation of ADCs. These are generalized procedures and may require optimization for specific antibodies, payloads, and experimental setups.
Protocol 1: Conjugation of this compound to an Alkyne-Modified Antibody via SPAAC
This protocol describes the conjugation of the azide-containing linker to an antibody that has been functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Alkyne-modified monoclonal antibody (mAb-DBCO) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG3-Val-Cit-PAB-Drug conjugate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the Azido-PEG3-Val-Cit-PAB-Drug conjugate in anhydrous DMSO at a concentration of 10-20 mM.
-
Ensure the mAb-DBCO is at a concentration of 5-10 mg/mL in PBS.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the Azido-PEG3-Val-Cit-PAB-Drug solution to the mAb-DBCO solution.
-
Gently mix the reaction mixture and incubate at 4°C or room temperature for 4-12 hours. The optimal time and temperature should be determined empirically.
-
-
Purification:
-
Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) using an appropriate column (e.g., Sephadex G-25).
-
Elute the ADC with PBS, pH 7.4.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.
-
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This protocol outlines a method to evaluate the cleavage of the Val-Cit linker and the subsequent release of the payload in the presence of Cathepsin B.
Materials:
-
Purified ADC with the Azido-PEG3-Val-Cit-PAB linker
-
Human Cathepsin B (recombinant)
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Quenching Solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the ADC in the assay buffer.
-
Activate Cathepsin B according to the manufacturer's instructions.
-
-
Cleavage Reaction:
-
In a microcentrifuge tube, combine the ADC solution with the activated Cathepsin B. A typical enzyme-to-substrate ratio is 1:100 to 1:1000 by molarity.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an excess of the cold quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant for the presence of the released payload using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Quantify the concentration of the released payload at each time point.
-
Plot the payload concentration versus time to determine the rate of cleavage.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes involving the this compound linker.
Caption: Experimental workflow for the synthesis of an ADC using this compound.
Caption: Signaling pathway of ADC action and intracellular drug release.
References
The Pivotal Role of the p-Aminobenzyl Self-Immolative Spacer in Targeted Payload Release: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyl (PAB) self-immolative spacer is a critical component in the design of modern antibody-drug conjugates (ADCs), enabling the controlled and efficient release of cytotoxic payloads within target cells. This technical guide provides a comprehensive overview of the PAB spacer's mechanism of action, its role in ADC development, and the experimental protocols used to evaluate its performance, with a focus on quantitative data and detailed methodologies.
Introduction to Self-Immolative Linkers in ADCs
Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody to the payload is a crucial element that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.[1] Self-immolative linkers are designed to be stable while the ADC is in the bloodstream and to undergo a rapid, spontaneous fragmentation cascade to release the unmodified, active payload upon a specific triggering event within the cancer cell.[2] This targeted release mechanism is paramount for maximizing the therapeutic window by increasing the concentration of the active drug at the tumor site while minimizing systemic exposure and associated off-target toxicities.[1]
The p-Aminobenzyl (PAB) Spacer: A Cornerstone of ADC Linker Technology
The most widely used self-immolative spacer in ADC design is based on p-aminobenzyl alcohol.[3] It is typically positioned between a cleavable trigger, such as an enzyme-sensitive peptide sequence, and the cytotoxic payload.[4] The PAB spacer's primary function is to ensure that upon cleavage of the trigger, a cascade of electronic rearrangements leads to the "traceless" release of the payload in its native, fully active form.[3][5]
Mechanism of Action: The 1,6-Elimination Cascade
The self-immolative process of the PAB spacer is an elegant example of a 1,6-elimination reaction. This intramolecular electronic cascade is not a direct enzymatic cleavage of the PAB unit itself but is initiated by the cleavage of an adjacent "trigger" moiety.[6] A common trigger is the dipeptide sequence valine-citrulline (Val-Cit), which is recognized and cleaved by lysosomal proteases like cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[4][7]
The process unfolds as follows:
-
Enzymatic Cleavage of the Trigger: After the ADC is internalized by a target cancer cell and trafficked to the lysosome, cathepsin B cleaves the amide bond between the citrulline residue and the amino group of the PAB spacer.[7]
-
Initiation of Self-Immolation: The cleavage of the peptide bond exposes a free aniline (B41778) nitrogen on the PAB spacer. This initiates a spontaneous and rapid electronic cascade.
-
1,6-Elimination: The lone pair of electrons on the newly formed aniline nitrogen donates into the aromatic ring, leading to the cleavage of the bond connecting the benzylic carbon to the payload. This results in the formation of an unstable azaquinone methide intermediate.
-
Payload Release: The payload, typically attached to the PAB spacer via a carbamate (B1207046) linkage, is released in its original, unmodified form.
-
Fragmentation of the Spacer: The azaquinone methide intermediate is highly unstable and quickly fragments, often releasing carbon dioxide in the process.
This entire cascade ensures a rapid and irreversible release of the cytotoxic agent directly within the target cell.
Quantitative Analysis of PAB Spacer Performance
The efficacy and safety of an ADC are critically dependent on the stability of the linker in circulation and the efficiency of payload release at the target site. Various analytical methods are employed to quantify these parameters.
Cleavage Kinetics
The rate of enzymatic cleavage of the trigger sequence is a key determinant of the overall payload release rate. This is often characterized by the Michaelis-Menten kinetic parameters, kcat and Km, which describe the turnover number and substrate affinity of the enzyme, respectively. While comprehensive comparative data is sparse, studies on model substrates provide insights into the efficiency of different dipeptide linkers. For the commonly used Val-Cit linker, cathepsin B-mediated cleavage is generally efficient.[2][8]
Table 1: Representative Cathepsin B Kinetic Parameters for a vcMMAE-based ADC
| Parameter | Value | Reference |
| KM (µM) | Varies by ADC | [2] |
| kcat (s-1) | Varies by ADC | [2] |
Note: Absolute values for kcat and KM can vary significantly depending on the specific ADC construct and experimental conditions.
Plasma Stability
An ideal ADC linker must be highly stable in the systemic circulation (pH ~7.4) to prevent premature payload release, which can lead to off-target toxicity.[9] Plasma stability is typically assessed by incubating the ADC in human and other species' plasma and monitoring the amount of intact ADC or released payload over time.[10]
Table 2: Representative Plasma Stability Data for a Val-Cit-PAB-based ADC
| Species | Incubation Time (days) | % Payload Release | Reference |
| Human | 6 | <1 | [9] |
| Cynomolgus Monkey | 6 | <1 | [9] |
| Rat | 6 | >4 | [9] |
| Mouse | 6 | >20 | [9] |
Note: Stability can vary between species due to differences in plasma enzymes.
pH-Dependent Stability
The acidic environment of the lysosome (pH 4.5-5.5) is a key trigger for the release of payloads from certain types of linkers. While the PAB self-immolation is primarily triggered by enzymatic cleavage, the stability of the overall linker-payload construct can also be influenced by pH. For instance, some linkers are designed to be more labile at lower pH.[11]
Table 3: Representative pH-Dependent Hydrolysis of an Acid-Labile Linker
| pH | Half-life (t1/2) | Reference |
| 7.4 | Stable | [11] |
| 5.5 | ~3 hours | [11] |
Note: This table illustrates the principle of pH-dependent cleavage for acid-labile linkers, which can be used in conjunction with a PAB spacer.
Payload Release Efficiency
The ultimate measure of a linker's performance is its ability to efficiently release the active payload inside the target cell. This is often quantified by measuring the concentration of the released drug in cell lysates or in the tumor microenvironment after ADC treatment.[12] Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the sensitive and specific quantification of released payloads.[13][14]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of different PAB-based linkers.
Synthesis of a Val-Cit-PAB Linker
The synthesis of a Val-Cit-PAB linker is a multi-step process that is often carried out using solid-phase peptide synthesis (SPPS).[15][16][17][18][19]
General Protocol for Solid-Phase Synthesis:
-
Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in a solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The first Fmoc-protected amino acid (e.g., Fmoc-Citrulline) is coupled to the resin using a coupling agent.
-
Fmoc Deprotection: The Fmoc protecting group is removed to expose the free amine for the next coupling step.
-
Second Amino Acid Coupling: The second Fmoc-protected amino acid (e.g., Fmoc-Valine) is coupled to the growing peptide chain.
-
PAB Moiety Coupling: The p-aminobenzyl alcohol moiety is coupled to the N-terminus of the dipeptide.
-
Cleavage from Resin: The completed linker is cleaved from the solid support using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude linker is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma from different species.[10]
Protocol:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C over a time course (e.g., 0, 24, 48, 72, 144 hours).
-
Sample Collection: At each time point, an aliquot of the plasma sample is collected.
-
ADC Capture: The ADC is captured from the plasma using an appropriate method, such as affinity chromatography with Protein A or G beads.
-
Analysis: The amount of intact ADC or released payload is quantified using techniques like LC-MS or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of payload release or the decrease in the drug-to-antibody ratio (DAR) is plotted against time to determine the stability profile.
Cathepsin B Cleavage Assay
This assay measures the rate of enzymatic cleavage of the linker by cathepsin B.[7]
Protocol:
-
Reagent Preparation: Prepare a reaction buffer at the optimal pH for cathepsin B activity (typically pH 5.0-6.0). Activate recombinant human cathepsin B according to the manufacturer's instructions.
-
Reaction Setup: In a microplate, combine the ADC with the reaction buffer.
-
Initiate Reaction: Add the activated cathepsin B to the ADC solution to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points, stop the reaction (e.g., by adding a protease inhibitor).
-
Quantification: Quantify the amount of released payload using a suitable analytical method, such as fluorescence spectroscopy (if the payload is fluorescent) or LC-MS.
-
Kinetic Analysis: Plot the amount of released payload versus time to determine the initial reaction velocity and calculate the kinetic parameters.
Conclusion
The p-aminobenzyl self-immolative spacer is a cornerstone of modern ADC technology, enabling the targeted and efficient release of cytotoxic payloads. Its clever design, which relies on a triggered 1,6-elimination cascade, ensures that the active drug is delivered in its most potent form directly within cancer cells. A thorough understanding of the PAB spacer's mechanism and the use of robust analytical methods to quantify its performance are essential for the successful development of safe and effective antibody-drug conjugates. The continued refinement of self-immolative linker technologies, including modifications to the PAB spacer to enhance stability and tune release kinetics, will undoubtedly play a pivotal role in the future of targeted cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Multifunctional linkers: Expanding the ADC toolkit and quantifying intracellular release kinetics - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ADC Plasma Stability Assay [iqbiosciences.com]
- 11. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. sciex.com [sciex.com]
- 14. researchgate.net [researchgate.net]
- 15. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
The Pivotal Role of PEG3 Linkers in Bioconjugation and Antibody-Drug Conjugate (ADC) Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver high-potency drugs to tumor cells while minimizing systemic toxicity.[][2] The linker component is of paramount importance, profoundly influencing the stability, solubility, pharmacokinetics (PK), and ultimately, the therapeutic index of the ADC.[3][4] Among the various linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) have garnered significant attention for their ability to favorably modulate the physicochemical properties of ADCs. This guide provides a comprehensive technical overview of the function of short-chain PEG linkers, with a specific focus on the three-unit PEG (PEG3) moiety, in bioconjugation and ADC stability.
Core Functions of PEG Linkers in ADCs
The incorporation of PEG linkers, including the short PEG3 variant, into ADC design offers a multitude of advantages that address key challenges in ADC development:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation.[5][6] Hydrophilic PEG linkers create a hydration shell around the ADC, significantly improving its aqueous solubility and preventing aggregation.[][6] This is crucial for maintaining the stability of the ADC during formulation and administration.
-
Improved Pharmacokinetics: The hydrophilic nature of PEG linkers shields the ADC from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[][7] This extended exposure time in the bloodstream allows for greater opportunity for the ADC to reach its target tumor cells.
-
Reduced Immunogenicity: By masking potential immunogenic epitopes on the payload or linker, PEGylation can reduce the risk of an immune response against the ADC.[7] This is a critical consideration for ensuring the safety and long-term efficacy of the therapeutic.
-
Enabling Higher Drug-to-Antibody Ratios (DAR): The enhanced solubility imparted by PEG linkers allows for the conjugation of a higher number of drug molecules per antibody without inducing aggregation.[7] This can lead to a more potent ADC, as a higher concentration of the cytotoxic payload can be delivered to the target cell.[3]
Quantitative Impact of PEG Linker Length on ADC Performance
While specific quantitative data for PEG3 linkers is often embedded within broader studies, the general trends observed with varying PEG chain lengths provide valuable insights into the impact of these hydrophilic spacers.
In Vitro Cytotoxicity
The effect of PEG linker length on the in vitro potency of an ADC can be context-dependent. In some instances, the introduction of a PEG linker, regardless of its length, has shown a negligible effect on the half-maximal inhibitory concentration (IC50). However, in other studies, particularly with smaller targeting moieties, longer PEG chains have been associated with a decrease in in vitro cytotoxicity. This is likely due to steric hindrance, where the longer PEG chain may interfere with the binding of the ADC to its target antigen or the subsequent internalization process.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate
| Linker | IC50 (nM) on NCI-N87 cells | IC50 (nM) on BT-474 cells |
| No PEG (HM) | 4.94 | 2.48 |
| 4 kDa PEG (HP4KM) | 31.9 | 26.2 |
| 10 kDa PEG (HP10KM) | 111.3 | 83.5 |
Data adapted from a study on affibody-based drug conjugates, which are smaller than monoclonal antibodies. The trend of decreasing potency with longer PEG chains may be more pronounced in such constructs.
Pharmacokinetics
A clear correlation exists between PEG linker length and the pharmacokinetic profile of an ADC. Generally, increasing the length of the PEG chain leads to a reduction in plasma clearance and an extended half-life. This is attributed to the increased hydrodynamic size of the ADC and the shielding effect of the PEG chain.
Table 2: Impact of PEG Linker Length on ADC Clearance
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
This data illustrates a significant decrease in clearance with increasing PEG length, with a plateau observed around PEG8. This suggests that even short PEG chains like PEG3 can contribute to improved pharmacokinetics.
Aggregation
The inclusion of hydrophilic PEG linkers is a key strategy to mitigate the aggregation of ADCs, particularly those with high DARs and hydrophobic payloads. The PEG chain creates a hydration layer that prevents intermolecular interactions and subsequent aggregation.
Table 3: Impact of Linker Hydrophilicity on ADC Aggregation (DAR 8)
| Linker Type | % Aggregation |
| Hydrophobic Linker | High |
| Linear PEG24 Linker | Low |
| Pendant (PEG12)2 Linker | Very Low |
This table highlights the effectiveness of PEG linkers in reducing aggregation, a critical factor for ADC stability and safety.[6][8]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and characterization of ADCs incorporating PEG3 linkers.
Protocol 1: Synthesis of a Drug-Linker Conjugate with a PEG3 Linker
This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid to a Boc-amino-PEG3-SSPy linker, a cleavable linker containing a PEG3 spacer.
Materials:
-
Cytotoxic drug with a carboxylic acid group
-
Boc-amino-PEG3-SSPy
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Boc Deprotection: Dissolve Boc-amino-PEG3-SSPy in a solution of TFA in DCM (e.g., 20% v/v). Stir at room temperature for 1-2 hours. Evaporate the solvent to obtain the deprotected amino-PEG3-SSPy linker.
-
Drug Activation: Dissolve the cytotoxic drug in anhydrous DMF. Add EDC and NHS (typically a 1.5 to 2-fold molar excess over the drug). Stir at room temperature for 1-2 hours to form the NHS-activated drug.
-
Conjugation: Add the deprotected amino-PEG3-SSPy linker to the activated drug solution. Add DIPEA to act as a base (typically 2-3 fold molar excess). Stir the reaction mixture at room temperature overnight.
-
Purification: Purify the drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the in vitro potency (IC50) of an ADC.[9]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC of interest
-
Control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in complete culture medium. Add the diluted solutions to the cells.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.[10]
Protocol 3: In Vivo Stability Assessment (ELISA-based)
This protocol is used to measure the concentration of intact ADC in plasma samples over time.[6]
Materials:
-
Animal model (e.g., mice or rats)
-
ADC of interest
-
Antigen specific to the ADC's antibody
-
Enzyme-conjugated secondary antibody that recognizes the payload
-
Substrate for the enzyme
-
96-well microplates
Procedure:
-
Dosing: Administer the ADC intravenously to the animal model.
-
Sample Collection: Collect blood samples at various time points. Process the blood to obtain plasma.
-
ELISA:
-
Coat a 96-well plate with the target antigen.
-
Block the plate to prevent non-specific binding.
-
Add diluted plasma samples to the wells.
-
Add the enzyme-conjugated secondary antibody that binds to the payload.
-
Add the substrate and measure the resulting signal.
-
-
Data Analysis: Generate a standard curve and determine the concentration of intact ADC in the plasma samples at each time point to evaluate its stability.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway for an ADC with a Tubulin Inhibitor Payload
References
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. labinsights.nl [labinsights.nl]
- 8. researchgate.net [researchgate.net]
- 9. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
The Precision Cut: A Technical Guide to Cathepsin B-Mediated Cleavage of Valine-Citrulline Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanism of Cathepsin B-mediated cleavage of valine-citrulline (Val-Cit) dipeptides, a cornerstone of modern therapeutic design, particularly in the field of Antibody-Drug Conjugates (ADCs). Understanding this enzymatic process at a molecular level is critical for the rational design of linker technologies that ensure therapeutic stability in circulation and precise payload release within the target cell.
The Enzymatic Machinery: Cathepsin B
Cathepsin B is a lysosomal cysteine protease belonging to the papain superfamily.[1] Predominantly active in the acidic environment of the lysosome (pH 4.5-5.5), its primary physiological role is protein degradation.[2] Structurally, Cathepsin B's catalytic activity is driven by a Cys-His catalytic dyad within its active site.[2] A unique feature of Cathepsin B is the "occluding loop," a flexible segment of approximately 20 amino acids that can modulate its activity. This loop allows Cathepsin B to function as both an endopeptidase (cleaving within a peptide chain) and an exopeptidase (cleaving from the C-terminus).[3][4] This dual functionality is pivotal for its recognition and cleavage of dipeptide linkers.
The Substrate: Valine-Citrulline Linkers
The valine-citrulline dipeptide has become a linker of choice in numerous clinically approved and investigational ADCs.[2][5] This preference is due to its remarkable balance of stability in the bloodstream and its susceptibility to cleavage by lysosomal proteases like Cathepsin B.[5]
In the context of ADCs, the Val-Cit linker is typically conjugated to a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which in turn is attached to the cytotoxic payload.[2][5] This entire construct ensures that the potent drug remains inactive until the Val-Cit dipeptide is cleaved.
The Cleavage Mechanism: A Step-by-Step Molecular Interaction
The cleavage of the Val-Cit linker by Cathepsin B is a highly specific enzymatic reaction that occurs within the lysosome following the internalization of an ADC. The process can be broken down into the following key steps:
-
Substrate Recognition and Binding: The Val-Cit dipeptide motif is recognized by the active site of Cathepsin B. The valine residue fits into the S2 subsite, which favors hydrophobic amino acids, while the citrulline residue occupies the S1 subsite.[2]
-
Nucleophilic Attack: The catalytic cycle is initiated by the deprotonation of the active site cysteine (Cys29) by a nearby histidine (His199), forming a highly reactive thiolate ion.[4] This thiolate then performs a nucleophilic attack on the carbonyl carbon of the peptide bond between citrulline and the PABC spacer.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.
-
Acyl-Enzyme Formation and Release of the First Product: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The PABC-payload portion is released as the first product. Simultaneously, an acyl-enzyme intermediate is formed, where the N-terminal portion of the substrate (the antibody-linker-Val-Cit moiety) is covalently attached to the active site cysteine via a thioester bond.
-
Deacylation: A water molecule, activated by the active site histidine, attacks the carbonyl carbon of the acyl-enzyme intermediate.
-
Formation of a Second Tetrahedral Intermediate: This leads to the formation of a second tetrahedral intermediate.
-
Release of the Second Product and Enzyme Regeneration: The second tetrahedral intermediate collapses, releasing the C-terminal carboxyl group of the citrulline residue and regenerating the active enzyme.
Signaling Pathway of ADC Internalization and Payload Release
Caption: ADC internalization and payload release pathway.
Cathepsin B Catalytic Cleavage Mechanism
Caption: The catalytic cycle of Val-Cit-PABC cleavage by Cathepsin B.
Quantitative Data on Dipeptide Linker Cleavage
Direct kinetic parameters for the cleavage of full ADCs are not always publicly available. However, studies using model substrates provide valuable insights into the efficiency of Cathepsin B-mediated cleavage. It's important to note that while the antibody carrier's bulkiness does not appear to significantly impact the drug release rate, the specific payload and conjugation site can have minor effects.[6][7]
| Substrate | pH | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Z-Arg-Arg-AMC | 7.2 | - | - | - | [8] |
| Z-Phe-Arg-AMC | 7.2 | - | - | - | [8] |
| Z-Nle-Lys-Arg-AMC | 7.2 | - | - | High | [8] |
| Z-Arg-Arg-AMC | 4.6 | - | - | - | [8] |
| Z-Phe-Arg-AMC | 4.6 | - | - | High | [8] |
| Z-Nle-Lys-Arg-AMC | 4.6 | - | - | High | [8] |
| Abz-GIVRAK(Dnp)-OH (DPCP activity) | 7.2 | 156 | - | - | [3] |
| Abz-GIVRAK(Dnp)-OH (DPCP activity) | 5.5 | 51 | - | - | [3] |
| Abz-GIVRAK(Dnp)-OH (DPCP activity) | 4.6 | 15 | - | - | [3] |
| Z-RR-AMC (Endopeptidase activity) | 7.2 | 53 | - | - | [3] |
| Z-RR-AMC (Endopeptidase activity) | 5.5 | 40 | - | - | [3] |
| Z-RR-AMC (Endopeptidase activity) | 4.6 | 25 | - | - | [3] |
Note: Specific values for Km and kcat are often highly dependent on assay conditions and the specific substrate construct. The table reflects relative activities and substrate preferences under different pH conditions.
Experimental Protocols
Fluorogenic Substrate Cleavage Assay
This high-throughput assay is used to screen and characterize the susceptibility of peptide linkers to Cathepsin B cleavage.[9][10]
Objective: To determine the rate of cleavage of a fluorogenic peptide substrate by recombinant Cathepsin B.
Materials:
-
Recombinant Human Cathepsin B
-
Fluorogenic Substrate (e.g., Z-Val-Cit-AMC)
-
Assay Buffer: 25 mM MES, pH 5.0[9]
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0[9]
-
96-well black microplate
-
Fluorescence microplate reader
-
Cathepsin B inhibitor (e.g., CA-074) for control experiments
Procedure:
-
Reagent Preparation:
-
Prepare Assay and Activation buffers. The Activation Buffer should be made fresh.
-
Reconstitute recombinant Cathepsin B in Activation Buffer to a stock concentration (e.g., 10 µg/mL) and incubate at room temperature for 15 minutes to activate the enzyme.[9]
-
Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM).
-
-
Assay Setup:
-
Dilute the activated Cathepsin B to the desired working concentration in Assay Buffer.
-
Add 50 µL of the diluted, activated Cathepsin B solution to the wells of the 96-well plate.
-
Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the substrate in Assay Buffer.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals.
-
-
Data Analysis:
-
Subtract the background fluorescence from the substrate blank wells.
-
Plot fluorescence intensity versus time. The initial rate of the reaction is determined from the slope of the linear portion of the curve.
-
In Vitro ADC Cleavage Assay with LC-MS/MS Analysis
This method provides a quantitative measure of payload release from an ADC construct.[11]
Objective: To quantify the rate of payload release from a Val-Cit-linker-containing ADC upon incubation with Cathepsin B.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 10 mM MES buffer, pH 6.0, containing dithiothreitol (B142953) (DTT)[11]
-
Quenching Solution: Acetonitrile or 2% formic acid containing an internal standard
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate the cleavage reaction by adding activated Cathepsin B solution. Typical final concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.[2]
-
Incubate the reaction at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding an excess of cold quenching solution.
-
-
Sample Preparation and Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
-
Data Analysis:
-
Generate a standard curve for the payload to quantify its concentration in the samples.
-
Plot the concentration of the released payload versus time to determine the cleavage rate.
-
Experimental Workflow for In Vitro ADC Cleavage Assay
Caption: A typical workflow for an in vitro ADC cleavage assay.
Conclusion
The Cathepsin B-mediated cleavage of valine-citrulline dipeptides is a highly specific and efficient process that is fundamental to the success of many targeted therapies. A thorough understanding of the enzyme's mechanism, substrate specificity, and the experimental methodologies for its characterization is essential for the continued development of innovative and effective antibody-drug conjugates. This guide provides a foundational resource for researchers and drug development professionals working to harness this precise enzymatic activity for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A two-trick pony: lysosomal protease cathepsin B possesses surprising ligase activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00224K [pubs.rsc.org]
- 4. Cathepsin B: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Azido-PEG3-Val-Cit-PAB-PNP: A Key Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Azido-PEG3-Val-Cit-PAB-PNP, a critical cleavable linker used in the development of antibody-drug conjugates (ADCs). This document outlines the detailed experimental protocols, presents quantitative data for key reaction steps, and includes visualizations of the synthesis pathway and relevant biological mechanisms.
Introduction
Antibody-drug conjugates represent a powerful class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the payload. This compound is a state-of-the-art linker that incorporates several key features:
-
An Azido Group: Enables bio-orthogonal conjugation to a modified antibody via click chemistry.
-
A Polyethylene Glycol (PEG) Spacer: The three-unit PEG (PEG3) enhances solubility and improves the pharmacokinetic profile of the ADC.
-
A Cathepsin B-Cleavable Dipeptide: The valine-citrulline (Val-Cit) motif is specifically recognized and cleaved by cathepsin B, an enzyme that is often overexpressed in the lysosomes of tumor cells.[]
-
A Self-Immolative Spacer: The p-aminobenzyl carbamate (B1207046) (PAB) group ensures the efficient and traceless release of the unmodified cytotoxic drug following cleavage of the Val-Cit linker.
-
A p-Nitrophenyl (PNP) Carbonate: This activated carbonate serves as a reactive handle for the efficient conjugation of the linker to a hydroxyl- or amine-containing cytotoxic payload.
This guide will detail a logical and efficient synthetic route to this complex molecule, providing researchers with the necessary information to replicate and adapt this process for their specific ADC development needs.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that can be logically divided into three main stages:
-
Synthesis of the Core Dipeptide-Spacer (Fmoc-Val-Cit-PAB-OH): This stage involves the sequential coupling of L-citrulline with p-aminobenzyl alcohol, followed by the addition of L-valine. The use of protecting groups (Fmoc) is crucial to ensure regioselectivity and prevent unwanted side reactions.
-
Coupling of the Azido-PEG3 Moiety: An Azido-PEG3-acid is coupled to the N-terminus of the Val-Cit-PAB-OH intermediate to introduce the azide (B81097) functionality and the PEG spacer.
-
Activation with p-Nitrophenyl Carbonate: The terminal hydroxyl group of the PAB moiety is activated with p-nitrophenyl chloroformate to generate the reactive PNP carbonate, yielding the final product.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound.
Stage 1: Synthesis of Fmoc-Val-Cit-PAB-OH
This stage follows an improved, high-yield synthesis route that minimizes epimerization.[2]
1.1: Fmoc protection of L-Citrulline
-
Reaction: L-Citrulline is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to protect the alpha-amino group.
-
Procedure:
-
Dissolve L-Citrulline (1.0 eq.) and sodium bicarbonate (2.2 eq.) in water.
-
Add an equal volume of 1,4-dioxane.
-
Cool the mixture to 0 °C and add a solution of Fmoc-Cl (1.0 eq.) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1 M HCl to precipitate the product.
-
Filter, wash with cold water, and dry the solid to yield Fmoc-Citrulline.
-
1.2: Coupling of Fmoc-Citrulline with p-Aminobenzyl alcohol
-
Reaction: The carboxylic acid of Fmoc-Citrulline is coupled with the amino group of p-aminobenzyl alcohol.
-
Procedure:
-
Dissolve Fmoc-Citrulline (1.0 eq.), p-aminobenzyl alcohol (1.1 eq.), and HATU (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) and stir the reaction at room temperature for 4-6 hours.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter, wash with water, and dry to obtain Fmoc-Cit-PAB-OH.
-
1.3: Fmoc deprotection of Fmoc-Cit-PAB-OH
-
Reaction: The Fmoc protecting group is removed to expose the primary amine of the citrulline residue.
-
Procedure:
-
Dissolve Fmoc-Cit-PAB-OH (1.0 eq.) in DMF.
-
Add piperidine (5.0 eq.) and stir at room temperature for 1 hour.[3]
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product, H2N-Cit-PAB-OH.
-
1.4: Peptide coupling to form Fmoc-Val-Cit-PAB-OH
-
Reaction: The deprotected H2N-Cit-PAB-OH is coupled with Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-valine).
-
Procedure:
-
Dissolve H2N-Cit-PAB-OH (1.0 eq.) and Fmoc-Val-OSu (1.1 eq.) in DMF.
-
Add DIPEA (1.5 eq.) and stir at room temperature overnight.
-
Precipitate the product by adding water.
-
Filter, wash with water, and purify by flash chromatography (silica gel, methanol/dichloromethane (B109758) gradient) to yield Fmoc-Val-Cit-PAB-OH.[3]
-
Stage 2: Coupling of the Azido-PEG3 Moiety
2.1: Fmoc deprotection of Fmoc-Val-Cit-PAB-OH
-
Reaction: The Fmoc group is removed from the valine residue.
-
Procedure:
-
Dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq.) in DMF.
-
Add piperidine (5.0 eq.) and stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure and triturate with diethyl ether to obtain H2N-Val-Cit-PAB-OH.
-
2.2: Synthesis of Azido-PEG3-acid (if not commercially available)
-
Reaction: A commercially available Boc-protected amino-PEG3-acid is reacted to introduce the azide group.
-
Procedure:
-
React Boc-NH-PEG3-COOH with triflic anhydride (B1165640) and sodium azide in a suitable solvent system to yield Azido-PEG3-COOH. (This is a generalized procedure and would require optimization).
-
2.3: Coupling of Azido-PEG3-acid with H2N-Val-Cit-PAB-OH
-
Reaction: The carboxylic acid of Azido-PEG3-acid is coupled to the N-terminus of H2N-Val-Cit-PAB-OH.
-
Procedure:
-
Dissolve H2N-Val-Cit-PAB-OH (1.0 eq.), Azido-PEG3-acid (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) and stir at room temperature overnight.
-
Purify the product, Azido-PEG3-Val-Cit-PAB-OH, by reverse-phase HPLC.
-
Stage 3: Activation with p-Nitrophenyl Carbonate
3.1: Reaction with p-Nitrophenyl chloroformate
-
Reaction: The terminal hydroxyl group of the PAB moiety is activated with p-nitrophenyl chloroformate to form the final product.
-
Procedure:
-
Dissolve Azido-PEG3-Val-Cit-PAB-OH (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add pyridine (B92270) (2.0 eq.) followed by a solution of p-nitrophenyl chloroformate (1.5 eq.) in DCM dropwise.[4]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1 M HCl and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound as a solid.
-
Data Presentation
The following table summarizes the expected quantitative data for the key steps in the synthesis of this compound. Please note that yields are based on reported values for similar reactions and may vary.
| Step | Product | Starting Materials | Key Reagents | Solvent | Typical Yield (%) | Analytical Data |
| 1.4 | Fmoc-Val-Cit-PAB-OH | H2N-Cit-PAB-OH, Fmoc-Val-OSu | DIPEA | DMF | 85-95 | LC-MS, 1H NMR |
| 2.3 | Azido-PEG3-Val-Cit-PAB-OH | H2N-Val-Cit-PAB-OH, Azido-PEG3-acid | HATU, DIPEA | DMF | 70-80 | RP-HPLC, MS |
| 3.1 | This compound | Azido-PEG3-Val-Cit-PAB-OH | p-Nitrophenyl chloroformate, Pyridine | DCM | 75-85 | LC-MS, 1H NMR |
Mandatory Visualizations
Cathepsin B Cleavage and Payload Release Mechanism
The Val-Cit linker is designed to be cleaved by Cathepsin B, a lysosomal protease often upregulated in cancer cells.[5][6][7] Following enzymatic cleavage, the PAB spacer undergoes a 1,6-elimination to release the active drug.
Experimental Workflow for ADC Cytotoxicity Assay
After successful synthesis and conjugation of the linker-payload to an antibody, it is crucial to evaluate the efficacy of the resulting ADC. A common in vitro method is the cytotoxicity assay.
Conclusion
The synthesis of this compound is a complex but manageable process that yields a highly versatile and effective linker for the development of next-generation antibody-drug conjugates. The strategic incorporation of a cleavable dipeptide, a self-immolative spacer, a PEG moiety, and a bio-orthogonal handle provides a robust platform for creating ADCs with an improved therapeutic index. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers in their efforts to design and synthesize novel and more effective cancer therapies.
References
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Blueprint: A Technical Guide to Protease-Sensitive ADC Linkers
For Immediate Release
A Deep Dive into the Core of Targeted Cancer Therapy: Unveiling the Critical Features of Protease-Sensitive ADC Linkers
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals dedicated to advancing the field of antibody-drug conjugates (ADCs). We will explore the pivotal role of protease-sensitive linkers in achieving the delicate balance between systemic stability and targeted payload release, a cornerstone of effective and safe ADC design. This document provides a comprehensive overview of the key features of these linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological and experimental workflows.
Introduction: The Crucial Role of the Linker
Antibody-drug conjugates represent a powerful class of therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's overall performance. An ideal linker must be sufficiently stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be efficiently cleaved to liberate the cytotoxic payload upon reaching the target tumor.[1][2] Protease-sensitive linkers have emerged as a leading strategy, designed to be selectively cleaved by proteases that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[3]
Mechanism of Action: From Circulation to Cytotoxicity
The journey of an ADC with a protease-sensitive linker involves a series of orchestrated events, beginning with systemic circulation and culminating in the targeted destruction of cancer cells.
ADC Internalization and Trafficking
Upon administration, the ADC circulates throughout the bloodstream. The antibody component recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, a process by which the ADC-antigen complex is internalized into the cell.[4] The most common pathway for this is clathrin-mediated endocytosis, which involves the formation of a clathrin-coated pit that buds off into the cytoplasm to form an early endosome.[1][5]
This early endosome then matures into a late endosome and eventually fuses with a lysosome. This trafficking process is tightly regulated by a family of small GTPases known as Rab proteins, which act as molecular switches to guide the vesicle's fate.[3][6][7] For instance, Rab5 is a key regulator of early endosome formation, while Rab7 mediates the transition to late endosomes and fusion with lysosomes.[8] The acidic environment (pH 4.5-5.0) and high concentration of proteases within the lysosome provide the ideal conditions for linker cleavage.[9]
Protease-Mediated Cleavage
The most well-characterized protease-sensitive linkers are dipeptides, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[10][11] These sequences are recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[9] The cleavage typically occurs between the citrulline (or alanine) residue and a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[9] Following enzymatic cleavage of the dipeptide, the PABC spacer spontaneously decomposes, releasing the unmodified cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect.[9]
The Bystander Effect
A key advantage of using cleavable linkers with membrane-permeable payloads (e.g., MMAE) is the potential for a "bystander effect."[12][13] After the payload is released into the target cancer cell, it can diffuse out and kill neighboring, antigen-negative tumor cells.[12] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[10][13]
Data Presentation: Quantitative Comparison of Linker Properties
The selection of a protease-sensitive linker is a data-driven process. The following tables summarize key quantitative parameters for commonly used linkers.
Table 1: Comparative In Vitro Cleavage of Protease-Sensitive Linkers
| Linker Type | Protease | Substrate Concentration | Enzyme Concentration | Incubation Time (hours) | % Payload Release | Reference |
| mc-Val-Cit-PABC | Cathepsin B | 1 µM | 20 nM | 4 | >90% | [1] |
| EVCit | Cathepsin B | - | - | Half-life: 2.8h | - | [2] |
| VCit | Cathepsin B | - | - | Half-life: 4.6h | - | [2] |
| SVCit | Cathepsin B | - | - | Half-life: 5.4h | - | [2] |
| Non-cleavable | Cathepsin B | 1 µM | 20 nM | 4 | <5% | [1] |
Table 2: Comparative Plasma Stability of ADC Linkers
| Linker Type | Plasma Source | Stability Metric | Value | Reference |
| Val-Cit | Human | % MMAE release after 6 days | <1% | [10] |
| Val-Cit | Mouse | % MMAE release after 6 days | ~25% | [10] |
| Val-Cit | Mouse | % MMAF loss after 14 days | >95% | [2][14] |
| EVCit | Mouse | % MMAF loss after 14 days | Almost none | [2][15] |
| Sulfatase-cleavable | Mouse | Stability | >7 days | [11] |
| Non-cleavable (SMCC) | Human | % MMAE release after 7 days | <0.01% | [10] |
Note: The instability of the Val-Cit linker in mouse plasma is due to cleavage by the carboxylesterase Ces1c, an issue not present in human plasma.[14][15] This highlights the importance of selecting appropriate preclinical models.
Table 3: In Vitro Cytotoxicity of ADCs with Different Enzyme-Cleavable Linkers
| ADC (Antibody-Linker-Payload) | Target Cell Line | IC₅₀ (pM) | Reference |
| Trastuzumab-β-galactosidase-MMAE | HER2+ | 8.8 | [11] |
| Trastuzumab-Val-Cit-MMAE | HER2+ | 14.3 | [11] |
| Trastuzumab-Val-Ala-MMAE | HER2+ | 92 | [11] |
| Trastuzumab-Sulfatase-MMAE | HER2+ | 61 | [11] |
| Trastuzumab-Non-cleavable-MMAE | HER2+ | 609 | [11] |
Experimental Protocols
Detailed and reproducible protocols are essential for the evaluation and validation of protease-sensitive linkers.
In Vitro Cathepsin B Cleavage Assay
Objective: To quantify the rate and extent of payload release from an ADC in the presence of purified Cathepsin B.[9]
Materials:
-
ADC construct with a protease-sensitive linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 10 mM MES, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)[1][16]
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO). Activate Cathepsin B according to the manufacturer's instructions.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical final ADC concentration is 1 µM.[9]
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final enzyme concentration is 20 nM.[9][16]
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[9]
-
Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution.
-
Sample Analysis: Centrifuge the quenched samples to pellet precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.[16]
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.[10]
Materials:
-
ADC construct
-
Human, monkey, and mouse plasma
-
Incubator at 37°C
-
Analytical instruments (e.g., LC-MS for DAR analysis, LC-MS/MS for free payload analysis)
Procedure:
-
Incubation: Incubate the ADC in plasma from the desired species at a concentration of ~100 µg/mL at 37°C.[10]
-
Time Points: Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96 hours).[10]
-
Sample Processing (for DAR analysis):
-
Purify the ADC from the plasma sample using affinity capture (e.g., Protein A magnetic beads).[10]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the purified ADC.
-
Analyze the eluate by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability.
-
-
Sample Processing (for free payload analysis):
ADC Internalization and Lysosomal Co-localization Assay
Objective: To visually confirm that the ADC is internalized by target cells and traffics to the lysosome.
Materials:
-
Target-positive cancer cell line
-
Fluorescently labeled ADC (e.g., using an Alexa Fluor dye)
-
Lysosomal marker antibody (e.g., anti-LAMP1)
-
Fluorescently labeled secondary antibodies
-
Fixation and permeabilization buffers (e.g., methanol (B129727) and Triton X-100)[17]
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed the target cells on coverslips in a culture plate and allow them to adhere overnight.
-
ADC Incubation: Treat the cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 1, 4, 24 hours) to allow for internalization.
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., 10% BSA).
-
Incubate the cells with a primary antibody against a lysosomal marker (e.g., rabbit anti-LAMP1).
-
Wash the cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit Alexa Fluor 594).
-
-
Imaging: Mount the coverslips on microscope slides and image using a confocal microscope. Co-localization of the ADC's fluorescence signal with the lysosomal marker's signal will appear as merged colors (e.g., yellow if the ADC is green and the lysosome is red), confirming lysosomal trafficking.
Conclusion
Protease-sensitive linkers are a cornerstone of modern ADC design, enabling the targeted release of cytotoxic payloads within cancer cells while maintaining stability in systemic circulation. The choice of linker, particularly the dipeptide sequence, has a profound impact on the ADC's stability, cleavage kinetics, and ultimately, its therapeutic index. A thorough understanding of the mechanisms of ADC trafficking and linker cleavage, combined with rigorous in vitro and in vivo evaluation using standardized protocols, is essential for the development of the next generation of safe and effective antibody-drug conjugates. This guide provides the foundational knowledge and methodologies to support these critical research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. ADC Panoramic Overview- endocytosis pathway of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. The mechanisms of HER2 targeted ADCs are dependent on Rab GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Role of Rab GTPases in Membrane Traffic and Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Immunofluorescence and object-based colocalization analysis [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. communities.springernature.com [communities.springernature.com]
- 16. dp.univr.it [dp.univr.it]
- 17. researchgate.net [researchgate.net]
The Chemistry of Precision: A Technical Guide to p-Nitrophenyl Carbonate Activation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and drug delivery, the ability to create stable, covalent linkages between molecules is paramount. Among the arsenal (B13267) of chemical tools available, p-nitrophenyl (PNP) carbonate activation chemistry stands out as a versatile and reliable method for modifying amines and hydroxyls. This technical guide provides an in-depth exploration of the core principles of PNP carbonate chemistry, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.
Core Principles of p-Nitrophenyl Carbonate Activation
The utility of p-nitrophenyl carbonates lies in the electron-withdrawing nature of the p-nitrophenyl group, which makes it an excellent leaving group. This property facilitates the nucleophilic attack by primary and secondary amines, and to a lesser extent, hydroxyl groups, to form stable carbamate (B1207046) or carbonate linkages, respectively. The reaction proceeds via a nucleophilic acyl substitution mechanism.
The activation of a hydroxyl group on a target molecule (R-OH) is typically achieved using p-nitrophenyl chloroformate in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). The resulting p-nitrophenyl carbonate is a relatively stable, often crystalline solid that can be purified and stored. This activated molecule can then be reacted with a nucleophile (Nu-H), such as an amine, to yield the desired conjugate and release the p-nitrophenolate anion, which can be conveniently monitored spectrophotometrically.
Figure 1: General reaction scheme for PNP carbonate activation and subsequent conjugation.
Quantitative Data Summary
The efficiency and kinetics of p-nitrophenyl carbonate reactions are influenced by factors such as pH, solvent, and the nature of the nucleophile. The following tables summarize key quantitative data from various studies to provide a comparative overview.
Table 1: Hydrolysis Rates of p-Nitrophenyl Carbonates at Various pH Values
| Compound | pH | Temperature (°C) | Rate Constant (s⁻¹) | Reference |
| p-Nitrophenyl acetate (B1210297) | 7.4 | 37 | 1.2 x 10⁻⁷ | [1] |
| p-Nitrophenyl acetate | 10.48 | 25 | 0.553 | [2] |
| p-Nitrophenyl hexanoate | 10.48 | 25 | 0.441 | [2] |
| p-Nitrophenyl decanoate | 10.48 | 25 | 0.283 | [2] |
| Benzyl 4-nitrophenyl carbonate | 12 | 25 | > 4 x 10⁻⁴ (approx.) | [3] |
| Benzyl 4-nitrophenyl carbonate | 13 | 25 | > 1 x 10⁻³ (approx.) | [3] |
Table 2: Second-Order Rate Constants (kN) for the Aminolysis of p-Nitrophenyl Phenyl Carbonate [4]
| Amine | pKₐ | kN (M⁻¹s⁻¹) |
| Piperazinium ion | 5.93 | 6.22 x 10⁻² |
| 1-Formylpiperazine | 7.80 | 1.68 |
| Morpholine | 8.65 | 11.3 |
| 1-(2-Hydroxyethyl)piperazine | 9.35 | 27.6 |
| Piperazine | 9.98 | 108 |
| 3-Methylpiperidine | 11.05 | 248 |
| Piperidine | 11.28 | 321 |
Reactions were conducted in 80 mol % H₂O/20 mol % DMSO at 25.0 ± 0.1 °C.
Experimental Protocols
The following protocols provide detailed methodologies for the activation of hydroxyl-containing molecules with p-nitrophenyl chloroformate and their subsequent conjugation to amines.
Protocol for Activation of a Hydroxyl-Containing Molecule
This protocol describes a general procedure for the synthesis of a p-nitrophenyl carbonate-activated molecule.
Materials:
-
Hydroxyl-containing molecule (R-OH)
-
p-Nitrophenyl chloroformate (NPC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine or triethylamine
-
4-(Dimethylamino)pyridine (DMAP) (optional, as catalyst)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the hydroxyl-containing molecule (1 equivalent) in anhydrous DCM.
-
If using, add a catalytic amount of DMAP (0.05 - 0.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents) to the solution.
-
In a separate flask, dissolve p-nitrophenyl chloroformate (1.2 - 1.5 equivalents) in anhydrous DCM.
-
Add the NPC solution dropwise to the cooled solution of the hydroxyl-containing molecule over 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure p-nitrophenyl carbonate-activated molecule.
Figure 2: Workflow for the activation of a hydroxyl group with p-nitrophenyl chloroformate.
Protocol for Conjugation of a PNP-Activated Molecule to a Primary Amine
This protocol outlines the general procedure for reacting a p-nitrophenyl carbonate-activated molecule with a primary amine.
Materials:
-
PNP-activated molecule (R-O-CO-O-PNP)
-
Amine-containing molecule (R'-NH₂)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve the PNP-activated molecule (1 equivalent) in anhydrous DMF or DCM in a round-bottom flask.
-
In a separate vial, dissolve the amine-containing molecule (1.0 - 1.2 equivalents) in a minimal amount of the same solvent.
-
Add the amine solution to the solution of the PNP-activated molecule.
-
Add a non-nucleophilic base such as DIPEA (1.5 - 2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-18 hours. The progress of the reaction can be monitored by the appearance of a yellow color due to the release of p-nitrophenolate, and more accurately by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative HPLC or silica gel column chromatography to obtain the desired carbamate conjugate.
Figure 3: Workflow for the conjugation of a PNP-activated molecule to a primary amine.
Protocol for Monitoring Reaction Progress by UV-Vis Spectroscopy
The release of the p-nitrophenolate anion (pNP), which has a characteristic absorbance maximum around 400 nm in basic solutions, can be used to monitor the progress of the conjugation reaction.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Reaction mixture
-
Quenching solution (e.g., a buffer at a specific pH)
Procedure:
-
Prepare a calibration curve for p-nitrophenol under the same buffer and solvent conditions as your reaction.
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume of the quenching solution. This stops the reaction and ensures a stable pH for measurement.
-
Measure the absorbance of the quenched aliquot at the absorbance maximum of the p-nitrophenolate anion (typically ~400 nm).
-
Use the calibration curve to determine the concentration of released p-nitrophenolate at each time point, which corresponds to the amount of product formed.
Applications in Drug Development
The robustness and predictability of PNP carbonate chemistry have made it a valuable tool in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and other targeted drug delivery systems.[5][6] The ability to create stable carbamate linkages is crucial for attaching potent cytotoxic drugs to monoclonal antibodies, ensuring that the drug remains attached until it reaches the target cancer cells.
Figure 4: Logical workflow for the use of PNP carbonate chemistry in ADC synthesis.
Conclusion
p-Nitrophenyl carbonate activation chemistry offers a powerful and versatile platform for the covalent modification of biomolecules and the construction of complex drug delivery systems. Its straightforward reaction mechanism, the stability of the activated intermediates, and the ease of monitoring the reaction progress make it an invaluable tool for researchers in chemistry, biology, and pharmaceutical sciences. By understanding the core principles and utilizing the detailed protocols provided in this guide, scientists can confidently apply this chemistry to advance their research and development goals.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. rsc.org [rsc.org]
- 5. A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]
Literature review on cleavable linkers for antibody-drug conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a transformative class of targeted therapeutics in oncology, combining the high specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the cytotoxic payload, plays a pivotal role in the safety and efficacy of an ADC. Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells. This targeted release mechanism is paramount for maximizing on-target efficacy while minimizing systemic toxicity. This in-depth technical guide provides a comprehensive overview of the core principles of cleavable linkers, their mechanisms of action, quantitative comparisons, and detailed experimental protocols for their evaluation.
I. Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are broadly categorized based on their mechanism of cleavage: pH-sensitive, enzyme-sensitive, and glutathione-sensitive linkers.
pH-Sensitive (Acid-Labile) Linkers
These linkers are engineered to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within tumor cells.[1][2]
-
Hydrazone Linkers: This was one of the earliest types of cleavable linkers used in ADCs, notably in gemtuzumab ozogamicin (B1678132) (Mylotarg®).[3] The hydrazone bond is hydrolyzed under acidic conditions, releasing the payload. While effective, first-generation hydrazone linkers exhibited some instability in circulation, leading to premature drug release.[3][] Modern iterations have improved stability. A plasma half-life of 183 hours at pH 7 and 4.4 hours at pH 5 has been reported for some hydrazone linkers, demonstrating their pH-selective cleavage.[3]
-
Carbonate and Acetal/Ketal Linkers: These linkers also exploit the acidic intracellular environment for cleavage. Simple carbonates can have limited serum stability, but the addition of a p-aminobenzyl (PAB) group can significantly increase their half-life.[2]
Enzyme-Cleavable Linkers
These linkers incorporate peptide or sugar moieties that are substrates for enzymes overexpressed in tumor cells or within their lysosomes. This enzymatic cleavage ensures a more specific release of the payload at the target site.
-
Dipeptide Linkers (Cathepsin B-Cleavable): The most common enzyme-cleavable linkers utilize dipeptide sequences, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[][5] These sequences are recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in cancer cells.[2] The Val-Cit linker is widely used and has demonstrated excellent stability in human plasma, with a reported half-life of approximately 230 days.[6] Following cleavage of the dipeptide, a self-immolative spacer, like p-aminobenzyl carbamate (B1207046) (PABC), spontaneously releases the unmodified payload.[2]
-
β-Glucuronide and β-Galactosidase-Cleavable Linkers: These linkers are cleaved by the lysosomal enzymes β-glucuronidase and β-galactosidase, respectively, which can be overexpressed in some tumors.[7][] β-glucuronide linkers have shown high plasma stability (over 7 days in mouse plasma).[9]
Glutathione-Sensitive (Reducible) Linkers
This class of linkers leverages the significant difference in the concentration of glutathione (B108866) (GSH), a reducing agent, between the extracellular environment (micromolar range) and the intracellular cytoplasm (millimolar range).[5]
-
Disulfide Linkers: These linkers contain a disulfide bond that is stable in the bloodstream but is rapidly cleaved by the high concentration of intracellular GSH, releasing the payload. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to prevent premature reduction in the plasma.[6]
II. Quantitative Data on Cleavable Linkers
The selection of a cleavable linker is a critical decision in ADC design, impacting its stability, efficacy, and toxicity profile. The following tables summarize key quantitative data for different cleavable linkers.
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | Species | Half-life (t1/2) | Reference(s) |
| pH-Sensitive | Hydrazone | Human | 183 hours (at pH 7.4) | [3] |
| Phenylketone-derived Hydrazone | Human, Mouse | ~2 days | [6] | |
| Enzyme-Cleavable | Val-Cit | Human | ~230 days | [6] |
| Phe-Lys | Human | ~30 days | [6] | |
| Val-Cit | Mouse | 80 hours | [6] | |
| Phe-Lys | Mouse | 12.5 hours | [6] | |
| β-Glucuronide | Mouse | >7 days | [9] | |
| Sulfatase-cleavable | Mouse | >7 days | [7] | |
| Glutathione-Sensitive | Unsubstituted Disulfide | Mouse | <3 days | [6] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers
| Antibody Target | Payload | Linker Type | Cell Line | IC50 (pM) | Reference(s) |
| HER2 | MMAE | Val-Cit | SK-BR-3 | 14.3 | [7] |
| HER2 | MMAE | β-Galactosidase-cleavable | SK-BR-3 | 8.8 | [7] |
| HER2 | MMAE | Sulfatase-cleavable | SK-BR-3 | 61 | [7] |
| HER2 | MMAE | Non-cleavable | SK-BR-3 | 609 | [7] |
Table 3: Comparative In Vivo Efficacy of ADCs with Cleavable Linkers
| ADC Model | Linker Type | Animal Model | Dose | Tumor Growth Inhibition | Reference(s) |
| anti-CD22-DM1 | Disulfide | Human Lymphoma Xenograft | 3 mg/kg (single dose) | Tumor regression | [] |
| anti-CD22-PBD | Val-Cit | Human Non-Hodgkin Lymphoma Xenograft | Multiple doses | Similar activity to disulfide linker | [] |
| anti-HER2-MMAE | cBu-Cit | Xenograft | 3 mg/kg | Greater tumor suppression than Val-Cit | [] |
Table 4: Preclinical and Clinical Toxicity of ADCs with Cleavable Linkers
| Linker Type | Payload | Common Adverse Events (Grade ≥3) | Notes | Reference(s) |
| Cleavable (general) | Various | Higher rates of Grade ≥3 AEs compared to non-cleavable linkers. | Meta-analysis of 9 ADCs.[10] | |
| Cleavable (general) | Various | Neutropenia, Anemia | Significantly higher rates of neutropenia compared to non-cleavable linkers.[10] | |
| Val-Cit | MMAE | Neutropenia | Thought to be due to linker instability in plasma or rapid clearance of high DAR species.[11][12] |
III. Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
In Vitro Plasma Stability Assay (LC-MS/MS Method)
Objective: To determine the stability of an ADC in plasma by quantifying the amount of released payload over time.
Materials:
-
Test ADC
-
Control ADC (with a stable linker, if available)
-
Human or animal plasma (e.g., mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Protein precipitation solution (e.g., acetonitrile (B52724) with internal standard)
-
LC-MS/MS system
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample by diluting the ADC in PBS. Incubate all samples at 37°C with gentle agitation.[13]
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots of the plasma and PBS samples. Immediately stop the reaction by adding 3-4 volumes of cold protein precipitation solution.[13]
-
Sample Preparation: Vortex the samples vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Analysis: Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Quantification: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the released payload.[14][15]
-
Data Analysis: Plot the concentration of the released payload over time. Calculate the half-life (t1/2) of the ADC in plasma.[13]
Cathepsin B Cleavage Assay (Fluorometric Method)
Objective: To evaluate the susceptibility of a peptide linker to cleavage by Cathepsin B.
Materials:
-
Peptide linker conjugated to a fluorogenic substrate (e.g., AMC or AFC)
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin B solution in Assay Buffer for 15 minutes at 37°C to ensure full activation.
-
Reaction Setup: In the wells of the 96-well plate, add the peptide linker substrate solution.
-
Initiate Reaction: Start the reaction by adding the activated Cathepsin B solution to the wells. Include control wells with substrate only (no enzyme) and enzyme only (no substrate).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals for a specified period (e.g., 60 minutes).
-
Data Analysis: Determine the rate of cleavage from the slope of the linear portion of the fluorescence versus time plot.[14]
In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo®)
Objective: To determine the cytotoxic potency (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Test ADC, unconjugated antibody, and free payload
-
96-well clear or white microplates
-
MTT reagent (or CellTiter-Glo® reagent)
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]
-
ADC Treatment: Prepare serial dilutions of the test ADC, unconjugated antibody, and free payload in cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include untreated control wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).[16]
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.[17][18][19]
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for a short period, and read the luminescence.
-
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[17]
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
Test ADC, vehicle control, and relevant control antibodies
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC, vehicle, and control antibodies to the respective groups via the appropriate route (typically intravenous).
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor the body weight and overall health of the animals.
-
Study Endpoint: The study is concluded when tumors in the control group reach a specified size or after a predetermined treatment period. Euthanize the animals and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to assess the efficacy of the ADC.[19]
IV. Visualizations
Signaling Pathway for ADC Internalization and Payload Release
The following diagram illustrates the typical pathway of an ADC with a cleavable linker from binding to the cell surface to the release of its cytotoxic payload.
Experimental Workflow for ADC Development and Evaluation
The following diagram outlines a typical workflow for the development and evaluation of an ADC with a cleavable linker.
V. Conclusion
Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of potent cytotoxic payloads. The choice of linker technology—be it pH-sensitive, enzyme-cleavable, or glutathione-sensitive—profoundly influences the ADC's stability, efficacy, and toxicity profile. A thorough understanding of the mechanisms of action of these linkers, coupled with rigorous in vitro and in vivo evaluation using standardized protocols, is essential for the successful development of the next generation of safe and effective antibody-drug conjugates. This technical guide provides a foundational resource for researchers and drug developers in this exciting and rapidly evolving field.
References
- 1. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. graphviz.org [graphviz.org]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sciex.com [sciex.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Technical Guide to Azido-PEG3-Val-Cit-PAB-PNP: An Advanced Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Azido-PEG3-Val-Cit-PAB-PNP, a sophisticated linker molecule integral to the development of next-generation antibody-drug conjugates (ADCs). We will explore its chemical properties, mechanism of action, and provide detailed experimental protocols for its application in the synthesis and evaluation of ADCs.
Core Properties of this compound
This compound is a multifunctional molecule designed to connect a potent cytotoxic payload to a monoclonal antibody. Its structure is meticulously crafted to ensure stability in circulation and selective release of the payload within the target cancer cell.
| Property | Value | Source(s) |
| CAS Number | 2055047-18-0 | [1][2] |
| Molecular Weight | 773.80 g/mol | [1][2] |
| Molecular Formula | C₃₄H₄₇N₉O₁₂ | [1] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in DMSO and DMF | [2] |
| Storage Conditions | -20°C, desiccated and protected from light | [2] |
The Functional Components and Their Roles
The efficacy of this compound lies in its modular design, where each component serves a distinct purpose in the ADC's mechanism of action.
-
Azido (N₃) Group: This functional group is essential for the "click chemistry" conjugation method, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for a highly efficient and specific attachment of the linker to an alkyne-modified antibody.
-
PEG3 Spacer: The polyethylene (B3416737) glycol (PEG) spacer, consisting of three repeating ethylene (B1197577) glycol units, enhances the linker's hydrophilicity. This improves the solubility and pharmacokinetic properties of the resulting ADC, reducing aggregation and potentially decreasing immunogenicity.
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is the lynchpin of the linker's targeted release mechanism. It is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment. This enzymatic cleavage is the trigger for payload release.
-
p-Aminobenzyl Alcohol (PAB) Spacer: The PAB group acts as a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB moiety becomes unstable and spontaneously decomposes, ensuring the release of the unmodified, active form of the cytotoxic drug.
-
p-Nitrophenyl (PNP) Carbonate: The PNP group is a highly reactive leaving group. It facilitates the efficient conjugation of the linker to the cytotoxic payload, typically through a reaction with an amine or hydroxyl group on the drug molecule, forming a stable carbamate (B1207046) bond.
Mechanism of Action: From Systemic Circulation to Intracellular Payload Release
The journey of an ADC utilizing the this compound linker is a multi-step process designed for maximal therapeutic effect with minimal off-target toxicity.
Caption: The ADC circulates, binds to the target cell, is internalized, and releases its payload in the lysosome.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involving this compound in the development of an ADC.
Conjugation of Payload to Linker via PNP-Ester Reaction
This protocol describes the attachment of an amine-containing cytotoxic drug to the this compound linker.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve the amine-containing payload (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Antibody-Linker Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of the azide-functionalized drug-linker to an alkyne-modified antibody.
Materials:
-
Alkyne-modified monoclonal antibody in a suitable buffer (e.g., PBS)
-
Azido-PEG3-Val-Cit-PAB-Drug conjugate
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution
-
Sodium ascorbate (B8700270) solution (freshly prepared)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare a stock solution of the Azido-PEG3-Val-Cit-PAB-Drug conjugate in a suitable organic solvent like DMSO.
-
In a reaction vessel, add the alkyne-modified antibody solution.
-
Add the drug-linker conjugate solution to the antibody solution at a desired molar excess.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions to form the copper(I) catalyst complex.
-
Add the catalyst complex to the antibody-drug-linker mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours.
-
Purify the resulting ADC using an SEC column to remove excess reagents and unconjugated drug-linker.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the release of the payload from the ADC in the presence of cathepsin B.
Materials:
-
Purified ADC
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
LC-MS/MS system for analysis
Procedure:
-
Activate the cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, incubate the ADC with activated cathepsin B in the assay buffer at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), quench the reaction by adding a stop solution (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Calculate the rate of cleavage and the half-life of the linker.
Quantitative Data and In Vivo Performance
A study by Gonzalez et al. (2023) developed a theranostic small-molecule prodrug conjugate for neuroendocrine prostate cancer using a linker analogous to this compound. Their findings provide valuable insights into the in vivo behavior of such constructs.
| Parameter | SSTR2-high Xenografts | SSTR2-low Xenografts |
| Tumor Accumulation (%ID/g at 13 min p.i.) | 2.1 ± 0.3 | 1.5 ± 0.4 |
Data from Gonzalez, P., et al. (2023). A Theranostic Small-Molecule Prodrug Conjugate for Neuroendocrine Prostate Cancer. Pharmaceutics.
The study demonstrated significantly higher accumulation of the conjugate in tumors with high expression of the target receptor (SSTR2), validating the targeting approach. Furthermore, the release of the payload (FTY720) was confirmed upon exposure to cathepsin B, leading to cytotoxicity in cancer cells.
Experimental Workflow Overview
The development of an ADC using this compound follows a structured workflow from initial conjugation to final characterization and testing.
References
The Azido Group: A Linchpin in Bioorthogonal Click Chemistry for Advancing Research and Drug Development
An In-depth Technical Guide
For researchers, scientists, and drug development professionals, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with innate biochemical processes, has provided a powerful toolkit for this purpose. Central to this toolkit is the azido (B1232118) group, a small, stable, and bio-inert functional group that has become a cornerstone of "click chemistry." This technical guide provides a comprehensive overview of the applications of azido groups in bioorthogonal click chemistry, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Concepts: The Power of the Azide (B81097) in Bioorthogonal Reactions
The azide group (N₃) is the most widely used bioorthogonal chemical reporter due to its unique properties.[1] Its small size minimizes perturbation of the structure and function of biomolecules it is attached to.[2] Furthermore, azides are virtually absent in most biological systems, ensuring that they react only with exogenously introduced reaction partners.[3] This high degree of selectivity is the hallmark of bioorthogonal chemistry.[4]
The primary bioorthogonal reactions involving azides fall into three main categories: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] Each of these reactions offers distinct advantages and is suited for different biological applications.
Key Azide-Based Bioorthogonal Reactions: A Comparative Overview
The choice of a specific bioorthogonal reaction depends on factors such as the biological context (in vitro vs. in vivo), the desired reaction speed, and the tolerance for a metal catalyst.
Staudinger Ligation
The Staudinger ligation was one of the first bioorthogonal reactions to be developed and involves the reaction of an azide with a triarylphosphine.[6] This reaction forms a stable amide bond and does not require a catalyst.[7] However, it is the slowest of the three major azide-based bioorthogonal reactions.[8]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Often referred to as the quintessential "click" reaction, CuAAC is a highly efficient and versatile reaction between an azide and a terminal alkyne.[3][9] It forms a stable 1,4-disubstituted triazole linkage.[10] The reaction is significantly accelerated by a copper(I) catalyst, exhibiting rate enhancements of up to 10⁸ compared to the uncatalyzed reaction.[11] While highly effective for in vitro applications like activity-based protein profiling, the cytotoxicity of copper has limited its widespread use in living organisms.[6][12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity concerns of CuAAC, strain-promoted azide-alkyne cycloaddition was developed. This reaction utilizes a strained cyclooctyne (B158145) that reacts rapidly with an azide without the need for a copper catalyst.[13] The relief of ring strain provides the driving force for the reaction. SPAAC has become the gold standard for in vivo imaging and labeling applications due to its biocompatibility and fast kinetics.[14]
Quantitative Data Presentation: Reaction Kinetics
The efficiency of a bioorthogonal reaction is often described by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction. The following tables summarize the reported k₂ values for the key azide-based bioorthogonal reactions.
Table 1: Second-Order Rate Constants for Staudinger Ligation
| Phosphine (B1218219) Reagent | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Triphenylphosphine derivative | Benzyl Azide | ~0.0020[8] |
| (Diphenylphosphino)methanethiol | Generic Azide | 7.7 x 10⁻³[15][16] |
Table 2: Second-Order Rate Constants for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne Reactant | Catalyst/Ligand | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Terminal Alkynes | Cu(I) with accelerating ligands | Generally >1[17] |
Note: The kinetics of CuAAC are highly dependent on the specific ligand used to stabilize the copper(I) catalyst.
Table 3: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Cyclooctyne Reagent | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| OCT (Cyclooctyne) | Benzyl Azide | 0.0024[18] |
| ALO (Aryl-less cyclooctyne) | Benzyl Azide | 0.0013[8] |
| DIFO (Difluorinated cyclooctyne) | Benzyl Azide | 4.3 x 10⁻³[1] |
| DIBO (Dibenzocyclooctyne) | Benzyl Azide | ~0.3 - 0.7[19] |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | 0.14[8] |
| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.6 - 1.0[19] |
| BARAC (Biarylazacyclooctynone) | Generic Azide | 0.96[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving azide-based bioorthogonal chemistry.
Metabolic Labeling of Cellular Glycans with Azido Sugars
This protocol describes the incorporation of an azide-tagged monosaccharide into cellular glycans for subsequent visualization.[5][20][21]
Materials:
-
Peracetylated azido-sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)
-
Cell culture medium appropriate for the cell line
-
DMSO
-
Cells of interest
-
Culture vessels (e.g., glass-bottom dishes for microscopy)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
-
Fluorescent probe with a complementary reactive group (e.g., DBCO-fluorophore for SPAAC)
-
Nuclear counterstain (e.g., DAPI) (optional)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel at a density that allows for logarithmic growth during the labeling period.
-
Prepare Azido-Sugar Stock Solution: Dissolve the peracetylated azido-sugar in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Metabolic Labeling: Add the azido-sugar stock solution to the cell culture medium to achieve the desired final concentration (typically 25-50 µM). Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time and concentration should be determined empirically for each cell line.
-
Washing: Gently wash the cells three times with PBS to remove any unincorporated azido-sugar.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the cells twice with PBS.
-
Click Chemistry Reaction: Incubate the fixed cells with the fluorescent probe solution (e.g., 5-10 µM DBCO-fluorophore in PBS) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Proteins
This protocol provides a general procedure for labeling an alkyne-modified protein with an azide-containing fluorescent dye.[22][23][24]
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-containing fluorescent dye
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) solution (e.g., 50 mM in water)
-
Reducing agent (e.g., sodium ascorbate) solution (e.g., 100 mM in water, freshly prepared)
-
Reaction tubes
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reaction Mixture: In a reaction tube, combine the alkyne-modified protein and the azide-containing dye. The molar ratio of dye to protein should be optimized but is typically in the range of 2-10 fold excess of the dye.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the ligand solution. Allow to stand for a few minutes to form the copper-ligand complex.
-
Initiate the Reaction: Add the copper-ligand complex to the protein-dye mixture. Then, add the freshly prepared sodium ascorbate (B8700270) solution to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.
-
Purification: Purify the labeled protein from excess reagents using an appropriate method, such as size-exclusion chromatography or dialysis.
-
Analysis: Analyze the labeled protein using methods such as SDS-PAGE with in-gel fluorescence scanning to confirm successful conjugation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling
This protocol outlines the labeling of azide-modified cell surface biomolecules with a cyclooctyne-containing probe in living cells.[25][26][27]
Materials:
-
Cells with metabolically incorporated azides on their surface (see Protocol 4.1, steps 1-4)
-
Cyclooctyne-conjugated probe (e.g., DBCO-biotin or DBCO-fluorophore)
-
Cell culture medium or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Prepare Cells: After metabolic labeling with an azido-sugar and washing, resuspend the live cells in fresh culture medium or PBS.
-
Prepare Probe Solution: Dissolve the cyclooctyne-conjugated probe in a biocompatible solvent (e.g., DMSO) and then dilute to the desired final concentration (typically 10-100 µM) in cell culture medium or PBS.
-
Labeling Reaction: Add the probe solution to the cell suspension and incubate at 37°C for 30-60 minutes. The optimal time and concentration should be determined empirically.
-
Washing: Wash the cells three times with PBS to remove the unreacted probe.
-
Analysis: Analyze the labeled cells by flow cytometry for quantitative analysis or by fluorescence microscopy for visualization. If a biotinylated probe was used, a secondary labeling step with a fluorescently-labeled streptavidin conjugate is required before analysis.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the application of azide-based bioorthogonal chemistry.
Conclusion
The azido group has proven to be an exceptionally versatile and powerful tool in the field of bioorthogonal chemistry. Its unique combination of small size, stability, and selective reactivity has enabled researchers to probe complex biological systems with unprecedented precision. The development of a suite of azide-reactive bioorthogonal ligations, each with its own distinct characteristics, provides a range of options to suit various experimental needs, from in vitro proteomics to in vivo imaging in live animals. As our understanding of these reactions deepens and new azide-containing probes and reaction partners are developed, the applications of azide-based bioorthogonal click chemistry in fundamental research and drug development will undoubtedly continue to expand, paving the way for new discoveries and therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of phosphine and antibody-azide probes for in vivo Staudinger ligation in a pretargeted imaging and therapy approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 11. Click Chemistry [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. vectorlabs.com [vectorlabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. raineslab.com [raineslab.com]
- 17. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila [bio-protocol.org]
- 23. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. broadpharm.com [broadpharm.com]
A Technical Guide to Targeted Drug Delivery via Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target toxicity by selectively delivering potent pharmaceutical agents to diseased tissues. A cornerstone of this strategy, particularly in the realm of antibody-drug conjugates (ADCs), is the use of cleavable linkers. These molecular bridges connect the targeting moiety to the therapeutic payload, engineered to remain stable in systemic circulation and selectively break apart upon encountering specific triggers within the target microenvironment. This guide provides a comprehensive technical overview of the core principles governing cleavable linkers, including their various types, mechanisms of action, quantitative performance data, and the experimental protocols essential for their evaluation.
Core Principles of Cleavable Linkers in Targeted Drug Delivery
The fundamental principle behind cleavable linkers is the exploitation of physiological or pathological differences between diseased and healthy tissues.[1][2] These linkers are designed to be stable at the physiological pH of blood (approximately 7.4) and in the presence of plasma components, preventing premature drug release.[][4] Upon reaching the target site, such as a tumor, they are cleaved by specific triggers, liberating the cytotoxic payload to exert its therapeutic effect.[] This targeted release mechanism is crucial for widening the therapeutic window of highly potent drugs.
The logical workflow for the action of a targeted drug delivery system employing a cleavable linker is depicted below.
Caption: General workflow of ADC action.
Types of Cleavable Linkers and Their Triggers
Cleavable linkers are broadly categorized based on their cleavage mechanism. The choice of linker depends on the specific characteristics of the target environment and the desired release profile.
Enzyme-Sensitive Linkers
These linkers are designed to be substrates for enzymes that are overexpressed in the target tissue, most notably in the lysosomes of cancer cells.[6]
-
Mechanism: Protease-sensitive linkers, such as those containing dipeptide sequences like valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), are cleaved by lysosomal proteases like Cathepsin B.[] Upon cleavage of the dipeptide, a self-immolative spacer, such as p-aminobenzyloxycarbonyl (PABC), often facilitates the release of the unmodified payload.[7] β-glucuronide linkers are another class, cleaved by the lysosomal enzyme β-glucuronidase.
The signaling pathway for enzyme-mediated cleavage is illustrated below.
Caption: Enzyme-mediated payload release.
pH-Sensitive Linkers
These linkers exploit the lower pH of the tumor microenvironment (pH 6.5-7.2) and intracellular compartments like endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) compared to the bloodstream (pH 7.4).[8][]
-
Mechanism: Acid-labile functionalities, such as hydrazones, acetals, and ketals, are incorporated into the linker structure.[] These groups are relatively stable at neutral pH but undergo hydrolysis under acidic conditions, leading to payload release.[8] The rate of hydrolysis can be tuned by modifying the electronic properties of the linker.[10]
Redox-Sensitive Linkers
These linkers are designed to be cleaved in the reducing environment of the cell cytoplasm.
-
Mechanism: Disulfide bonds are commonly used as redox-sensitive linkages. The concentration of reducing agents like glutathione (B108866) (GSH) is significantly higher inside cells (1-10 mM) compared to the extracellular environment (~5 µM).[][11] This differential in reducing potential allows for selective cleavage of the disulfide bond and release of the payload intracellularly.[] The steric hindrance around the disulfide bond can be modified to tune the release kinetics.[12]
Hypoxia-Activated Linkers
Solid tumors often contain regions of low oxygen concentration (hypoxia), a feature not typically found in healthy tissues.[12]
-
Mechanism: These linkers incorporate hypoxia-sensitive moieties, such as nitroaromatic compounds (e.g., 2-nitroimidazole).[13][14] Under hypoxic conditions, these groups are reduced by intracellular reductases, triggering a cascade that leads to linker cleavage and drug release.[13][15]
Quantitative Data on Cleavable Linker Performance
The selection of an appropriate cleavable linker is a critical decision in drug development, with a direct impact on the therapeutic index. The following tables summarize key quantitative data for different classes of cleavable linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.
| Linker Type | Trigger | Half-life in Plasma (pH 7.4) | Half-life at Target pH/Condition | Reference(s) |
| Hydrazone | Acidic pH | 183 h | 4.4 h (pH 5.0) | [16] |
| >92% stable for 48 h | >90% cleavage at pH 5.5 | [] | ||
| Val-Cit | Cathepsin B | 9.6 days (monkey) | - | [7] |
| Disulfide | Glutathione | Stable | Release dependent on GSH concentration | [] |
| Silyl Ether | Acidic pH | > 7 days | - | [17] |
| Nitroimidazole | Hypoxia (NTR) | Stable | ~90% release in 24h (hypoxia) | [15] |
| Linker | Cleavage Rate/Efficiency | Conditions | Reference(s) |
| Acylhydrazone | t½ = 2.4 min | pH 5.0 | [8] |
| Spiro diorthoester | 65% hydrolysis in 15h | pH 6.0 | [8] |
| Val-Ala | Cleaved at half the rate of Val-Cit | In vitro Cathepsin B assay | [18] |
| Nitroimidazole-based | >60-fold faster under hypoxia | EMT6 cells | [13] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of a drug-linker conjugate in plasma over time.
Materials:
-
Drug-linker conjugate
-
Human plasma (or other species as required)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography resin
-
LC-MS/MS system
Procedure:
-
Incubate the drug-linker conjugate in plasma at a final concentration of 1 mg/mL at 37°C.[6]
-
At various time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/conjugate mixture.[6]
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Capture the conjugate from the plasma sample using Protein A or Protein G affinity chromatography.
-
Wash the captured conjugate to remove plasma proteins.
-
Elute the conjugate from the affinity matrix.
-
Analyze the eluted conjugate by LC-MS to determine the drug-to-antibody ratio (DAR) or the amount of released payload.[6]
-
Calculate the percentage of intact conjugate remaining at each time point to determine the plasma half-life.
The workflow for this assay is visualized below.
Caption: Workflow for in vitro plasma stability.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To determine the rate of payload release from a protease-sensitive linker in the presence of Cathepsin B.
Materials:
-
ADC with a protease-sensitive linker (e.g., Val-Cit)
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing dithiothreitol)
-
Quenching solution (e.g., 2% formic acid)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the ADC (e.g., 1 µM) and Cathepsin B (e.g., 20 nM) in the assay buffer.[6]
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw an aliquot and quench the reaction by adding an equal volume of quenching solution.[6]
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of an ADC on cancer cells.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, or free payload. Include untreated cells as a control.
-
Incubate the plate for a period that allows for ADC internalization, linker cleavage, and payload-induced cytotoxicity (typically 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation in viable cells.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50).
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Human cancer cell line expressing the target antigen
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (n=5-10 per group).
-
Administer the ADC, vehicle, or control articles via an appropriate route (e.g., intravenous injection).
-
Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
Continue treatment and monitoring for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis if required.
-
Plot tumor growth curves and perform statistical analysis to determine the efficacy of the ADC.
Conclusion
Cleavable linkers are a critical component in the design of targeted drug delivery systems, enabling the selective release of potent therapeutic agents at the site of disease. The choice of linker chemistry is dictated by the specific biological triggers available in the target microenvironment. A thorough understanding of the principles governing linker stability and cleavage, supported by robust quantitative data and well-defined experimental protocols, is paramount for the successful development of safe and effective targeted therapies. The continued innovation in linker technology will undoubtedly expand the scope and applicability of targeted drug delivery in the treatment of cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. njbio.com [njbio.com]
- 13. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of New Branched 2-Nitroimidazole as a Hypoxia Sensitive Linker for Ligand-Targeted Drugs of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. From prodrug to pro-prodrug: hypoxia-sensitive antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Conjugation of Azido-PEG3-Val-Cit-PAB-PNP to a Payload and Subsequent Antibody Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[1][2] This targeted delivery enhances the therapeutic window of the cytotoxic payload by minimizing systemic toxicity.[2] The three key components of an ADC are the monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them.[1]
This document provides a detailed protocol for the preparation of an antibody-drug conjugate using the Azido-PEG3-Val-Cit-PAB-PNP linker. This cleavable linker system is designed for enhanced plasma stability and controlled payload release within the target cell.[3][4] The protocol is divided into two main stages:
-
Conjugation of the Payload: An amine-containing payload is conjugated to the this compound linker via the p-nitrophenyl (PNP) activated carbonate.
-
Conjugation to the Antibody: The resulting azide-functionalized linker-payload is then conjugated to a dibenzocyclooctyne (DBCO)-modified antibody through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of "click chemistry."[5][6]
Subsequent sections detail the purification and characterization of the final ADC, with a focus on determining the drug-to-antibody ratio (DAR).[7][8]
Principle of the Linker System
The this compound linker is a sophisticated molecule with several key functional components:
-
Azido (N₃) Group: Provides a bioorthogonal handle for conjugation to an alkyne-modified antibody via click chemistry.[6]
-
PEG3 Spacer: A short polyethylene (B3416737) glycol spacer that can enhance the aqueous solubility of the linker-payload.[9]
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[9][10] This ensures that the payload is released primarily within the target cell.
-
p-Aminobenzyl (PAB) Spacer: A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, spontaneously releases the payload in its active form.[3]
-
p-Nitrophenyl (PNP) Carbonate: An activated ester that serves as a good leaving group, facilitating the reaction with a primary or secondary amine on the payload molecule to form a stable carbamate (B1207046) linkage.[11][12]
Experimental Protocols
Stage 1: Conjugation of Amine-Payload to this compound
This protocol describes the reaction of an amine-containing payload with the PNP-activated linker.
Materials:
-
This compound
-
Amine-containing payload
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a non-nucleophilic base)
-
Reverse-phase HPLC system for purification
-
Lyophilizer
Protocol:
-
Reagent Preparation:
-
Dissolve the amine-containing payload in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve this compound in anhydrous DMF or DMSO to a known concentration (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
In a clean, dry reaction vial, add the dissolved amine-containing payload.
-
Add 1.0 to 1.5 molar equivalents of the dissolved this compound linker.
-
If the payload is in a salt form (e.g., HCl salt), add 1.5 to 2.0 equivalents of a non-nucleophilic base like DIPEA or TEA.
-
Stir the reaction mixture at room temperature (20-25°C) for 2-24 hours. The reaction progress can be monitored by LC-MS to check for the consumption of the starting materials and the formation of the desired product.
-
-
Purification of the Azido-Linker-Payload:
-
Upon completion of the reaction, the crude mixture can be purified by reverse-phase HPLC.[13] The choice of column and gradient will depend on the properties of the payload.
-
Collect the fractions containing the purified product.
-
Lyophilize the pure fractions to obtain the Azido-PEG3-Val-Cit-PAB-Payload as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.
-
Stage 2: Conjugation of Azido-Linker-Payload to DBCO-Modified Antibody
This protocol utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for the conjugation.
Materials:
-
DBCO-functionalized monoclonal antibody (in a suitable buffer, e.g., PBS, pH 7.4)
-
Purified Azido-PEG3-Val-Cit-PAB-Payload
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the Azido-PEG3-Val-Cit-PAB-Payload in anhydrous DMSO (e.g., 10-20 mM).
-
Ensure the DBCO-functionalized antibody is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer like PBS.
-
-
SPAAC Conjugation Reaction:
-
In a suitable reaction vessel, add the required volume of the DBCO-antibody solution.
-
Add the Azido-PEG3-Val-Cit-PAB-Payload stock solution to the antibody solution. A 5-10 fold molar excess of the linker-payload relative to the antibody is a common starting point. The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain antibody stability.
-
Gently mix the reaction solution and incubate at room temperature (20-25°C) or 4°C for 4-24 hours. The reaction can be monitored by observing the decrease in absorbance at approximately 309-310 nm, which is characteristic of the DBCO group.[14]
-
Purification of the Antibody-Drug Conjugate
Purification is crucial to remove unreacted linker-payload and other impurities. Size-Exclusion Chromatography (SEC) is a common method for this purpose.[2][15]
Materials:
-
SEC column (e.g., Sephadex G-25, Superdex 200, or equivalent)
-
HPLC system
-
PBS, pH 7.4
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of PBS, pH 7.4.
-
Sample Loading: Load the crude ADC reaction mixture onto the equilibrated SEC column.
-
Elution: Elute the sample with PBS, pH 7.4. The ADC, being a large molecule, will elute first, while the smaller, unreacted linker-payload will elute later.
-
Fraction Collection: Collect the fractions corresponding to the antibody peak, which can be monitored by UV absorbance at 280 nm.
-
Pooling and Concentration: Pool the fractions containing the purified ADC. If necessary, concentrate the ADC using an appropriate centrifugal filtration device.
Characterization of the Final ADC
Characterization is essential to determine the quality of the ADC, including the Drug-to-Antibody Ratio (DAR), purity, and level of aggregation.
3.4.1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker molecules.[7][16]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Protocol:
-
Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a gradient of increasing Mobile Phase B. Species with higher DAR will be more hydrophobic and elute later.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated antibody (DAR 0) and the different drug-loaded species (DAR 2, DAR 4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area % of each species × DAR of that species) / 100
-
3.4.2. Mass Spectrometry (MS) for Confirmation
Intact mass analysis by MS can confirm the successful conjugation and provide information on the distribution of different DAR species.
Protocol:
-
Sample Preparation: The ADC sample may require desalting into a volatile buffer (e.g., ammonium acetate) prior to MS analysis.
-
Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the masses of the different ADC species. The mass difference between peaks will correspond to the mass of the attached linker-payload, confirming conjugation and allowing for the calculation of the DAR distribution.
Data Presentation
Table 1: Summary of Typical Reaction Parameters
| Parameter | Stage 1: Payload Conjugation | Stage 2: Antibody Conjugation (SPAAC) |
| Solvent | Anhydrous DMF or DMSO | PBS, pH 7.4 with <10% DMSO |
| Temperature | 20-25°C | 4-25°C |
| Reaction Time | 2-24 hours | 4-24 hours |
| Stoichiometry | 1.0-1.5 eq. of linker to payload | 5-10 fold molar excess of linker-payload to antibody |
| Typical Efficiency | > 80% (payload dependent) | > 90% |
Table 2: Example HIC Data for DAR Calculation
| Peak | Retention Time (min) | Peak Area % | DAR Species | Contribution to Average DAR |
| 1 | 5.2 | 10.5 | 0 | 0.00 |
| 2 | 8.1 | 45.2 | 2 | 0.90 |
| 3 | 10.5 | 38.8 | 4 | 1.55 |
| 4 | 12.3 | 5.5 | 6 | 0.33 |
| Total | 100.0 | Average DAR = 2.78 |
Visualizations
Signaling Pathway: Mechanism of Action of a Val-Cit-PAB Linker-based ADC
Caption: Mechanism of action of a Val-Cit-PAB linker-based ADC.
Experimental Workflow
Caption: Experimental workflow for ADC synthesis and characterization.
References
- 1. Azido-PEG1-Val-Cit-PABC-PNP - CD Bioparticles [cd-bioparticles.net]
- 2. This compound - Ruixibiotech [ruixibiotech.com]
- 3. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C[double bond]O to C[double bond]S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Azido-PEG1-Val-Cit-PAB-PNP | AxisPharm [axispharm.com]
- 9. Azido-PEG3-Val-Cit-PAB-OH, ADC linker, 2055024-65-0 | BroadPharm [broadpharm.com]
- 10. rsc.org [rsc.org]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. (427b) Development of Purification and Isolation Process for a Novel Camptothecin ADC Drug Linker | AIChE [proceedings.aiche.org]
- 13. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 14. Nitrophenyl Carbonate | BroadPharm [broadpharm.com]
- 15. AU2015205574A1 - Method for purifying Cys-linked antibody-drug conjugates - Google Patents [patents.google.com]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis Utilizing Valine-Citrulline (Val-Cit) Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component that dictates the ADC's stability, efficacy, and safety profile.[1][2][3] Among the most successful and widely used cleavable linkers is the valine-citrulline (Val-Cit) dipeptide linker.[1][][5]
This application note provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of ADCs using Val-Cit linkers. The Val-Cit linker is designed for high stability in systemic circulation and is susceptible to cleavage by specific lysosomal proteases, primarily Cathepsin B, which is often upregulated in the tumor microenvironment.[2][5][6][] This targeted release mechanism enhances the therapeutic window by delivering the cytotoxic payload directly to cancer cells, minimizing off-target toxicity.[][]
The system typically includes the Val-Cit dipeptide, a self-immolative spacer such as p-aminobenzyl carbamate (B1207046) (PABC), and a cytotoxic payload like monomethyl auristatin E (MMAE).[8][9] The PABC spacer is crucial as it undergoes spontaneous 1,6-elimination upon Val-Cit cleavage, ensuring the traceless release of the unmodified, active drug.[8][10][11]
Principle and Mechanism of Action
The efficacy of a Val-Cit linker-based ADC relies on a sequence of events initiated after the ADC binds to its target antigen on a cancer cell surface.
-
Circulation and Targeting : The ADC circulates in the bloodstream, where the stable linker keeps the cytotoxic payload attached to the antibody, preventing premature drug release.[12]
-
Internalization : Upon binding to the target antigen on the cancer cell, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis.[5][12]
-
Lysosomal Trafficking : The complex is transported to the lysosome, an acidic organelle rich in hydrolytic enzymes.[5]
-
Enzymatic Cleavage : Within the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the valine and citrulline residues of the linker.[6][] While Cathepsin B is the primary enzyme, other cathepsins (S, L, and F) may also be involved.[10]
-
Payload Release : The cleavage of the dipeptide triggers the self-immolation of the PABC spacer, leading to the release of the active cytotoxic payload into the cytoplasm.[8][10]
-
Cytotoxic Effect : The released payload exerts its cell-killing effect, for instance, by inhibiting tubulin polymerization (in the case of MMAE), leading to cell cycle arrest and apoptosis.[8]
Caption: ADC binds, internalizes, and releases its payload via enzymatic cleavage.
Synthesis Workflow
The synthesis of a Val-Cit ADC is a multi-stage process involving the preparation of the drug-linker conjugate followed by its attachment to the monoclonal antibody.
Caption: A two-part process: synthesizing the drug-linker and conjugating it to the mAb.
Experimental Protocols
Protocol 1: Synthesis of Maleimide-Val-Cit-PABC-MMAE Drug-Linker
This protocol outlines a general approach for synthesizing the drug-linker construct. The synthesis is a multi-step chemical process that should be performed by trained chemists in a suitable laboratory environment.[8][9]
A. Synthesis of Fmoc-Val-Cit-PAB-OH
-
Solid-Phase Peptide Synthesis : The dipeptide is typically assembled on a solid-phase resin. Start with coupling Fmoc-Citrulline to the resin.
-
Fmoc Deprotection : Remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF.
-
Valine Coupling : Couple Fmoc-Valine-OH to the deprotected citrulline residue using standard peptide coupling reagents like HBTU/HOBt and a base such as DIPEA.
-
PABC Coupling : Couple p-aminobenzyl alcohol (PAB-OH) to the N-terminus of the valine.
-
Cleavage from Resin : Cleave the Fmoc-Val-Cit-PAB-OH construct from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[8]
B. Conjugation of MMAE to Val-Cit-PAB Linker
-
Dissolution : Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.
-
Coupling Reaction : Add coupling reagents such as HOBt (1.0 eq.) and pyridine (B92270) to facilitate the formation of the carbamate bond between the PABC hydroxyl group and the MMAE amine.
-
Monitoring : Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Purification : Once complete, purify the crude product (Fmoc-Val-Cit-PABC-MMAE) by semi-preparative reverse-phase HPLC (RP-HPLC). Lyophilize the purified fractions to obtain a solid.[8]
C. Installation of Maleimide (B117702) Group
-
Fmoc Deprotection : Dissolve the purified Fmoc-Val-Cit-PABC-MMAE in DMF and add piperidine to remove the Fmoc group, exposing the N-terminal amine of valine.
-
Maleimide Functionalization : React the deprotected amine with an activated 6-maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu).
-
Final Purification : Purify the final product, MC-Val-Cit-PABC-MMAE, by RP-HPLC to ensure high purity for the subsequent conjugation step.
Protocol 2: Cysteine-Based Antibody Conjugation
This protocol describes the conjugation of the maleimide-functionalized drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.[13][]
A. Materials
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
MC-Val-Cit-PABC-MMAE drug-linker dissolved in an organic co-solvent (e.g., DMSO)
-
Reaction Buffer: PBS containing EDTA (e.g., 50 mM PBS, 50 mM NaCl, 2 mM EDTA, pH 7.2)
-
Quenching Reagent: N-acetylcysteine
-
Purification: Size Exclusion Chromatography (SEC) columns
B. Antibody Reduction
-
Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 2-4 molar excess of TCEP to the mAb solution. The exact amount should be optimized to achieve the desired number of free thiols, which will influence the final Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
C. Conjugation Reaction
-
Cool the reduced antibody solution to room temperature.
-
Add the dissolved MC-Val-Cit-PABC-MMAE drug-linker to the reduced antibody solution. A molar excess of 1.2-1.5 fold per free thiol is a good starting point.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[15] Protect the reaction from light. The maleimide groups on the linker will react with the free sulfhydryl groups on the antibody to form stable thioether bonds.[]
D. Quenching and Purification
-
Quench any unreacted maleimide groups by adding a 2-fold molar excess of N-acetylcysteine relative to the drug-linker. Incubate for 20 minutes.
-
Purify the resulting ADC from unconjugated drug-linker and other reagents using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[16][17]
-
Formulate the purified ADC in a suitable storage buffer (e.g., 20 mM sodium citrate, pH 6.6 containing trehalose (B1683222) and Tween 80) and store at 4°C or frozen.[1]
Characterization and Quality Control
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.
A. Drug-to-Antibody Ratio (DAR)
The average DAR is a critical quality attribute that affects both the potency and pharmacokinetics of the ADC.[18] A DAR of ~4 is often targeted for cysteine-linked ADCs.[13]
-
Hydrophobic Interaction Chromatography (HIC) : This is the most common method for DAR analysis. ADCs with different numbers of conjugated drugs exhibit different levels of hydrophobicity and can be separated. The weighted average DAR is calculated from the relative peak areas of the different drug-loaded species (D0, D2, D4, D6, D8).[19][]
-
Reverse-Phase HPLC (RP-HPLC) : After reducing the ADC into its light and heavy chains, RP-HPLC can separate the chains based on the number of attached drug-linkers. The DAR is calculated from the weighted peak areas.[21][22]
-
UV-Vis Spectroscopy : The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. This method requires knowledge of the extinction coefficients for both the antibody and the payload.[][21]
-
Mass Spectrometry (LC-MS) : Provides the most accurate DAR measurement by directly measuring the mass of the intact ADC or its subunits, allowing for unambiguous identification of each drug-loaded species.[18]
B. Purity and Aggregation
-
Size Exclusion Chromatography (SEC) : Used to determine the percentage of monomer, aggregate, and fragment in the final ADC product. High levels of aggregation can affect efficacy and immunogenicity.[17][23]
-
SDS-PAGE : Performed under reducing and non-reducing conditions to assess the purity and integrity of the ADC.
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs synthesized using Val-Cit linkers.
Table 1: Representative Performance Characteristics of Val-Cit ADCs
| Parameter | Typical Value | Method of Analysis | Reference |
|---|---|---|---|
| Target DAR | 3.5 - 4.0 | HIC, RP-HPLC, LC-MS | [1][13] |
| In Vitro Cytotoxicity (IC50) | 0.1 - 100 ng/mL | Cell-based viability assays | [3][13] |
| Plasma Stability (Human) | High (>95% stable after 7 days) | ELISA, LC-MS | [1][23] |
| Plasma Stability (Mouse) | Variable (cleavage by carboxylesterase) | ELISA, LC-MS | [1][24] |
| Cathepsin B Cleavage Half-life | 2.8 - 5.4 hours | In vitro enzyme assay | [1] |
| Tumor Growth Inhibition (In Vivo) | 60 - 100% | Xenograft mouse models |[13] |
Note: Values are highly dependent on the specific antibody, payload, target antigen expression, and experimental conditions.
Table 2: Comparison of DAR Determination Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| HIC | Separation by hydrophobicity | Provides distribution of drug-loaded species, robust. | Requires method development for each ADC. |
| RP-HPLC (reduced) | Separation by polarity | High resolution for light/heavy chains. | Destructive to the ADC structure. |
| LC-MS | Mass-to-charge ratio | Highly accurate, provides mass confirmation. | Requires specialized equipment. |
| UV-Vis | Absorbance measurement | Simple, rapid, non-destructive. | Provides only average DAR, lower accuracy.[21] |
Troubleshooting
Caption: A guide to resolving common issues like low DAR, aggregation, and poor yield.
Conclusion
The Val-Cit linker system represents a robust and clinically validated platform for the development of effective antibody-drug conjugates.[1][] Its high plasma stability combined with specific, Cathepsin B-mediated cleavage inside target tumor cells provides a wide therapeutic window. A thorough understanding of the synthesis protocols, purification strategies, and analytical characterization methods outlined in this guide is essential for the successful development of potent and safe ADC candidates for cancer therapy. Careful optimization of each step, particularly antibody reduction and the conjugation reaction, is critical to achieving a homogeneous product with the desired drug-to-antibody ratio.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. The Chemistry Behind ADCs | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. agilent.com [agilent.com]
- 19. lcms.cz [lcms.cz]
- 21. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 22. agilent.com [agilent.com]
- 23. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Click Chemistry with Azido-PEG3 Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing click chemistry reactions using Azido-PEG3 linkers. This powerful bioconjugation technique is essential for various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems.[1][2][3] The protocols provided herein cover the two primary forms of azide-alkyne cycloaddition: the copper(I)-catalyzed reaction (CuAAC) and the strain-promoted, copper-free reaction (SPAAC).[4][5][6]
Introduction to Click Chemistry and Azido-PEG3 Linkers
"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly selective, proceeding with high yields and generating minimal byproducts.[7] The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a stable triazole linkage.[8] This reaction's biocompatibility and specificity make it a cornerstone of modern bioconjugation.[6]
Azido-PEG3 linkers are heterobifunctional molecules that incorporate a short polyethylene (B3416737) glycol (PEG) chain. The azide group serves as a handle for click chemistry, while the other end of the linker can be functionalized to react with various biomolecules (e.g., through an NHS ester for amines or a maleimide (B117702) for thiols).[9][10] The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2]
There are two main strategies for performing click chemistry with azides:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves a terminal alkyne and an azide in the presence of a copper(I) catalyst.[11] It is known for its high reaction rates and yields.[8] However, the cytotoxicity of copper limits its application in living systems.[1][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[4][13] The ring strain of the cyclooctyne significantly accelerates the reaction with an azide, enabling efficient conjugation in biological environments, including live cells.[5][12][14]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an alkyne-modified biomolecule with an Azido-PEG3 linker.
Materials:
-
Alkyne-modified biomolecule
-
Azido-PEG3 linker
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: Degassed, deionized water, PBS, or a mixture of DMSO/t-BuOH and water[7]
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-modified biomolecule in a suitable buffer (e.g., 10 mg/mL in PBS).
-
Prepare a stock solution of the Azido-PEG3 linker (e.g., 10 mM in DMSO).
-
Prepare a stock solution of CuSO4 (e.g., 20 mM in water).[15]
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[15]
-
Prepare a stock solution of the copper ligand (TBTA or THPTA) (e.g., 50 mM in DMSO).[15]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the Azido-PEG3 linker. The molar ratio will need to be optimized, but a starting point is a 5 to 20-fold molar excess of the linker.[10]
-
Add the copper ligand to the reaction mixture. A final concentration of 1.25 mM is a good starting point.[15]
-
Add the CuSO4 solution to the reaction mixture. A final concentration of 0.25 mM is recommended.[15]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[15]
-
Gently mix the components and allow the reaction to proceed at room temperature for 1-4 hours.[7][10]
-
-
Purification:
-
Following the incubation, the PEGylated conjugate can be purified from excess reagents.
-
Size Exclusion Chromatography (SEC): This is an effective method for separating the larger conjugate from smaller, unreacted components.[16][]
-
Dialysis: For larger biomolecules, dialysis can be used to remove small molecule reagents.[10][16]
-
Ion Exchange Chromatography (IEX): This technique can be used to separate PEGylated proteins from their unmodified counterparts, as the PEG chains can shield surface charges.[16][]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for conjugating a strained alkyne (e.g., DBCO)-modified biomolecule with an Azido-PEG3 linker.
Materials:
-
Strained alkyne-modified biomolecule (e.g., DBCO-protein)
-
Azido-PEG3 linker
-
Solvent: PBS or other suitable aqueous buffer
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your strained alkyne-modified biomolecule in a suitable buffer (e.g., 5 mg/mL in PBS).
-
Prepare a stock solution of the Azido-PEG3 linker (e.g., 10 mM in DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the strained alkyne-modified biomolecule and the Azido-PEG3 linker. A 10 to 20-fold molar excess of the Azido-PEG3 linker is a common starting point.
-
The reaction is typically performed at physiological pH (around 7.4).[14]
-
Gently mix the components and allow the reaction to proceed at room temperature or 37°C for 4-12 hours. The reaction time can be optimized based on the specific reactants.
-
-
Purification:
-
Purify the resulting conjugate using similar methods as described for CuAAC (SEC, dialysis, or IEX) to remove any unreacted linker.[16][]
-
Data Presentation
The following table summarizes typical quantitative data for click chemistry reactions with Azido-PEG3 linkers. Note that these values are illustrative and will vary depending on the specific biomolecule, linker, and reaction conditions.
| Parameter | CuAAC | SPAAC | Reference |
| Molar Excess of Linker | 5 - 20 fold | 10 - 20 fold | [10] |
| Reaction Time | 1 - 4 hours | 4 - 12 hours | [7][10] |
| Typical Yield | > 90% | > 85% | |
| Reaction Temperature | Room Temperature | Room Temperature or 37°C | [5] |
| Catalyst Required | Yes (Copper(I)) | No | [14] |
| Biocompatibility | Limited (in vitro) | High (in vivo compatible) | [1][14] |
Visualizations
Caption: Workflow for a typical CuAAC experiment.
Caption: Comparison of CuAAC and SPAAC reaction mechanisms.
References
- 1. Bioconjugation application notes [bionordika.fi]
- 2. 1clickchemistry.com [1clickchemistry.com]
- 3. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 6. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 7. genelink.com [genelink.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Azido-PEG3-Val-Cit-PAB-PNP in PROTAC Development: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4] The linker, far from being a simple spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[5][6]
The Azido-PEG3-Val-Cit-PAB-PNP linker is a sophisticated, multi-component system designed to offer versatility and control in PROTAC synthesis and function.[7][8] Its key features include:
-
Azido (N3) Group: Enables the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and specific conjugation to a ligand containing a corresponding alkyne or strained cyclooctyne (B158145) group.[7][9]
-
PEG3 (Polyethylene Glycol) Spacer: A three-unit polyethylene (B3416737) glycol chain that enhances the hydrophilicity and solubility of the PROTAC molecule, which can improve its pharmacokinetic properties.[6][10] The flexibility of the PEG linker can also be advantageous for the formation of a stable and productive ternary complex.
-
Val-Cit (Valine-Citrulline) Dipeptide: A substrate for the lysosomal enzyme Cathepsin B.[8][11] This feature allows for the development of cleavable PROTACs, where the active molecule is released within the cell, potentially offering a strategy for targeted delivery and reduced systemic exposure.[]
-
PAB (p-aminobenzyl alcohol) Spacer: A self-immolative unit that, upon cleavage of the Val-Cit linker, fragments to ensure the clean release of the conjugated payload.
-
PNP (p-nitrophenyl carbonate) Group: An activated carbonate that serves as a reactive handle for conjugation to an amine-containing molecule, such as an E3 ligase ligand or a POI ligand.[8]
This application note provides a comprehensive overview of the use of the this compound linker in PROTAC development, including detailed experimental protocols and data presentation guidelines.
Data Presentation: Performance of PROTACs with Cleavable Linkers
While specific quantitative data for PROTACs utilizing the this compound linker is not yet widely available in the public domain, the following tables provide a representative summary of the types of data generated to evaluate PROTAC efficacy. The data presented here is based on published results for PROTACs with similar cleavable linker technologies.
Table 1: In Vitro Degradation Efficacy of Representative PROTACs
| PROTAC ID | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| RC-3 | BTK | Pomalidomide (CRBN) | Mino | <10 | >85 | [13] |
| PROTAC 7 | HDAC1 / HDAC3 | VHL | HCT116 | 910 / 640 | N/A | [14] |
| PROTAC 9 | HDAC1 / HDAC3 | VHL | HCT116 | 550 / 530 | N/A | [14] |
| PROTAC 22 | HDAC3 | VHL | HCT116 | 440 | 77 | [14] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Table 2: In Vitro Cytotoxicity of Representative PROTACs
| PROTAC ID | Target Protein | Cell Line | IC50 (µM) | Reference |
| PROTAC 7 | HDAC1/3 | HCT116 | >10 | [14] |
| PROTAC 9 | HDAC1/3 | HCT116 | 2.9 | [14] |
| PROTAC 22 | HDAC3 | HCT116 | 3.3 | [14] |
IC50: Half-maximal inhibitory concentration for cell viability.
Table 3: Representative Pharmacokinetic Parameters of a PROTAC with a Cleavable Linker
| PROTAC ID | Animal Model | Dosing Route | Half-life (t1/2) (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| SMDC-cRGD-GNE-987 | Mice | Intravenous | 20.8 | 15,600 | 126,000 | [15] |
Cmax: Maximum plasma concentration. AUC: Area under the curve.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a potential two-step synthetic route for constructing a PROTAC using the this compound linker. This is a representative protocol and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Step 1: Conjugation of the E3 Ligase Ligand to the PNP-activated Linker
-
Dissolve the E3 Ligase Ligand: Dissolve the E3 ligase ligand containing a free amine group (e.g., pomalidomide) in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Add the Linker: Add an equimolar amount of this compound to the solution.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, purify the resulting azide-functionalized E3 ligase ligand-linker conjugate by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the product by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Step 2: Click Chemistry Conjugation of the POI Ligand
-
Dissolve Reagents: Dissolve the azide-functionalized E3 ligase ligand-linker conjugate from Step 1 and the alkyne-functionalized POI ligand in a suitable solvent system, such as a mixture of tert-butanol (B103910) and water.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate, and a reducing agent, such as sodium ascorbate, to the reaction mixture.
-
Alternatively, use a pre-formed copper(I) catalyst.
-
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterization: Confirm the structure and purity of the final PROTAC by NMR, HRMS, and analytical HPLC.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.
-
Cell Culture and Seeding:
-
Culture the desired cell line in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare a stock solution of the PROTAC in DMSO.
-
On the day of the experiment, prepare serial dilutions of the PROTAC in fresh cell culture medium to achieve the desired final concentrations.
-
Treat the cells with the varying concentrations of the PROTAC. Include a vehicle control (DMSO) and a negative control (e.g., a PROTAC with an inactive E3 ligase ligand).
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-polyacrylamide gel electrophoresis (SDS-PAGE) by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is used to assess the cytotoxic effects of the PROTAC on the cells.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC, including a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 4: In Vivo Evaluation of a PROTAC in a Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of a PROTAC.
-
Animal Model:
-
Establish tumor xenografts by subcutaneously injecting human cancer cells into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
PROTAC Formulation and Dosing:
-
Formulate the PROTAC in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, oral, or intravenous).
-
Randomize the mice into treatment and control groups.
-
Administer the PROTAC at the desired dose and schedule. Include a vehicle control group.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Pharmacodynamic Assessment:
-
At the end of the study, or at specified time points, euthanize a subset of mice from each group.
-
Excise the tumors and other relevant tissues.
-
Prepare tissue lysates and perform Western blotting to assess the levels of the target protein.
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at various time points after PROTAC administration.
-
Process the blood to obtain plasma.
-
Analyze the plasma samples by LC-MS/MS to determine the concentration of the PROTAC over time and calculate pharmacokinetic parameters.
-
-
Data Analysis:
-
Plot the tumor growth curves for each group.
-
Analyze the Western blot data to determine the extent of target protein degradation in the tumors.
-
Analyze the pharmacokinetic data to assess the drug's exposure and half-life.
-
Visualization of Signaling Pathways and Workflows
PROTAC Mechanism of Action
Caption: General mechanism of action of a PROTAC.
Cleavable PROTAC Mechanism
Caption: Mechanism of a cleavable PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: Experimental workflow for PROTAC development.
References
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, ADC linker, 2055047-18-0 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of ADCs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers are frequently incorporated into ADC design to enhance solubility, stability, and pharmacokinetic properties, particularly for ADCs with hydrophobic payloads.[1][2] The inclusion of PEG linkers, however, also presents unique analytical challenges.
These application notes provide detailed protocols for the essential analytical techniques used to characterize ADCs with PEG linkers, ensuring product quality, consistency, and safety. The key analytical methods covered are:
-
Hydrophobic Interaction Chromatography (HIC) for determining the drug-to-antibody ratio (DAR) and drug load distribution.
-
Size Exclusion Chromatography (SEC) for quantifying aggregates and fragments.
-
Capillary Electrophoresis - Sodium Dodecyl Sulfate (CE-SDS) for assessing purity and heterogeneity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for intact mass analysis and confirmation of conjugation.
Analytical Techniques and Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC is the gold standard for determining the drug-to-antibody ratio (DAR) of cysteine-linked ADCs.[3] The separation is based on the hydrophobicity of the ADC species; as the number of conjugated drug-linker moieties increases, so does the hydrophobicity of the ADC, leading to stronger retention on the HIC column.[3]
This protocol outlines the determination of DAR for a cysteine-linked ADC with a PEG linker.
Materials:
-
HIC Column: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm or equivalent
-
Mobile Phase A: 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0[4]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0 with 25% (v/v) Isopropanol[4]
-
ADC Sample: Diluted to 1 mg/mL in Mobile Phase A
-
LC System: Agilent 1260 Infinity II Bio-Inert LC or equivalent
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.[4]
-
Sample Injection: Inject 10 µL of the prepared ADC sample.
-
Chromatographic Separation: Apply a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.[4]
-
Data Acquisition: Monitor the eluent at 280 nm.
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated mAb, DAR2, DAR4, DAR6, DAR8, etc.).
-
Calculate the weighted average DAR using the following formula: Weighted Average DAR = Σ (% Peak Area of Species * Number of Drugs per Species) / 100
-
Data Presentation:
| Peak | Retention Time (min) | Relative Peak Area (%) | Drug Load | Contribution to DAR |
| Unconjugated mAb (DAR 0) | 5.2 | 5.1 | 0 | 0.00 |
| DAR 2 | 8.7 | 25.4 | 2 | 0.51 |
| DAR 4 | 11.3 | 45.2 | 4 | 1.81 |
| DAR 6 | 13.5 | 18.9 | 6 | 1.13 |
| DAR 8 | 15.1 | 5.4 | 8 | 0.43 |
| Total | 100.0 | Weighted Average DAR = 3.88 |
Caption: Example HIC data for a PEGylated ADC.
Workflow for HIC-based DAR Determination
Caption: Workflow for HIC-based DAR determination of ADCs.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC separates molecules based on their hydrodynamic radius, making it the primary method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).[5] The hydrophobic nature of many drug payloads can lead to non-specific interactions with the SEC stationary phase, resulting in poor peak shape. The inclusion of organic modifiers in the mobile phase can mitigate these interactions.[1][6]
This protocol is for the quantification of aggregates in a PEGylated ADC sample.
Materials:
-
SEC Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm or equivalent[7]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0, with 10-15% Isopropanol[1][8]
-
ADC Sample: Diluted to 1 mg/mL in the mobile phase[9]
-
LC System: Agilent 1260 Infinity Bio-inert Quaternary LC or equivalent
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.[9]
-
Sample Injection: Inject 20 µL of the prepared ADC sample.
-
Chromatographic Separation: Run the separation isocratically for approximately 20-30 minutes.[9]
-
Data Acquisition: Monitor the eluent at 280 nm.
-
Data Analysis:
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
-
Data Presentation:
| Species | Retention Time (min) | Peak Area | % of Total Area |
| Aggregate | 6.8 | 15,234 | 1.8 |
| Monomer | 8.1 | 829,876 | 97.5 |
| Fragment | 9.5 | 6,789 | 0.7 |
| Total | 851,900 | 100.0 |
Caption: Example SEC data for a PEGylated ADC.
Workflow for SEC-based Aggregation Analysis
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. agilent.com [agilent.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Protocol for Determining Drug-to-Antibody Ratio (DAR)
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its therapeutic efficacy, safety, and pharmacokinetics.[1] An optimal DAR ensures the delivery of a sufficient payload of the cytotoxic drug to the target cells while minimizing off-target toxicity. Consequently, accurate and robust analytical methods for determining the DAR are indispensable throughout the ADC development and manufacturing process.
This document provides detailed protocols for the most prevalent analytical techniques used to determine the DAR of ADCs:
-
UV/Vis Spectroscopy: A straightforward method for determining the average DAR.[2]
-
Hydrophobic Interaction Chromatography (HIC): A widely used technique for characterizing the distribution of different drug-loaded species.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An orthogonal method to HIC, often involving the reduction of the ADC.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for accurate mass determination and characterization of ADC species.[]
Data Presentation: Comparison of DAR Determination Methods
The choice of method for DAR analysis depends on the specific requirements of the analysis, the stage of development, and the available instrumentation. For comprehensive characterization, employing at least two orthogonal methods is highly recommended. The following table summarizes a comparison of DAR values obtained for a site-specific ADC using different analytical techniques.
| Analytical Method | Average DAR | Reference |
| Reduced RP-HPLC | 1.84 | [4] |
| Intact RP-HPLC | 1.71 | [4] |
| LC-MS | 1.79 | [4] |
Experimental Protocols
UV/Vis Spectroscopy
This method provides a rapid and simple means to determine the average DAR. It is based on the Beer-Lambert law and requires that the antibody and the drug have distinct maximum absorbance wavelengths.[6]
Principle: By measuring the absorbance of the ADC solution at two specific wavelengths (typically 280 nm for the antibody and the wavelength of maximum absorbance for the drug), and knowing the molar extinction coefficients of both the antibody and the drug at these wavelengths, their respective concentrations can be calculated. The average DAR is then determined from the molar ratio of the drug to the antibody.[2]
Experimental Workflow: UV/Vis Spectroscopy
Caption: Workflow for DAR determination using UV/Vis spectroscopy.
Detailed Protocol: UV/Vis Spectroscopy
-
Materials and Reagents:
-
Purified ADC sample
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
A suitable, non-interfering buffer (e.g., PBS)
-
-
Prerequisite:
-
Accurately determine the molar extinction coefficients (ε) for the unconjugated antibody and the free drug-linker at two wavelengths (e.g., 280 nm and the λmax of the drug).[7]
-
-
Measurement:
-
Prepare a dilution of the ADC sample in the buffer to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 AU).[1]
-
Measure the absorbance of the ADC sample at 280 nm (A280) and at the maximum absorbance wavelength of the drug (Aλmax).
-
-
Data Analysis:
-
Calculate the concentration of the antibody (CAb) and the drug (CDrug) using the following simultaneous equations[6]:
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
Aλmax = (εAb,λmax * CAb) + (εDrug,λmax * CDrug)
-
-
Calculate the average DAR:
-
Average DAR = CDrug / CAb
-
-
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species based on their hydrophobicity. Since the drug payload is typically hydrophobic, each additional drug molecule increases the overall hydrophobicity of the ADC, leading to stronger retention on the HIC column.[3]
Principle: ADCs are loaded onto the HIC column in a high-salt mobile phase, which promotes hydrophobic interactions between the ADC and the stationary phase. A decreasing salt gradient is then applied to elute the ADC species, with the least hydrophobic (unconjugated antibody) eluting first, followed by species with increasing numbers of conjugated drugs.[8]
Experimental Workflow: HIC-UV
Caption: Workflow for DAR determination using HIC-UV.
Detailed Protocol: HIC-UV
-
Materials and Reagents:
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[10]
-
-
HPLC Method:
-
Data Analysis:
-
Integrate the peak area for each resolved species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula[6]:
-
Average DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another hydrophobicity-based separation method that serves as an orthogonal technique to HIC. For cysteine-linked ADCs, this method typically involves the reduction of the interchain disulfide bonds to separate the light and heavy chains.[4]
Principle: The ADC is treated with a reducing agent (e.g., dithiothreitol, DTT) to break the disulfide bonds, yielding individual light and heavy chains. These chains, along with their drug-conjugated variants, are then separated on a reversed-phase column based on their hydrophobicity. The average DAR is calculated from the weighted average of the drug load on each chain.[4]
Experimental Workflow: RP-HPLC (Reduced)
Caption: Workflow for DAR determination using reduced RP-HPLC.
Detailed Protocol: RP-HPLC (Reduced)
-
Materials and Reagents:
-
Sample Preparation (Reduction):
-
HPLC Method:
-
Data Analysis:
-
Integrate the peaks corresponding to the unconjugated light chain (LC), drug-conjugated light chain(s) (LCn), unconjugated heavy chain (HC), and drug-conjugated heavy chain(s) (HCn).
-
Calculate the weighted average DAR using the following formula[11]:
-
Average DAR = (Σ (% Peak Area of LCn * n) + Σ (% Peak Area of HCn * n)) / 100
-
Where 'n' is the number of drugs on the respective chain.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly accurate method for DAR determination, providing direct mass confirmation of the different ADC species. It can be performed under both denaturing (typically with RP-HPLC) and native (often with size-exclusion chromatography - SEC) conditions.
Principle: The ADC species are separated by liquid chromatography and then introduced into a mass spectrometer. The mass-to-charge ratio (m/z) of the ions is measured, and the data is deconvoluted to determine the intact mass of each species. The average DAR is calculated from the relative abundance of the different drug-loaded forms.[]
Experimental Workflow: LC-MS
Caption: Workflow for DAR determination using LC-MS.
Detailed Protocol: LC-MS (Intact ADC Analysis)
-
Materials and Reagents:
-
Purified ADC sample
-
LC-MS system (e.g., Thermo Scientific™ Orbitrap™ or Sciex TripleTOF®)
-
Appropriate LC column (e.g., Agilent PLRP-S for denaturing, or a SEC column for native analysis)[6][11]
-
Mobile Phase A (denaturing): 0.1% Formic Acid in water[11]
-
Mobile Phase B (denaturing): 0.1% Formic Acid in acetonitrile[11]
-
Mobile Phase (native): e.g., 100 mM Ammonium Acetate[6]
-
-
Sample Preparation:
-
LC-MS Method (Example for Denaturing RP-LC-MS):
-
Column: Agilent PLRP-S, 2.1 x 50 mm, 5 µm[7]
-
Column Temperature: 80 °C[11]
-
Flow Rate: 0.4 mL/min
-
Gradient Program: A typical gradient would involve increasing the percentage of Mobile Phase B over time to elute the ADC species.
-
Mass Spectrometer Settings (Example for Thermo Scientific™ Orbitrap™): [14]
Parameter Setting Spray Voltage 3500 V Sheath Gas 25 arb Aux Gas 10 arb Capillary Temp 300 °C S-Lens RF Level 60% Resolution 30,000 | Mass Range | 2000-5000 m/z |
-
Mass Spectrometer Settings (Example for Sciex TripleTOF®): [15]
Parameter Setting Ion Spray Voltage 5500 V Curtain Gas 30 Ion Source Gas 1 50 Ion Source Gas 2 50 Interface Heater Temp 400 °C Declustering Potential 150 V | Collision Energy | 10 V |
-
-
Data Analysis:
-
Deconvolute the raw mass spectra using appropriate software (e.g., Thermo Scientific™ BioPharma Finder™, Sciex BioPharmaView™) to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to the different DAR species.
-
Calculate the weighted average DAR based on the relative abundance (peak intensity or area) of each species:
-
Average DAR = Σ (Relative Abundance of Species * Number of Drugs on Species) / 100
-
-
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the characterization of ADCs. The methods described in this document—UV/Vis spectroscopy, HIC, RP-HPLC, and LC-MS—provide a comprehensive toolkit for the analysis of this important quality attribute. The choice of method will depend on the specific ADC, the desired level of detail, and the available instrumentation. For a thorough understanding of the ADC product, the use of orthogonal methods is strongly encouraged to ensure the accuracy and reliability of the DAR determination.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 3. pharmiweb.com [pharmiweb.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. lcms.cz [lcms.cz]
Application Notes and Protocols for Azido-PEG3-Val-Cit-PAB-PNP in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Azido-PEG3-Val-Cit-PAB-PNP, a cleavable linker, in the research and development of targeted cancer therapies, particularly antibody-drug conjugates (ADCs).
Introduction
This compound is a sophisticated chemical linker designed for the development of ADCs.[1][2][] It incorporates several key functional components that enable the stable linkage of a cytotoxic payload to a monoclonal antibody (mAb) and its subsequent controlled release at the tumor site. This linker system is engineered to be stable in systemic circulation, minimizing off-target toxicity, and to be efficiently cleaved within the lysosomal compartment of cancer cells, thereby maximizing the therapeutic window.[]
The structure of this compound consists of:
-
An azide (N3) group , which allows for highly specific and efficient conjugation to an alkyne-modified antibody or payload via "click chemistry."[4][5][6]
-
A polyethylene glycol (PEG3) spacer , which enhances the hydrophilicity of the linker-payload complex, improving solubility and potentially reducing aggregation of the final ADC.
-
A valine-citrulline (Val-Cit) dipeptide , a substrate for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[7][8] This enzymatic cleavage is the primary mechanism for payload release.
-
A p-aminobenzyl (PAB) self-immolative spacer , which, following the enzymatic cleavage of the Val-Cit dipeptide, spontaneously releases the payload in its unmodified, active form.
-
A p-nitrophenyl (PNP) carbonate activated group , a reactive moiety for efficient conjugation to amine-containing cytotoxic payloads.
Mechanism of Action
The targeted delivery and controlled release of the cytotoxic payload by an ADC utilizing the this compound linker follows a multi-step process:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the cytotoxic drug. The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a variety of hydrolytic enzymes.
-
Enzymatic Cleavage: Within the lysosome, the high concentration of Cathepsin B leads to the specific cleavage of the Val-Cit dipeptide linker.[7][8]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit moiety triggers a spontaneous 1,6-elimination reaction of the PAB spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, for example, by inhibiting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
Mandatory Visualizations
Caption: Mechanism of action of an ADC with a cleavable Val-Cit linker.
Data Presentation: A Case Study with a Structurally Similar Linker
Table 1: ADC Characterization
| Parameter | Value | Method |
| Antibody | Anti-HER2 mAb | - |
| Payload | Monomethyl Auristatin E (MMAE) | - |
| Linker | N3-PEG3-Val-Cit-PAB | - |
| Average Drug-to-Antibody Ratio (DAR) | 2.0 | RP-HPLC |
| Homogeneity | High (predominantly DAR2 species) | RP-HPLC |
Table 2: In Vitro Cytotoxicity Data (IC50 Values)
| Cell Line | HER2 Expression | IC50 of DP303c (nM) | IC50 of T-DM1 (nM) |
| SK-BR-3 | High | 0.15 | 0.25 |
| NCI-N87 | High | 0.12 | 0.20 |
| JIMT-1 | Moderate | 0.30 | > 10 |
| MDA-MB-468 | Negative | > 100 | > 100 |
Table 3: In Vivo Efficacy in Xenograft Models (Tumor Growth Inhibition)
| Xenograft Model | Treatment Group (Dose) | Tumor Growth Inhibition (%) |
| NCI-N87 (High HER2) | DP303c (5 mg/kg) | 95 |
| T-DM1 (5 mg/kg) | 85 | |
| JIMT-1 (Moderate HER2) | DP303c (5 mg/kg) | 78 |
| T-DM1 (5 mg/kg) | 45 |
Experimental Protocols
The following are detailed protocols for key experiments in the development and evaluation of an ADC using the this compound linker.
Protocol 1: ADC Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the Azido-PEG3-Val-Cit-PAB-linker (pre-conjugated to a payload) to an alkyne-modified antibody.
Caption: Workflow for ADC conjugation using CuAAC "click chemistry".
Materials:
-
Alkyne-modified antibody in a copper-compatible buffer (e.g., PBS, pH 7.4)
-
Azido-PEG3-Val-Cit-PAB-Payload conjugate
-
DMSO
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the Azido-PEG3-Val-Cit-PAB-Payload in DMSO.
-
Prepare a stock solution of CuSO4 in water (e.g., 50 mM).
-
Prepare a stock solution of THPTA in water (e.g., 250 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
-
Conjugation Reaction:
-
In a reaction vessel, add the alkyne-modified antibody to a final concentration of 2-5 mg/mL.
-
Add the Azido-linker-payload stock solution to the antibody solution at a 5-10 molar excess. Ensure the final DMSO concentration is below 10% (v/v) to prevent antibody denaturation.
-
Prepare the catalyst solution by premixing CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the CuSO4/THPTA solution to the antibody-payload mixture to a final copper concentration of 100-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.
-
Gently mix and incubate the reaction at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the resulting ADC using SEC to remove unreacted linker-payload and other reagents.
-
Concentrate the purified ADC and buffer exchange into a suitable formulation buffer.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Materials:
-
Purified ADC sample
-
HIC-HPLC system with a suitable HIC column
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Elute the ADC species with a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species based on its peak area relative to the total peak area.
-
Calculate the average DAR using the formula: Average DAR = Σ [(% Peak Area of Species) x (DAR of Species)] / 100
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and the unconjugated antibody.
-
Remove the culture medium from the cells and add the ADC dilutions.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 4: In Vivo Efficacy Study in a Mouse Xenograft Model
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization:
-
Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups.
-
-
ADC Administration: Administer the ADC, vehicle, and controls (e.g., unconjugated antibody) via the appropriate route (typically intravenous).
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the animals.
-
-
Endpoint and Analysis:
-
The study is typically terminated when tumors in the control group reach a maximum allowed size.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
The this compound linker represents a versatile and effective tool for the development of targeted cancer therapies. Its well-defined mechanism of action, combining the specificity of click chemistry for conjugation and the tumor-selective cleavage of the Val-Cit dipeptide, allows for the creation of ADCs with a favorable therapeutic index. The protocols outlined in this document provide a robust framework for the synthesis, characterization, and preclinical evaluation of ADCs utilizing this advanced linker technology. The provided data from a closely related ADC demonstrates the potential for high potency and efficacy in both in vitro and in vivo models. Careful optimization of each experimental step is crucial for the successful development of novel and effective ADC candidates.
References
- 1. Azido-PEG3-Val-Cit-PAB-OH - CD Bioparticles [cd-bioparticles.net]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. xcessbio.com [xcessbio.com]
- 9. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulating Valine-Citrulline Antibody-Drug Conjugates for In-Vivo Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
The development of efficacious and safe antibody-drug conjugates (ADCs) for in-vivo studies hinges on a meticulously planned formulation strategy. The valine-citrulline (Val-Cit) linker has emerged as a prominent choice for cleavable ADCs due to its stability in circulation and susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[][2] This document provides a comprehensive guide with detailed protocols for the formulation of Val-Cit ADCs, tailored for pre-clinical in-vivo evaluation.
The successful formulation of a Val-Cit ADC involves a multi-step process encompassing antibody preparation, conjugation of the cytotoxic payload via the Val-Cit linker, rigorous purification, and thorough characterization to ensure a homogenous and stable product. A critical consideration for in-vivo studies in murine models is the inherent instability of the conventional Val-Cit linker in mouse plasma due to the activity of carboxylesterase 1c (Ces1c).[3][4] This guide will also address strategies to mitigate this challenge.
Key Formulation Parameters and Considerations
Several key parameters must be carefully controlled during the formulation process to achieve an optimal ADC for in-vivo studies. These include the drug-to-antibody ratio (DAR), the level of aggregation, and the purity of the final product.
| Parameter | Recommended Range | Impact on In-Vivo Performance |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Higher DARs can enhance potency but may also increase toxicity and lead to faster clearance and aggregation.[] Lower DARs may have reduced efficacy. |
| Aggregation | < 5% | High levels of aggregation can lead to immunogenicity and altered pharmacokinetic profiles, including rapid clearance from circulation. |
| Purity (Free Drug) | < 1% | Residual free drug can cause off-target toxicity and complicate the interpretation of in-vivo efficacy and toxicity data. |
Experimental Protocols
I. Antibody Preparation and Thiolation (for Cysteine-Based Conjugation)
Cysteine-based conjugation is a common method for producing Val-Cit ADCs with a controlled DAR.[][6] This protocol describes the partial reduction of interchain disulfide bonds to generate free thiols for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography or tangential flow filtration)
Protocol:
-
Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a calculated amount of TCEP to the mAb solution. The molar ratio of TCEP to mAb will determine the extent of disulfide bond reduction and, consequently, the number of available thiols for conjugation. A typical starting point is a 2.5-fold molar excess of TCEP.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Immediately purify the reduced mAb using a desalting column or tangential flow filtration to remove excess TCEP and prepare the antibody for conjugation.
II. Conjugation of Val-Cit-Payload to the Antibody
This protocol outlines the conjugation of a maleimide-functionalized Val-Cit-payload to the thiolated antibody.
Materials:
-
Thiolated monoclonal antibody
-
Maleimide-activated Val-Cit-payload (e.g., Mc-Val-Cit-PABC-MMAE) dissolved in an organic solvent like DMSO.
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
Protocol:
-
Adjust the concentration of the thiolated mAb to 3-5 mg/mL in the reaction buffer.
-
Slowly add the maleimide-activated Val-Cit-payload solution to the mAb solution with gentle stirring. A typical molar excess of the payload is 5-10 fold over the available thiol groups.
-
Incubate the reaction on ice or at room temperature for 1-2 hours. The optimal temperature and time should be determined empirically.
-
Quench the reaction by adding an excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups. Incubate for an additional 20-30 minutes.
III. Purification of the Val-Cit ADC
Purification is a critical step to remove unreacted payload, quenching reagent, and any aggregated ADC species. A multi-step purification process is often employed.
A. Protein A Affinity Chromatography (Initial Capture)
Materials:
-
Protein A affinity column
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.7)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Protocol:
-
Equilibrate the Protein A column with 5-10 column volumes (CVs) of Binding/Wash Buffer.
-
Load the quenched conjugation reaction mixture onto the column.
-
Wash the column with 5-10 CVs of Binding/Wash Buffer to remove unbound material.
-
Elute the ADC from the column using the Elution Buffer and collect fractions.
-
Immediately neutralize the eluted fractions by adding a small volume of Neutralization Buffer.[7]
B. Size-Exclusion Chromatography (SEC) (Polishing and Aggregate Removal)
Materials:
-
Size-exclusion chromatography column suitable for antibody separation
-
SEC Mobile Phase (e.g., PBS, pH 7.4)
Protocol:
-
Pool the neutralized fractions from the Protein A purification.
-
Concentrate the pooled sample if necessary.
-
Equilibrate the SEC column with the SEC Mobile Phase.
-
Load the concentrated ADC sample onto the column.
-
Collect the fractions corresponding to the monomeric ADC peak, effectively separating it from aggregates and smaller impurities.[8]
IV. Characterization of the Val-Cit ADC
Thorough characterization is essential to ensure the quality and consistency of the formulated ADC.
A. Determination of Drug-to-Antibody Ratio (DAR)
1. Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR of cysteine-linked ADCs by separating species with different numbers of conjugated drugs.[9]
Materials:
-
HIC column (e.g., Butyl or Phenyl)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol)
-
HPLC system with a UV detector
Protocol:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the ADC species using a linear gradient from high to low salt concentration.
-
Integrate the peak areas for each species (DAR 0, 2, 4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
2. UV-Vis Spectroscopy
This method provides a rapid estimation of the average DAR if the payload has a distinct UV absorbance from the antibody.[9][]
Protocol:
-
Measure the absorbance of the ADC solution at 280 nm and the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The average DAR is the molar ratio of the payload to the antibody.
B. Analysis of Aggregation by Size-Exclusion Chromatography (SEC)
SEC is used to quantify the percentage of high molecular weight species (aggregates).
Protocol:
-
Use the same SEC method as described in the purification section.
-
Integrate the peak areas for the monomer and any high molecular weight species.
-
Calculate the percentage of aggregation: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
V. In-Vivo Stability Assessment in Mouse Plasma
Due to the known instability of the Val-Cit linker in mouse plasma, it is crucial to assess the stability of the formulated ADC before initiating in-vivo efficacy studies.[3][4]
Protocol:
-
Incubate the formulated ADC at a specific concentration (e.g., 100 µg/mL) in fresh mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Analyze the samples to determine the amount of intact ADC remaining. This can be done using an ELISA-based method that detects both the antibody and the payload, or by LC-MS/MS to quantify the free payload released into the plasma.[11]
Mitigating Instability in Mouse Plasma: For studies in mice, consider using a modified linker such as glutamic acid-valine-citrulline (Glu-Val-Cit), which has been shown to have significantly improved stability in mouse plasma while retaining its cathepsin-B cleavability.[3]
| Linker Type | Species | Half-life in Plasma | Reference |
| Val-Cit | Human | Stable | [3] |
| Val-Cit | Cynomolgus Monkey | Stable | [12] |
| Val-Cit | Rat | ~144 hours | [12] |
| Val-Cit | Mouse | Unstable (significant cleavage) | [3][4] |
| Glu-Val-Cit | Mouse | Stable (>95% intact after 14 days) | [3] |
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for the formulation of a Val-Cit ADC.
Caption: Mechanism of Val-Cit linker cleavage and payload release.
Caption: Thiol-maleimide conjugation chemistry for ADC formation.
References
- 2. benchchem.com [benchchem.com]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 7. sysy.com [sysy.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmiweb.com [pharmiweb.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Procedure for Payload Release from an Antibody-Drug Conjugate in Lysosomal Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule payload.[1][2] The efficacy of an ADC is critically dependent on the successful delivery of the payload to the target cancer cell and its subsequent release.[3][4][] This process predominantly occurs within the lysosomal compartment of the cell following internalization of the ADC.[3][6][7] These application notes provide a detailed overview of the mechanisms of payload release in lysosomal conditions and present protocols for the quantitative assessment of this critical step in ADC development.
Upon binding to its target antigen on the cell surface, the ADC is internalized, often via receptor-mediated endocytosis, and trafficked through the endosomal-lysosomal pathway.[1][3][6] The acidic and enzyme-rich environment of the lysosome provides the necessary conditions for the cleavage of the linker connecting the payload to the antibody, or for the degradation of the antibody itself, leading to the release of the active cytotoxic agent.[6][7] Understanding the kinetics and efficiency of this release is paramount for optimizing ADC design and predicting therapeutic efficacy and potential toxicities.[1][8]
Key Principles of Lysosomal Payload Release
The release of the payload from an ADC within the lysosome is primarily dictated by the nature of the linker technology employed.[6] Linkers can be broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are susceptible to cleavage under the specific conditions of the lysosome.[1][9]
-
Enzymatically-cleavable linkers: These are among the most common and often utilize dipeptide sequences, such as the valine-citrulline (Val-Cit) linker, which are substrates for lysosomal proteases like Cathepsin B.[2][3][10] Other proteases like cathepsin S, L, and F can also be involved.[2][3]
-
pH-sensitive linkers: Hydrazone linkers, for example, are designed to be hydrolyzed in the acidic environment of the lysosome (pH 4.5-5.0).[6]
-
Disulfide linkers: These linkers are cleaved in the reducing environment of the cell, which can also be a factor in payload release.[6]
-
-
Non-cleavable Linkers: With this type of linker, the payload is released upon the complete proteolytic degradation of the antibody backbone within the lysosome.[1][6] This results in the release of the payload still attached to its conjugating amino acid.[6] The therapeutic effect of ADCs with non-cleavable linkers, such as Kadcyla, relies on lysosomal membrane transporters to shuttle the payload catabolite out of the lysosome.[1]
The choice of linker significantly impacts the properties of the ADC, including its stability, efficacy, and toxicity profile.[1][9]
Visualization of ADC Processing and Payload Release
Signaling Pathway of ADC Internalization and Lysosomal Trafficking
Caption: ADC internalization and trafficking to the lysosome for payload release.
Experimental Workflow for Quantifying Payload Release
Caption: General workflow for in vitro assessment of ADC payload release.
Experimental Protocols
In Vitro Payload Release Assay using Isolated Lysosomes
This protocol describes a general method to quantify the release of a payload from an ADC in the presence of isolated lysosomes.
Materials:
-
Antibody-Drug Conjugate (ADC) of interest
-
Purified human liver lysosomes (commercially available)[11][12]
-
Catabolic buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 2 mM DTT)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
Phosphate-buffered saline (PBS)
-
Incubator capable of maintaining 37°C
-
Centrifuge
-
LC/MS system for analysis
Procedure:
-
Preparation of ADC solution: Prepare a stock solution of the ADC in PBS at a known concentration.
-
Reaction setup: In a microcentrifuge tube, combine the ADC solution with the purified lysosomes in the pre-warmed catabolic buffer. The final concentration of the ADC should be in the range of 1-10 µM, and the lysosomal protein concentration should be optimized (e.g., 0.1-1 mg/mL).
-
Incubation: Incubate the reaction mixture at 37°C.[13] Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching the reaction: At each time point, transfer an aliquot of the reaction mixture to a tube containing ice-cold quenching solution to stop the enzymatic reaction.[13]
-
Protein precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Sample analysis: Transfer the supernatant containing the released payload to a new tube for analysis by a validated LC/MS method.
-
Data analysis: Quantify the concentration of the released payload at each time point. The rate of payload release can be determined by plotting the concentration of the released payload against time.
Cell-Based ADC Catabolism Assay
This protocol outlines a method to assess the processing and payload release of an ADC in a cellular context.
Materials:
-
Target-positive cancer cell line
-
Cell culture medium and supplements
-
ADC of interest
-
Lysis buffer (e.g., methanol)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
LC/MS system or fluorescence plate reader
Procedure:
-
Cell seeding: Seed the target-positive cells in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.
-
ADC treatment: Treat the cells with the ADC at a saturating concentration (e.g., 2 µg/mL) in fresh cell culture medium. Include a control with a 100-fold molar excess of unconjugated antibody to assess specificity.
-
Incubation and processing: Incubate the cells for a defined period to allow for ADC internalization and processing (e.g., 4 to 24 hours).
-
Cell harvesting and lysis: At the end of the incubation, wash the cells with fresh medium to remove any unbound ADC. Harvest the cells and lyse them using an appropriate lysis buffer (e.g., ice-cold methanol).
-
Sample preparation: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant for analysis.
-
Quantification of released payload: Analyze the supernatant to quantify the amount of released payload using a suitable analytical method such as LC/MS.
-
Data interpretation: The amount of intracellularly released payload can be normalized to the total protein content of the cell lysate.
Data Presentation
Quantitative data from payload release experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro Payload Release Kinetics of Different ADC Linkers
| Linker Type | Lysosomal Enzyme | Incubation Time (hours) | % Payload Release (Mean ± SD) |
| Val-Cit (Cleavable) | Cathepsin B | 4 | 75 ± 5.2 |
| Val-Cit (Cleavable) | Cathepsin B | 24 | 92 ± 3.8 |
| pH-Sensitive (Cleavable) | pH 5.0 Buffer | 4 | 60 ± 6.1 |
| pH-Sensitive (Cleavable) | pH 5.0 Buffer | 24 | 85 ± 4.5 |
| Non-cleavable | Lysosomal Proteases | 24 | 15 ± 2.5 |
| Non-cleavable | Lysosomal Proteases | 48 | 35 ± 3.1 |
Table 2: Intracellular Payload Release in a Cell-Based Assay
| Cell Line | ADC Construct | Incubation Time (hours) | Intracellular Released Payload (ng/mg protein) |
| SK-BR-3 (HER2+) | Trastuzumab-vc-MMAE | 24 | 150.2 |
| MDA-MB-468 (HER2-) | Trastuzumab-vc-MMAE | 24 | 5.8 |
| SK-BR-3 (HER2+) | Trastuzumab-SMCC-DM1 | 24 | 85.6 |
| MDA-MB-468 (HER2-) | Trastuzumab-SMCC-DM1 | 24 | 3.1 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no payload release in vitro | Inactive lysosomal enzymes | Verify the activity of the lysosomal preparation using a known substrate. |
| Inappropriate buffer conditions (pH, reducing agents) | Optimize the buffer composition and pH to ensure optimal enzyme activity. | |
| Stable linker under the tested conditions | Confirm the expected cleavage mechanism of the linker and adjust the assay conditions accordingly. | |
| High background in cell-based assays | Non-specific uptake of the ADC | Include a control with an excess of unconjugated antibody to determine the level of non-specific binding and internalization. |
| Premature payload release in the culture medium | Analyze the culture medium for the presence of the released payload. | |
| Variability between replicates | Inconsistent cell numbers or lysosome concentrations | Ensure accurate and consistent pipetting of cells and reagents. Normalize payload release to protein concentration. |
| Incomplete reaction quenching | Ensure rapid and effective quenching of the enzymatic reaction at each time point. |
By following these protocols and considering the key principles outlined, researchers can effectively evaluate the lysosomal release of payloads from ADCs, a critical step in the development of these promising cancer therapeutics.
References
- 1. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 9. iphasebiosci.com [iphasebiosci.com]
- 10. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. LC/MS Methods for Studying Lysosomal ADC Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Notes and Protocols for Cell-Based Efficacy Testing of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to selectively deliver potent cytotoxic agents to antigen-expressing tumor cells. This targeted approach aims to enhance the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity. The preclinical evaluation of ADC candidates relies heavily on robust and reproducible in vitro cell-based assays to characterize their potency, specificity, and mechanism of action.
These application notes provide detailed protocols for three critical assays in ADC development:
-
Cytotoxicity Assay: To determine the dose-dependent cell-killing ability of an ADC on target-antigen-expressing cells.
-
Bystander Effect Assay: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells, a crucial feature for efficacy in heterogeneous tumors.
-
Internalization Assay: To quantify the rate and extent of ADC uptake by target cells, a prerequisite for intracellular payload delivery.
The following sections offer step-by-step experimental protocols, guidance on data presentation, and visual representations of key biological pathways and experimental workflows to support your ADC research and development endeavors.
General Mechanism of Antibody-Drug Conjugate Action
ADCs exert their cytotoxic effect through a multi-step process that begins with specific binding to a target antigen on the cancer cell surface.[1] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[2] The complex is then trafficked through the endosomal-lysosomal pathway.[3] Inside the acidic environment of the lysosome, the linker connecting the antibody and the cytotoxic payload is cleaved, releasing the active drug into the cytoplasm.[4][5] The liberated payload can then interact with its intracellular target—such as microtubules or DNA—to induce cell cycle arrest and, ultimately, programmed cell death (apoptosis).[1][3][6]
I. Cytotoxicity Assay
The cytotoxicity assay is fundamental for determining the potency of an ADC, typically quantified by the half-maximal inhibitory concentration (IC50).[7] This assay measures the dose-dependent effect of the ADC on the viability of antigen-positive and antigen-negative cell lines.
Experimental Protocol: MTT-Based Cytotoxicity Assay
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of viable cells.[6][8]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Antibody-Drug Conjugate (ADC) stock solution
-
Control articles: unconjugated antibody, free cytotoxic payload
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count Ag+ and Ag- cells.
-
Seed 1,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[3]
-
Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell attachment.[]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control articles (unconjugated antibody, free payload) in complete medium. A typical concentration range spans from picomolar to micromolar.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Add fresh medium to the "cells only" and "blank" wells.
-
Incubate the plate for 72 to 120 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell doubling time and payload's mechanism of action.[]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[6]
-
Incubate for 2-4 hours at 37°C, 5% CO₂. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[6]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[6]
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control cells:
-
% Viability = (Absorbance_Treated / Absorbance_Untreated) * 100
-
-
Plot the dose-response curve (% Viability vs. log[Concentration]).
-
Determine the IC50 value using a non-linear regression model (e.g., four-parameter logistic fit).[]
Data Presentation
| Treatment Group | Cell Line | IC50 (nM) | Max Inhibition (%) |
| Test ADC | Ag+ (e.g., SKBR3) | 1.5 | 95 |
| Ag- (e.g., MCF7) | >1000 | 10 | |
| Unconjugated Antibody | Ag+ (e.g., SKBR3) | >1000 | 5 |
| Free Payload | Ag+ (e.g., SKBR3) | 0.1 | 98 |
| Ag- (e.g., MCF7) | 0.1 | 97 | |
| Table 1: Example data summary for an ADC cytotoxicity assay. |
Experimental Workflow
References
- 1. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Hydrophobic Payload-Linker Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of hydrophobic payload-linker complexes, particularly in the context of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Immediate precipitation or aggregation of the payload-linker complex upon dissolution in aqueous buffer.
-
Question: My payload-linker complex is insoluble in my aqueous conjugation buffer. What can I do?
-
Answer: This is a common issue due to the inherent hydrophobicity of many potent cytotoxic payloads and linkers. Here are several strategies to address this, ranging from simple formulation adjustments to re-engineering your complex:
-
Co-solvents: Initially, you can attempt to dissolve the payload-linker complex in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF), before adding it to the aqueous conjugation buffer. Be cautious, as high concentrations of organic solvents can denature the antibody. It is crucial to determine the tolerance of your specific antibody to the chosen co-solvent.
-
Formulation with Solubilizing Excipients: Consider the use of solubilizing agents. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.[1][2] The addition of HP-β-CD to the formulation buffer can significantly improve the solubility of the payload-linker complex.[1]
-
pH Adjustment: The solubility of your payload-linker complex may be pH-dependent, especially if it contains ionizable functional groups. Experiment with adjusting the pH of your buffer to a range where the complex is more soluble, while ensuring the pH remains compatible with the stability of your antibody.
-
Issue 2: The Antibody-Drug Conjugate (ADC) shows significant aggregation after conjugation.
-
Question: My ADC aggregates after the conjugation reaction. How can I prevent this?
-
Answer: Post-conjugation aggregation is often a direct consequence of the increased surface hydrophobicity of the antibody after attaching the hydrophobic payload-linker.[3] This is especially problematic at higher drug-to-antibody ratios (DAR).[4]
-
Immediate Troubleshooting Steps:
-
Review Conjugation Conditions: Unfavorable buffer conditions, such as inappropriate salt concentration or a pH close to the antibody's isoelectric point, can promote aggregation.[5]
-
Purification: Immediately after conjugation, purify the ADC using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted payload-linker and aggregates.
-
-
Long-Term Solutions:
-
Incorporate Hydrophilic Linkers: This is one of the most effective strategies. Introducing hydrophilic moieties into the linker, such as polyethylene (B3416737) glycol (PEG) chains, can "shield" the hydrophobic payload and increase the overall solubility of the ADC.[3][6][] The length and architecture of the PEG linker can be optimized to balance solubility and steric hindrance.[8][9]
-
Site-Specific Conjugation: Traditional conjugation methods, like those targeting lysine (B10760008) residues, can result in a heterogeneous mixture of ADC species, some of which may have a high DAR and be prone to aggregation.[3] Site-specific conjugation techniques can produce a more homogeneous product with a defined DAR, reducing the likelihood of aggregation.[3]
-
Payload Modification: If feasible, structurally modifying the payload to include hydrophilic groups can improve its intrinsic solubility and reduce the hydrophobicity of the final ADC.[]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to improve the solubility of a hydrophobic payload-linker complex?
A1: The primary strategies can be categorized as follows:
-
Linker Modification: Incorporating hydrophilic spacers, most commonly polyethylene glycol (PEG), into the linker is a widely used and effective approach.[3][6] Other hydrophilic elements include charged groups or novel moieties like chito-oligosaccharides.[8]
-
Payload Modification: Introducing hydrophilic functional groups to the payload can enhance its aqueous solubility.[]
-
Formulation Development: Utilizing solubilizing excipients like cyclodextrins, adjusting the pH of the formulation, or employing nanocarrier technologies such as liposomes can improve the solubility of the complex.[][10]
-
Conjugation Strategy: Employing site-specific conjugation methods can lead to more homogeneous ADCs with controlled DARs, which helps to avoid highly hydrophobic and aggregation-prone species.[3]
Q2: How does a PEG linker improve the solubility of an ADC?
A2: A PEG linker is a polymer of repeating ethylene (B1197577) glycol units. Its hydrophilicity stems from the ether oxygen atoms in its backbone, which can form hydrogen bonds with water molecules.[8] When incorporated into a payload-linker, the flexible PEG chain forms a protective "hydration shell" around the hydrophobic payload.[8] This has several benefits:
-
Increased Hydrophilicity: It increases the overall water solubility of the payload-linker complex and the resulting ADC.[6]
-
Reduced Aggregation: The hydration shell acts as a physical barrier, preventing hydrophobic interactions between ADC molecules that lead to aggregation.[]
-
Improved Pharmacokinetics: The increased hydrodynamic size can reduce renal clearance, leading to a longer circulation half-life.[6]
Q3: What are cyclodextrins and how do they work?
A3: Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone-like structure. They have a hydrophilic outer surface and a hydrophobic inner cavity.[11] This unique structure allows them to encapsulate hydrophobic "guest" molecules, such as payload-linker complexes, within their cavity.[11] This non-covalent inclusion complex formation effectively shields the hydrophobic molecule from the aqueous environment, thereby increasing its apparent solubility.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[2]
Q4: How do I choose the right solubility enhancement strategy?
A4: The optimal strategy depends on several factors, including the physicochemical properties of your payload and linker, the stage of your project, and the desired characteristics of the final ADC. A decision-making workflow can help guide your choice.
Q5: What analytical techniques are used to assess solubility and aggregation of ADCs?
A5: Several key analytical techniques are employed:
-
Size-Exclusion Chromatography (SEC): This is the standard method for detecting and quantifying aggregates (high molecular weight species) and fragments.[12][13] SEC separates molecules based on their hydrodynamic size.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[14] It is particularly useful for determining the drug-to-antibody ratio (DAR) distribution, as the retention time increases with the number of hydrophobic payloads conjugated to the antibody.[3] An increase in the proportion of high-DAR species can indicate a higher propensity for aggregation.
-
Dynamic Light Scattering (DLS): DLS is used to estimate the average size and size distribution of particles in a solution, making it a valuable tool for detecting the presence and formation rate of aggregates.[13]
-
Analytical Ultracentrifugation (AUC): AUC is a highly sensitive technique for characterizing and quantifying different molecular species, including aggregates, in a formulation.[13]
Data Presentation: Quantitative Impact of Solubility Enhancement Strategies
The following tables summarize quantitative data on the effectiveness of different solubility enhancement strategies.
Table 1: Impact of a Hydrophilic PEG Linker on ADC Solubility
| Linker Type | Maximum Achievable Concentration | Fold Increase in Solubility | Reference |
| Non-PEG Linker (Original) | ~2 mg/mL | - | [15] |
| Monodisperse PEG Linker | >20 mg/mL | >10-fold | [15] |
Table 2: Influence of Linker Hydrophilicity on ADC Aggregation
| Linker Type | Payload | Aggregation Level | Reference |
| Val-Cit-PAB (Dipeptide) | Auristatin | Up to 80% | [4] |
| Glucuronide (Hydrophilic) | Auristatin | <5% | [4] |
Table 3: Effect of Cyclodextrins and Hydrophilic Polymers on the Solubility of a Hydrophobic Molecule (Silymarin)
| Solubilizing Agent | Concentration | Fold Increase in Solubility | Reference |
| β-Cyclodextrin (BCD) | 20 mM | 6.79 | [16] |
| BCD + PEG 6000 | 20 mM + 0.5% w/v | 7.09 | [16] |
| BCD + HPMC | 20 mM + 0.5% w/v | 9.12 | [16] |
| BCD + PVP | 20 mM + 0.5% w/v | 12.77 | [16] |
Experimental Protocols
Protocol 1: Formulation of a Hydrophobic Payload-Linker with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a general method for preparing a stock solution of a hydrophobic payload-linker complex using HP-β-CD for subsequent conjugation to an antibody.
-
Materials:
-
Hydrophobic payload-linker complex
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Tertiary butyl alcohol (TBA)
-
Water for Injection (WFI)
-
0.22 µm sterile filter
-
Lyophilizer
-
-
Procedure:
-
Prepare a TBA/Water Co-solvent System: Prepare a suitable volume of a TBA and water mixture. The optimal ratio will depend on the solubility of your specific payload-linker and should be determined empirically. A 1:1 (v/v) ratio can be a good starting point.
-
Dissolve HP-β-CD: Dissolve the desired amount of HP-β-CD in the TBA/water co-solvent. The concentration of HP-β-CD can range from 2% to 16% (w/v) or higher, depending on the required level of solubilization.[1]
-
Dissolve Payload-Linker: Add the hydrophobic payload-linker complex to the HP-β-CD solution and mix until completely dissolved. Gentle warming may be applied if necessary, but monitor for any degradation of the complex.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter to remove any particulates and ensure sterility.
-
Lyophilization: Freeze-dry the solution to obtain a solid, amorphous powder of the payload-linker/HP-β-CD complex. This powder can be stored and later reconstituted in the aqueous conjugation buffer.
-
Reconstitution: Reconstitute the lyophilized powder in the chosen conjugation buffer to the desired final concentration for the conjugation reaction.
-
Protocol 2: Assessment of ADC Aggregation by Size-Exclusion Chromatography (SEC)
This protocol outlines a general procedure for analyzing the aggregation of an ADC using SEC.
-
Materials and Equipment:
-
Purified ADC sample
-
Mobile phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
HPLC or UHPLC system with a UV detector (280 nm)
-
SEC column suitable for monoclonal antibody analysis (e.g., Agilent AdvanceBio SEC 300Å)[12]
-
Optional: Multi-Angle Light Scattering (MALS) detector for absolute molecular weight determination.[13][17]
-
-
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of the ADC sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. If using a MALS detector, acquire light scattering data simultaneously.
-
Data Analysis:
-
Identify the peaks in the chromatogram. The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates (dimers, trimers, and higher-order species). Later eluting peaks may correspond to fragments.
-
Integrate the peak areas to calculate the percentage of monomer, aggregate, and fragment.
-
If using a MALS detector, the absolute molecular weight of each species can be determined, confirming their identity as monomers, dimers, etc.[18]
-
-
Visualizations
References
- 1. WO2024140927A1 - The use of hydroxypropyl-beta-cyclodextrin in stabilizing antibody-drug conjugate formulations - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. DE10361599A1 - Liquid formulation of antibody conjugates - Google Patents [patents.google.com]
- 11. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. researchgate.net [researchgate.net]
- 15. purepeg.com [purepeg.com]
- 16. researchgate.net [researchgate.net]
- 17. wyatt.com [wyatt.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR) in Conjugation
Welcome to the technical support center for antibody-drug conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low drug-to-antibody ratio (DAR) during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical target Drug-to-Antibody Ratio (DAR) and why is it important?
A1: The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1] A typical target DAR is between 2 and 4, which is often a balance between therapeutic efficacy and potential toxicity.[][3] Low DAR may result in reduced potency, while a high DAR can negatively affect the ADC's pharmacokinetics, leading to faster clearance and increased toxicity.[4][5] The optimal DAR is specific to each ADC and must be determined empirically.[6]
Q2: How is the average DAR and drug distribution determined?
A2: Several analytical techniques are used to determine the average DAR and the distribution of different DAR species. The most common methods include:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This is a simple and rapid method for determining the average DAR, provided the drug and antibody have distinct absorbance maxima.[4][][8]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs based on their hydrophobicity.[4][9] It is considered a standard method for analyzing cysteine-conjugated ADCs.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the molecular weight of the different ADC species, allowing for precise DAR determination and identification of drug distribution.[][11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to analyze DAR, often after reducing the ADC to separate the light and heavy chains.[8][10]
Q3: What are the main causes of a low average DAR?
A3: A lower-than-expected average DAR can stem from several factors during the conjugation process. Key causes include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce conjugation efficiency.[][6]
-
Poor Quality of Starting Materials: The purity and concentration of the antibody and the activity of the drug-linker are crucial. Impurities in the antibody preparation can compete for conjugation sites.[12]
-
Inefficient Antibody Reduction (for Cysteine Conjugation): Incomplete reduction of interchain disulfide bonds results in fewer available thiol groups for drug attachment.[9]
-
Poor Solubility of the Drug-Linker: Hydrophobic drug-linkers may have poor solubility in aqueous buffers, limiting their availability for conjugation.[9]
-
Steric Hindrance: The accessibility of conjugation sites on the antibody can be limited, especially with bulky drug-linkers.[11]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues leading to low DAR.
Issue 1: Consistently Low Average DAR
If you are consistently observing a lower than expected DAR, consider the following troubleshooting steps:
Possible Causes & Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as pH, temperature, and incubation time.[6] Minor variations in these parameters can significantly impact the final DAR.[6] |
| Inactive or Degraded Drug-Linker | Use a fresh batch of the drug-linker or verify the activity of the existing stock. Ensure proper storage and handling to prevent degradation.[][6] |
| Inaccurate Reagent Concentrations | Verify the concentration of both the antibody and the drug-linker solution. Inaccurate concentrations can lead to incorrect molar ratios in the reaction.[6] |
| Inefficient Antibody Reduction (Cysteine Conjugation) | Confirm the successful reduction of disulfide bonds by quantifying the number of free sulfhydryl groups using Ellman's reagent before proceeding with conjugation.[13] Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the reduction time and temperature.[9][14] |
| Interfering Buffer Components | Ensure the antibody buffer is free from interfering substances like primary amines (e.g., Tris) or azide, which can react with the linker. Perform a buffer exchange into a suitable conjugation buffer if necessary.[6] |
| Poor Drug-Linker Solubility | For hydrophobic drug-linkers, consider dissolving them in a small amount of a compatible organic co-solvent (e.g., DMSO) before adding to the reaction mixture.[9] |
Logical Troubleshooting Workflow for Low DAR
Caption: A logical workflow for troubleshooting low DAR.
Issue 2: Inconsistent DAR Between Batches
Batch-to-batch variability in DAR is a common challenge in ADC manufacturing.
Possible Causes & Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Variability in Starting Materials | Thoroughly characterize each new batch of antibody and drug-linker to ensure consistent quality.[6] |
| Lack of Precise Process Control | Implement strict controls for all reaction parameters, including pH, temperature, and reaction time, to ensure reproducibility.[6] |
| Inconsistent Purification Process | Standardize the purification protocol to avoid preferential enrichment of certain DAR species in different batches.[6] |
Experimental Protocols
Protocol 1: Determination of Average DAR by UV-Vis Spectroscopy
This method is suitable when the drug and antibody have distinct absorbance maxima.[8]
Materials:
-
ADC sample
-
Conjugation buffer (as a blank)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Methodology:
-
Set the spectrophotometer to measure absorbance at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and one where the drug has maximum absorbance.
-
Blank the spectrophotometer with the conjugation buffer.
-
Measure the absorbance of the ADC sample at both wavelengths.
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients.[]
-
The average DAR is calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.[8]
Protocol 2: Cysteine-Based Conjugation Workflow
This protocol outlines a general workflow for conjugating a drug-linker to an antibody via reduced interchain disulfide bonds.[9][13]
Experimental Workflow for Cysteine-Based Conjugation
Caption: A typical workflow for cysteine-based ADC conjugation.
Detailed Steps:
-
Antibody Preparation: Start with a purified antibody solution (typically 5-10 mg/mL). If necessary, perform a buffer exchange into an appropriate reaction buffer (e.g., phosphate (B84403) buffer at pH 7.0-7.5).[13]
-
Antibody Reduction: Add a calculated amount of a reducing agent like TCEP or DTT to the antibody solution to achieve the desired level of disulfide bond reduction.[15] Incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).[9][16]
-
Conjugation: Add the drug-linker (dissolved in a suitable solvent if necessary) to the reduced antibody solution. The molar excess of the drug-linker will influence the final DAR. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[9]
-
Quenching: Stop the reaction by adding an excess of a quenching reagent, such as N-acetylcysteine, to react with any unreacted drug-linker.[9]
-
Purification: Purify the ADC to remove excess drug-linker, quenching reagent, and any aggregates. Size Exclusion Chromatography (SEC) is commonly used for this purpose. Hydrophobic Interaction Chromatography (HIC) can be used for better separation of different DAR species.[9]
-
Characterization: Analyze the purified ADC to determine the average DAR, drug distribution, and the level of aggregation.[17]
Protocol 3: Lysine-Based Conjugation Workflow
This protocol describes a general procedure for conjugating a drug-linker to an antibody via surface-exposed lysine (B10760008) residues.[18][19]
Experimental Workflow for Lysine-Based Conjugation
Caption: A typical workflow for lysine-based ADC conjugation.
Detailed Steps:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., phosphate buffer) at a slightly alkaline pH (typically 8.0-8.5) to facilitate the reaction with lysine residues. Adjust the antibody concentration as needed.
-
Conjugation: Add the amine-reactive drug-linker (e.g., an NHS-ester) to the antibody solution. The reaction is typically carried out at room temperature or 4°C for a defined period. The molar ratio of the drug-linker to the antibody is a key parameter to control the average DAR.[6]
-
Purification: Remove excess, unreacted drug-linker from the ADC using Size Exclusion Chromatography (SEC) or dialysis.
-
Characterization: Analyze the purified ADC for average DAR (using UV-Vis or LC-MS) and aggregation (using SEC). Lysine conjugation often results in a heterogeneous mixture of ADC species.[6]
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. benchchem.com [benchchem.com]
- 8. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 9. benchchem.com [benchchem.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cysteine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing p-Nitrophenyl (PNP) Carbonate Conjugation
Welcome to the technical support center for p-nitrophenyl (PNP) carbonate conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve successful conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind PNP carbonate conjugation?
p-Nitrophenyl (PNP) carbonate is an amine-reactive chemical crosslinker used to form stable carbamate (B1207046) linkages with primary or secondary amines on biomolecules such as proteins, peptides, or amine-modified oligonucleotides. The reaction proceeds via nucleophilic attack of an unprotonated amine on the electron-deficient carbonyl carbon of the PNP carbonate. This results in the formation of a carbamate bond and the release of p-nitrophenol (PNP), a chromogenic byproduct that can be monitored spectrophotometrically.
Q2: What are the critical parameters to control for a successful PNP carbonate conjugation reaction?
The success of a PNP carbonate conjugation reaction is primarily influenced by three key parameters:
-
pH: The reaction is highly pH-dependent. The amine nucleophile must be in its unprotonated state to be reactive. Therefore, the reaction is typically carried out at a pH between 8.0 and 9.0.
-
Temperature: While many conjugations can be performed at room temperature, temperature can be optimized to balance reaction rate and the stability of the reactants.
-
Reaction Time: The incubation time needs to be sufficient to allow the reaction to proceed to completion but not so long as to promote significant hydrolysis of the PNP carbonate.
Q3: How can I monitor the progress of my conjugation reaction?
The release of the p-nitrophenol byproduct provides a convenient method for monitoring the reaction progress in real-time.[1] p-Nitrophenol has a distinct yellow color under basic conditions and can be quantified by measuring the absorbance at approximately 400-405 nm.[2][3] An increase in absorbance at this wavelength indicates the progress of the conjugation. Additionally, techniques like HPLC, SDS-PAGE, and mass spectrometry can be used to analyze the final conjugate and determine the efficiency of the reaction.[3]
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
Low or no yield of the desired conjugate is one of the most common issues encountered. Here are several potential causes and their solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 8.0-9.0. At lower pH, the amine groups on the protein will be protonated and non-nucleophilic. Verify the pH of your buffer immediately before use. |
| Hydrolysis of PNP Carbonate | PNP carbonates can hydrolyze in aqueous solutions, especially at higher pH. Prepare the PNP carbonate solution immediately before use. Minimize the reaction time as much as possible without compromising conjugation efficiency. Running the reaction at a lower temperature (e.g., 4°C) can help reduce the rate of hydrolysis.[4] |
| Inactive or Inaccessible Amine Groups | The primary amine groups (e.g., lysine (B10760008) residues) on your protein may be buried within the protein's tertiary structure and inaccessible to the PNP carbonate. Consider gentle denaturation of the protein or using a linker with a longer spacer arm to improve accessibility. |
| Presence of Competing Nucleophiles | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the PNP carbonate. Use non-amine-containing buffers like phosphate, borate, or carbonate buffers. |
| Insufficient Molar Excess of PNP Carbonate | A sufficient molar excess of the PNP carbonate reagent is necessary to drive the reaction to completion. A typical starting point is a 10- to 20-fold molar excess of the PNP carbonate over the amount of the amine-containing molecule. This may need to be optimized for your specific application. |
| Degradation of the Protein | Harsh reaction conditions can lead to the degradation of the protein. Avoid excessively high temperatures or pH values. Ensure that your protein is stable in the chosen reaction buffer. |
Problem 2: Precipitate Formation During the Reaction
The formation of a precipitate during the conjugation reaction can be caused by several factors:
| Potential Cause | Troubleshooting Steps |
| Low Solubility of the PNP Carbonate Reagent | Many PNP carbonate reagents are sparingly soluble in aqueous buffers. Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and add it to the reaction mixture in a small volume (typically <10% of the total reaction volume). |
| Protein Aggregation | Changes in buffer composition, pH, or the addition of an organic solvent can cause the protein to aggregate and precipitate. Perform a small-scale trial to ensure your protein remains soluble under the final reaction conditions. Consider using a protein concentration that is known to be stable. |
| High Molar Excess of the Reagent | A very high concentration of the crosslinker can sometimes lead to protein precipitation. Try reducing the molar excess of the PNP carbonate. |
Problem 3: Difficulty in Purifying the Final Conjugate
Effective purification is crucial to remove unreacted reagents and byproducts that can interfere with downstream applications.
| Potential Cause | Troubleshooting Steps |
| Inefficient Removal of Unreacted PNP Carbonate and p-Nitrophenol | Size exclusion chromatography (SEC) is a common and effective method for separating the larger protein conjugate from smaller molecules like unreacted PNP carbonate and the p-nitrophenol byproduct. Dialysis or tangential flow filtration can also be used for this purpose. |
| Presence of Protein Aggregates | If protein aggregation occurred during the reaction, SEC can also be used to separate the desired monomeric conjugate from larger aggregates. |
| Co-elution of Reactants and Products | If the molecular weights of the reactants and the conjugate are too similar for effective separation by SEC, consider using other purification methods such as affinity chromatography (if an affinity tag is present) or ion-exchange chromatography. |
Experimental Protocols
General Protocol for PNP Carbonate Conjugation to a Protein
This protocol provides a general guideline for the conjugation of a PNP carbonate-activated molecule to a protein. The optimal conditions may vary depending on the specific protein and PNP carbonate reagent used.
Materials:
-
Protein to be conjugated (in a suitable buffer)
-
PNP carbonate reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the protein solution is clear and free of any precipitate.
-
-
PNP Carbonate Reagent Preparation:
-
Immediately before use, dissolve the PNP carbonate reagent in anhydrous DMSO or DMF to a concentration that is 10-20 times higher than the desired final concentration in the reaction mixture.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved PNP carbonate reagent to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.
-
Monitor the reaction progress by measuring the absorbance of the released p-nitrophenol at 405 nm, if desired.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate from unreacted reagents and byproducts using size exclusion chromatography, dialysis, or another suitable purification method.
-
Exchange the buffer to a suitable storage buffer for your protein.
-
-
Characterization:
-
Characterize the final conjugate using appropriate analytical techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling and confirm the integrity of the conjugate.
-
Visualizing Workflows and Pathways
Experimental Workflow for PNP Carbonate Conjugation
Caption: A typical experimental workflow for PNP carbonate conjugation.
Logical Troubleshooting Flowchart for Low Conjugation Yield
Caption: Troubleshooting flowchart for low PNP carbonate conjugation yield.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerginginvestigators.org [emerginginvestigators.org]
Strategies to prevent ADC aggregation during synthesis and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot Antibody-Drug Conjugate (ADC) aggregation during synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a critical issue?
A1: ADC aggregation is the self-association of individual ADC molecules into higher-order species, ranging from soluble dimers and trimers to larger, insoluble precipitates.[1][2][3] This is a critical quality attribute to control because aggregation can:
-
Reduce Efficacy: Aggregates may have a diminished ability to bind to the target antigen on cancer cells.[3]
-
Increase Immunogenicity: The presence of aggregates can trigger an unwanted immune response in patients.[3][4]
-
Cause Off-Target Toxicity: Aggregation can alter the clearance pathways of the ADC, leading to accumulation in organs like the liver and kidneys, which can cause toxicity to healthy cells.[1][3]
-
Complicate Manufacturing: The formation of precipitates necessitates additional purification steps, which can increase manufacturing costs and decrease the overall product yield.[1][3]
Q2: What are the primary causes of ADC aggregation?
A2: ADC aggregation is a multifaceted problem stemming from both the intrinsic properties of the ADC components and extrinsic factors related to the manufacturing and storage processes.[5] Key causes include:
-
Hydrophobic Interactions: Many cytotoxic payloads and linkers are hydrophobic.[1][4][6] When conjugated to the antibody, these hydrophobic regions can interact with each other, leading to aggregation.[1][3][4]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1][3][7][8] ADCs with a high DAR (e.g., 8) are particularly susceptible.[3][9]
-
Unfavorable Buffer Conditions: Suboptimal pH, low or high salt concentrations, and the type of buffer can all promote aggregation.[4][10][11][12] For instance, a pH near the isoelectric point of the antibody can minimize solubility and lead to aggregation.[4]
-
Use of Organic Solvents: Solvents like DMSO, often used to dissolve hydrophobic payloads and linkers, can disrupt the antibody's structure and induce aggregation.[1][4][13]
-
Physical and Thermal Stress: Exposure to high temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., high shear forces during mixing or filtration) can cause the antibody to denature and aggregate.[1][5][9][14]
-
Storage Conditions: Improper storage, including temperature fluctuations and exposure to light, can accelerate ADC degradation and aggregation.[1][5][]
Troubleshooting Guides
Issue 1: Aggregation Observed Immediately After Conjugation
If you observe aggregation directly following the conjugation reaction, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Hydrophobic Payload/Linker | Consider using more hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) groups.[1][]Evaluate alternative, more hydrophilic payloads if possible.[1] |
| High DAR | Optimize the conjugation reaction to target a lower, more stable DAR.[1]Characterize the relationship between DAR and aggregation for your specific ADC. |
| Organic Solvent in Reaction | Minimize the concentration of the organic solvent (e.g., DMSO) in the reaction mixture.[13]Explore the use of water-soluble crosslinkers to eliminate the need for organic solvents.[13] |
| Unfavorable Reaction Conditions | Optimize the pH and ionic strength of the conjugation buffer to maintain antibody stability.Immobilize the antibody on a solid support (e.g., resin) during conjugation to physically prevent ADC molecules from interacting and aggregating.[4][16] |
Issue 2: Aggregation Increases During Purification
If aggregation levels rise during purification steps, focus on optimizing the downstream processing:
| Potential Cause | Recommended Action |
| High Shear Stress | Optimize filtration parameters by using lower flow rates or filters with larger pore sizes to minimize mechanical stress.[1][5] |
| Inappropriate Chromatography Method | Employ chromatography techniques effective at removing aggregates, such as Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Multimodal Chromatography (MMC).[1][][18]Hydroxyapatite chromatography has also been shown to be effective in removing aggregates.[][19] |
| Buffer Exchange Issues | Utilize Tangential Flow Filtration (TFF) for efficient buffer exchange and removal of unconjugated small molecules and solvents that may contribute to instability.[1][] |
Issue 3: Gradual Aggregation During Storage
For ADCs that show increasing aggregation over time in storage, formulation and storage conditions are key:
| Potential Cause | Recommended Action |
| Suboptimal Formulation | Optimize pH and Buffer: Screen different buffer systems (e.g., histidine, phosphate) and pH ranges to find the most stabilizing conditions.[10][11][12] Histidine buffer at a pH around 6 is often effective.[11]Add Stabilizing Excipients: Perform formulation screening with varying concentrations of stabilizers such as sugars (sucrose, trehalose), amino acids (arginine, glycine), and surfactants (polysorbate 20 or 80).[1][5][][20][21][22] |
| Inadequate Storage Temperature | Store liquid formulations at the recommended temperature (often 2-8°C) and avoid temperature fluctuations.[5][14] |
| Freeze-Thaw Stress | Avoid repeated freeze-thaw cycles.[9][14][] If freezing is necessary, consider controlled-rate freezing.[14]Lyophilize (freeze-dry) the ADC for improved long-term stability, often in the presence of cryoprotectants like sucrose (B13894) or trehalose.[1][7][11][14][23] |
| Light Exposure | Protect the ADC from light at all stages of manufacturing and storage by using amber vials or other light-blocking containers.[1][5] |
Experimental Protocols & Methodologies
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
SEC is the primary method for quantifying soluble ADC aggregates.[1][5][6][24]
-
Objective: To separate and quantify monomers, dimers, and higher molecular weight species based on their hydrodynamic volume.
-
Methodology:
-
Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Inject a defined amount of the ADC sample.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Integrate the peak areas corresponding to the monomer and aggregate fractions to determine the percentage of each.
-
-
Advanced SEC Methods: For more detailed characterization, SEC can be coupled with Multi-Angle Light Scattering (SEC-MALS) to determine the absolute molecular weight of the eluting species.[1][25][26]
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a sensitive technique for detecting the presence of large aggregates and assessing the overall size distribution of particles in a solution.[1][5]
-
Objective: To measure the size distribution of ADC molecules and detect the formation of aggregates over time.
-
Methodology:
-
Place the ADC sample into a suitable cuvette.
-
Illuminate the sample with a laser and measure the intensity fluctuations of the scattered light.
-
Use the Stokes-Einstein equation to calculate the hydrodynamic radius and size distribution of the particles.
-
Monitor changes in the size distribution over time or under different stress conditions to assess stability.
-
Visualizations
Caption: Key intrinsic and extrinsic factors contributing to ADC aggregation.
Caption: Workflow of strategies to prevent ADC aggregation across development stages.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellmosaic.com [cellmosaic.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 10. Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. susupport.com [susupport.com]
- 16. Poor Aggregation Will See ADC Targets Fail Or Face Long Delays [outsourcedpharma.com]
- 18. Purification Techniques | How to Creatively Remove Aggregates? - Bio-Link [biolink.com]
- 19. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 20. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. biopharminternational.com [biopharminternational.com]
- 24. pharmafocusamerica.com [pharmafocusamerica.com]
- 25. researchgate.net [researchgate.net]
- 26. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Addressing Premature Linker Cleavage in Mouse vs. Human Plasma
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and understanding the premature cleavage of linkers in antibody-drug conjugates (ADCs), focusing on the critical differences observed between mouse and human plasma.
Troubleshooting Guide
This section addresses specific issues you may encounter during your in vitro and in vivo experiments.
Q1: Why is my ADC with a valine-citrulline (vc) linker rapidly cleaved in mouse plasma but stable in human plasma?
A: This is a well-documented phenomenon primarily due to the presence of a specific enzyme in rodent plasma that is absent in human plasma.
-
Primary Cause: Mouse plasma contains high levels of carboxylesterase 1c (CES1c), an enzyme that efficiently cleaves certain peptide linkers, most notably the widely used valine-citrulline (vc) linker.[1][2][3] Human plasma lacks this specific enzyme, leading to the observed stability.[4]
-
Experimental Confirmation:
-
Incubate your ADC in both mouse and human plasma and measure the rate of payload release or the decrease in the drug-to-antibody ratio (DAR) over time using LC-MS.[5] A significant DAR loss in mouse plasma compared to minimal loss in human plasma points to enzymatic cleavage.[6]
-
To confirm the role of CES1c, consider using CES1c knockout mouse plasma for your stability assay; the ADC should exhibit significantly improved stability.[1][2]
-
-
Solution:
-
For preclinical studies in mice, consider linker optimization. Designing peptide linkers with modifications near the cleavage site can sterically hinder enzyme access and improve stability.[7][8]
-
Alternatively, using a non-cleavable linker may be appropriate, depending on the ADC's mechanism of action.[3][9]
-
Q2: I'm observing high variability in my plasma stability assay results between experiments. What are the potential causes and solutions?
A: High variability can undermine the reliability of your stability data. The causes can range from sample handling to assay conditions.
-
Potential Causes:
-
Plasma Quality and Handling: Repeated freeze-thaw cycles of plasma can degrade enzymes and affect their activity. The choice of anticoagulant (e.g., heparin, EDTA) can also influence results.
-
Incubation Conditions: Inconsistent temperature (must be maintained at 37°C), incubation times, or ADC concentrations can lead to variable results.[10]
-
Analytical Method: Variability in sample preparation for LC-MS analysis, such as inconsistent protein precipitation or immunocapture efficiency, can introduce errors.[11][12]
-
-
Solutions to Improve Consistency:
-
Standardize Protocols: Use single-use aliquots of high-quality plasma to avoid freeze-thaw cycles. Standardize all incubation parameters.
-
Include Controls: Always run a buffer control (ADC in PBS) to measure inherent chemical instability.[5]
-
Automate Processes: Where possible, use automated liquid handlers for sample preparation to minimize human error.[11]
-
Robust Analytical Methods: Develop and validate a robust LC-MS method with internal standards to ensure accurate quantification of the ADC and released payload.[13]
-
Q3: My ADC is stable in in vitro plasma assays but shows rapid clearance and low efficacy in mouse in vivo studies. Why is there a discrepancy?
A: A lack of in vitro-in vivo correlation (IVIVC) is a common challenge in ADC development and can point to factors beyond simple plasma stability.[14][15]
-
Potential Causes:
-
Off-Target Uptake: The ADC may be cleared by binding to targets on healthy tissues, leading to toxicity and reduced exposure for the tumor.[16][17]
-
Whole Blood vs. Plasma Effects: Standard in vitro assays use plasma, but interactions with blood cells could contribute to instability in vivo. Some studies suggest whole blood assays may offer better correlation.[18]
-
Immunogenicity: The ADC may be eliciting an immune response in the mouse, leading to rapid clearance.
-
Metabolism in Other Tissues: While plasma is a primary site of metabolism, enzymes in tissues like the liver can also contribute to linker cleavage and ADC clearance.[19]
-
-
Troubleshooting Steps:
-
Assess Biodistribution: Conduct studies to determine where the ADC accumulates in the animal model.
-
Consider a Whole Blood Assay: Compare stability in whole blood versus plasma in vitro to see if cellular components play a role.[18]
-
Evaluate In Vivo Metabolites: Analyze plasma and tissue samples from in vivo studies to identify cleavage products and understand the metabolic pathways.
-
Use Relevant Models: Ensure the chosen mouse model (e.g., xenograft, patient-derived xenograft) is appropriate for the ADC target.[20]
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the main enzymes in plasma responsible for premature linker cleavage?
The primary enzymes are esterases, which are hydrolase enzymes. The most significant differences between species are in the type and concentration of these enzymes.[21] Key plasma esterases include:
-
Carboxylesterases (CES): Abundant in mouse and rat plasma but found in very low concentrations in human plasma.[22][23] CES is responsible for hydrolyzing ester and amide bonds and is the main culprit for the instability of many linkers in rodents.
-
Butyrylcholinesterase (BChE): Present in the plasma of all common preclinical species and humans, but its activity can vary.[21]
-
Paraoxonase (PON): Also ubiquitous across species.[21]
FAQ 2: How significant is the difference in carboxylesterase (CES) activity between mouse and human plasma?
The difference is highly significant. Mouse plasma has substantially higher CES activity compared to human plasma, where CES levels are very low or negligible.[4][22] This is the single most important factor to consider when evaluating linkers containing ester or specific peptide bonds and trying to correlate preclinical mouse data with expected human outcomes.
FAQ 3: What are the standard experimental conditions for an in vitro plasma stability assay?
A typical assay involves incubating the ADC in plasma from the species of interest (e.g., mouse, rat, monkey, human) at a controlled temperature.[5][10]
-
Temperature: 37°C
-
ADC Concentration: Typically in the µg/mL range (e.g., 100 µg/mL).
-
Time Points: Aliquots are taken at various time points, often over a period of 7 days (e.g., Day 0, 1, 2, 3, 5, 7).[5]
-
Analysis: Samples are analyzed by LC-MS to measure the average DAR or the concentration of released payload.[13]
FAQ 4: How can I inhibit enzymatic activity in plasma for control experiments?
To confirm that linker cleavage is enzyme-mediated, you can use broad-spectrum esterase inhibitors in your plasma incubation. For example, adding inhibitors like bis(p-nitrophenyl) phosphate (B84403) (BNPP) or phenylmethylsulfonyl fluoride (B91410) (PMSF) can effectively block CES and other serine hydrolase activity.[24] Comparing the stability in inhibited plasma versus uninhibited plasma can isolate the enzymatic contribution to cleavage.
Data Presentation: Comparative Enzyme Activity
Table 1: Relative Plasma Esterase Contributions in Humans vs. Mice
| Enzyme Family | Human Plasma | Mouse Plasma | Implication for ADC Linkers |
| Carboxylesterase (CES) | Very Low / Negligible[4][23] | High / Predominant [22][23] | Ester- and certain peptide-based linkers are at high risk of rapid cleavage in mice. |
| Butyrylcholinesterase (BChE) | Significant[21] | Present[21] | Can contribute to hydrolysis, but species differences are less pronounced than for CES. |
| Paraoxonase (PON) | Present[21] | Present[21] | Generally has a lesser impact on common ADC linkers compared to CES. |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay by LC-MS
This protocol outlines a standard procedure for assessing the stability of an ADC in plasma by measuring the change in the average drug-to-antibody ratio (DAR) over time.
1. Materials:
-
Test ADC
-
Frozen plasma (human, mouse, etc.) stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator set to 37°C
-
Immunoaffinity capture reagents (e.g., Protein A magnetic beads)
-
LC-MS system suitable for intact protein analysis
2. Procedure:
-
Thawing Plasma: Thaw plasma aliquots at 37°C immediately before use. Centrifuge to remove any cryoprecipitates.
-
Sample Preparation:
-
Spike the test ADC into the plasma to a final concentration of 100 µg/mL.
-
Prepare a control sample by spiking the ADC into PBS at the same concentration.
-
Gently mix and immediately take the T=0 time point aliquot.
-
-
Incubation: Incubate the remaining plasma and PBS samples at 37°C.
-
Time Point Collection: At each scheduled time point (e.g., 1, 2, 4, 24, 48, 96, 168 hours), remove an aliquot and immediately freeze it at -80°C to stop the enzymatic reaction.
-
ADC Isolation (Perform for all samples at the end of the time course):
-
Thaw the stored aliquots.
-
Isolate the ADC from plasma components using an immunoaffinity capture method (e.g., Protein A beads).[25] This step is crucial to remove interfering plasma proteins.
-
Wash the beads with PBS to remove non-specifically bound proteins.
-
-
LC-MS Analysis:
-
Elute the ADC from the beads.
-
Analyze the intact ADC by LC-MS to determine the distribution of different drug-loaded species.
-
Deconvolute the mass spectra to calculate the average DAR for each time point.
-
-
Data Analysis:
-
Plot the average DAR as a function of time for each plasma species and the PBS control.
-
Compare the rate of DAR loss between mouse and human plasma.
-
Diagrams and Workflows
Logical & Experimental Workflows
Caption: Workflow for assessing and troubleshooting ADC linker stability.
Caption: Mechanism of species-specific linker cleavage.
Caption: Troubleshooting logic for rapid linker cleavage in mice.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Unraveling the Interaction between Carboxylesterase 1c and the Antibody-Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of ES1 Plasma Carboxylesterase Knockout Mice for Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Plasma Stability Assay [iqbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Establishing in vitro–in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach | Semantic Scholar [semanticscholar.org]
- 15. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Generation of Antibody-Drug Conjugate Resistant Models [mdpi.com]
- 21. Species difference of esterase expression and hydrolase activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Comparative analysis of esterase activities of human, mouse, and rat blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Minimizing Off-Target Toxicity of Val-Cit Linker-Based ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target toxicity associated with Val-Cit linker-based antibody-drug conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for Val-Cit linker-based ADCs?
A1: Off-target toxicity of Val-Cit linker-based ADCs primarily stems from the premature release of the cytotoxic payload in systemic circulation before reaching the target tumor cells.[1][2][3] This can occur through several mechanisms:
-
Enzymatic Cleavage in Plasma: The Val-Cit dipeptide linker is susceptible to cleavage by certain extracellular proteases. In preclinical mouse models, carboxylesterase 1c (Ces1c) has been identified as a key enzyme responsible for this premature cleavage.[4][5] In humans, neutrophil elastase (NE) can also cleave the Val-Cit linker, potentially leading to off-target toxicities like neutropenia.[5][6]
-
Hydrophobicity and High Drug-to-Antibody Ratio (DAR): Val-Cit linkers, especially when combined with hydrophobic payloads like MMAE, increase the overall hydrophobicity of the ADC.[6][7] ADCs with high DAR values (e.g., >4) are often more hydrophobic, which can lead to faster clearance from circulation, increased uptake by organs like the liver, and aggregation, all contributing to off-target toxicity.[1][8][9]
-
"Bystander Effect" in Healthy Tissues: If the payload is prematurely released in healthy tissues, its ability to permeate cell membranes (a characteristic of many ADC payloads) can lead to the killing of healthy "bystander" cells that do not express the target antigen.[1]
Q2: My Val-Cit ADC shows significant toxicity in mouse models but appears more stable in human plasma assays. Why is this?
A2: This discrepancy is often due to species-specific differences in plasma enzymes. Mouse plasma contains carboxylesterase 1c (Ces1c), which is known to efficiently cleave the Val-Cit linker, leading to premature payload release and increased toxicity in mouse models.[4][5] This enzyme is not present in human plasma, which is why the ADC may appear more stable in in-vitro human plasma stability assays.
Q3: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of my Val-Cit ADC?
A3: The DAR is a critical quality attribute that directly impacts an ADC's therapeutic window.[8]
-
Efficacy: A higher DAR generally leads to increased potency as more payload is delivered to the target cell.[9]
-
Toxicity: However, higher DAR values (typically >4) are strongly associated with increased systemic toxicity.[1][8] This is because a higher DAR increases the ADC's hydrophobicity, leading to faster clearance and greater off-target uptake.[9][10]
-
Pharmacokinetics (PK): ADCs with high DARs tend to be cleared more rapidly from circulation, reducing their half-life and overall exposure.[1][9]
Finding the optimal DAR is a balance between maximizing efficacy and minimizing toxicity.[10]
Q4: What is the "bystander effect" and how can it contribute to off-target toxicity with Val-Cit ADCs?
A4: The bystander effect refers to the ability of a cytotoxic payload, once released from an ADC, to kill neighboring cells that may not express the target antigen. While this can be beneficial within a heterogeneous tumor, it can be detrimental in healthy tissues.[1] For Val-Cit ADCs, if the linker is prematurely cleaved in circulation, the released, cell-permeable payload can diffuse into and kill healthy cells, leading to off-target toxicity.[1]
Section 2: Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: High levels of premature payload release observed in in-vivo mouse studies.
-
Possible Cause: Cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c).[4][5]
-
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay comparing the ADC's stability in mouse plasma versus human plasma. A significantly higher rate of payload release in mouse plasma suggests Ces1c sensitivity.[5]
-
Linker Modification: Consider re-engineering the linker. Introducing a hydrophilic amino acid, such as glutamic acid, to create a Glu-Val-Cit linker can significantly reduce susceptibility to Ces1c cleavage while maintaining sensitivity to lysosomal proteases like Cathepsin B within the tumor cell.[11]
-
Alternative Preclinical Models: If feasible, consider using a different rodent species that lacks the problematic Ces1c enzyme or utilize Ces1c knockout mice for in vivo studies to confirm that this enzyme is the primary cause of instability.[5]
-
Issue 2: ADC demonstrates poor pharmacokinetics (rapid clearance) and high liver uptake.
-
Possible Cause: High hydrophobicity of the ADC, likely due to a high DAR and/or a hydrophobic linker-payload combination.[1][7][9]
-
Troubleshooting Steps:
-
Optimize the DAR: Synthesize and test ADCs with lower average DAR values (e.g., 2 or 4). This is a common strategy to reduce hydrophobicity and improve PK properties.[1][8]
-
Increase Linker Hydrophilicity: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design.[12][13] This can help to "mask" the hydrophobicity of the payload, leading to improved solubility and a better pharmacokinetic profile.[12]
-
Site-Specific Conjugation: Employ site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR. This can lead to more predictable and improved PK profiles compared to stochastic conjugation methods.
-
Issue 3: Evidence of off-target toxicity in non-tumor bearing tissues, particularly neutropenia.
-
Possible Cause: Premature payload release in circulation mediated by human neutrophil elastase (NE), which is known to cleave the Val-Cit linker.[5][6]
-
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating the Val-Cit ADC with purified human neutrophil elastase and monitor for payload release over time.[5]
-
Linker Engineering for NE Resistance: Modify the dipeptide sequence to be less susceptible to NE cleavage. For example, tandem-cleavage linkers that require two sequential enzymatic steps for payload release can improve stability in circulation.[14][15]
-
Evaluate Payload-Specific Toxicity: Assess the toxicity of the free payload on relevant cell types (e.g., hematopoietic stem cells) to understand its intrinsic potential to cause the observed off-target effects.[16]
-
Section 3: Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Pharmacokinetics and Tolerability
| ADC Property | Low DAR (e.g., 2-4) | High DAR (e.g., >6-8) | Reference(s) |
| Systemic Clearance | Slower | Faster | [1],[9] |
| Tolerability | Higher | Lower | [1],[9] |
| Therapeutic Index | Wider | Narrower | [1] |
| In Vivo Efficacy | Often optimal | May be decreased due to rapid clearance | [9] |
| Hydrophobicity | Lower | Higher | [1],[8] |
Table 2: Relative Stability of Val-Cit Linkers in Different Plasma/Enzyme Conditions
| Condition | Relative Stability of Val-Cit Linker | Key Cleaving Enzyme | Reference(s) |
| Human Plasma | Relatively Stable | Neutrophil Elastase | [6],[4] |
| Mouse Plasma | Unstable | Carboxylesterase 1c (Ces1c) | [4],[5] |
| Rat Plasma | Generally more stable than mouse | Less Ces1c-like activity | [5] |
| Cynomolgus Monkey Plasma | Relatively Stable | More similar to human | [4] |
| Purified Neutrophil Elastase | Unstable | Neutrophil Elastase | [6],[5] |
| Purified Cathepsin B | Unstable | Cathepsin B | [6],[17] |
Section 4: Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To evaluate the stability of a Val-Cit ADC and quantify premature payload release in plasma from different species.[5]
-
Methodology:
-
Preparation: Dilute the ADC to a final concentration (e.g., 1 mg/mL) in pre-warmed (37°C) human, mouse, and rat plasma (citrate-anticoagulated). Include a buffer control (e.g., PBS).
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[5]
-
Sample Processing:
-
Analysis:
-
Data Interpretation: Plot the concentration of released payload or the average DAR over time to determine the stability profile in each species.
-
Protocol 2: In Vitro Cytotoxicity Assay (Target vs. Off-Target Cells)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an ADC on antigen-positive (target) and antigen-negative (off-target) cell lines.[21][22][23]
-
Methodology:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload drug. Add the treatments to the cells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
Cell Viability Measurement: Assess cell viability using a colorimetric assay such as MTT or XTT, or a luminescence-based assay.[21]
-
Data Analysis:
-
Normalize the results to untreated control cells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.[21]
-
-
Data Interpretation: A potent ADC should have a low IC₅₀ value for antigen-positive cells and a significantly higher IC₅₀ (or no activity) for antigen-negative cells, indicating target specificity.[23]
-
Protocol 3: In Vivo Tolerability Study
-
Objective: To evaluate the off-target toxicity of an ADC in a relevant animal model (e.g., mice or rats) by determining the maximum tolerated dose (MTD).[24][25]
-
Methodology:
-
Animal Groups: Use healthy, non-tumor-bearing animals. Divide them into groups that will receive different doses of the ADC, a vehicle control, and potentially an isotype control ADC.
-
Dosing: Administer the ADC intravenously (or via the intended clinical route) at escalating doses.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance. Body weight loss is a key indicator of toxicity.
-
Blood Collection: Collect blood samples at baseline and at various time points post-dosing to assess hematological parameters (complete blood counts) and clinical chemistry markers for organ function (e.g., liver enzymes).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis to identify any tissue damage.[24]
-
Data Interpretation: The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss or significant pathological findings). This provides a measure of the ADC's general off-target toxicity.
-
Section 5: Visualizations
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Exolinkers: A New Strategy to Overcome Val-Cit Linker Drawbacks - www.pharmasources.com [pharmasources.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. genscript.com [genscript.com]
- 11. air.unimi.it [air.unimi.it]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. ADC Plasma Stability Assay [iqbiosciences.com]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. benchchem.com [benchchem.com]
- 22. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 25. In vivo safety testing of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of ADC Purification with PEGylated Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Antibody-Drug Conjugates (ADCs) featuring PEGylated linkers. Our goal is to help you optimize your experimental workflow to improve the final yield and purity of your ADC constructs.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of low yield during the purification of ADCs with PEGylated linkers?
Low yields in PEGylated ADC purification can stem from several factors throughout the conjugation and purification process. The primary culprits include inefficient conjugation reactions, instability of the linker-payload, and product loss during purification steps. The inherent heterogeneity of the crude reaction mixture, which contains the desired ADC, unconjugated antibody, free payload, and various drug-to-antibody ratio (DAR) species, presents a significant purification challenge.[1] Aggressive purification strategies aimed at achieving high purity can inadvertently lead to a reduction in overall yield.[1]
Q2: How does the length of the PEG linker influence the purification yield?
The length of the PEG linker is a critical parameter that can have a multifaceted impact on the ADC's properties and, consequently, the purification yield.
-
Increased Solubility and Reduced Aggregation: Longer PEG chains enhance the hydrophilicity of the ADC, which can improve the solubility of hydrophobic payloads in aqueous buffers and reduce the propensity for aggregation.[1][2][3][] This shielding effect against intermolecular hydrophobic interactions can lead to higher yields of soluble, monomeric ADC.[1][2]
-
Steric Hindrance: Conversely, excessively long PEG chains can introduce steric hindrance, impeding the access of the linker's reactive group to the conjugation site on the antibody.[1] This can result in lower conjugation efficiency and a reduced average DAR, which may be perceived as a lower yield of the desired, highly-conjugated ADC species.[1]
Q3: What is the impact of using monodisperse versus polydisperse PEG linkers on purification and yield?
The dispersity of the PEG linker is a key consideration for ADC manufacturing and purification.
-
Monodisperse PEGs: These linkers have a single, defined molecular weight and chain length.[3] This uniformity translates to a more homogeneous ADC product, simplifying characterization and improving batch-to-batch reproducibility.[3] The well-defined nature of monodisperse PEGs can lead to more predictable chromatographic behavior, facilitating a more efficient and higher-yield purification process.[3]
-
Polydisperse PEGs: Conventional PEGs are a mixture of different chain lengths, which results in a heterogeneous ADC product.[3] This heterogeneity can complicate purification, leading to broader peaks in chromatography and making it more challenging to isolate specific DAR species, potentially lowering the overall yield of the desired product.[3]
Q4: Can the choice of conjugation chemistry affect the purification yield?
Yes, the conjugation strategy plays a significant role. Site-specific conjugation methods, which target specific amino acid residues on the antibody, generally produce more homogeneous ADCs with a defined DAR.[5] This homogeneity simplifies the purification process compared to stochastic methods (e.g., lysine (B10760008) conjugation) that result in a wide distribution of DAR species and positional isomers, making it more difficult to achieve high purity without sacrificing yield.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of PEGylated ADCs and offers potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield After Purification | Inefficient conjugation reaction. | Optimize conjugation conditions (e.g., pH, temperature, reaction time, and molar ratio of linker-payload to antibody).[7] |
| Instability of the linker-payload construct. | Evaluate the stability of the linker under the conjugation and purification conditions. Consider using more stable linker chemistries.[1][8] | |
| Aggressive purification conditions leading to product loss. | Optimize chromatography gradients and buffer compositions to achieve a balance between purity and recovery.[1] | |
| High Levels of Aggregation | Insufficient PEGylation to mask the hydrophobicity of the payload, especially at high DARs. | Increase the length of the PEG linker to enhance hydrophilicity and shielding of the hydrophobic payload.[1][2][9] |
| Non-optimal buffer conditions during purification or storage. | Screen different buffer compositions (pH, ionic strength) to identify conditions that minimize aggregation. | |
| High local concentrations of ADC during processing. | Avoid high protein concentrations during purification steps like tangential flow filtration (TFF).[10] | |
| Difficulty in Separating Different DAR Species | High heterogeneity of the crude ADC mixture from stochastic conjugation. | Employ site-specific conjugation methods to generate a more homogeneous product. |
| Suboptimal chromatography method. | Develop and optimize a high-resolution chromatography method, such as Hydrophobic Interaction Chromatography (HIC), to effectively separate different DAR species.[11][12] | |
| Presence of Free Payload in the Final Product | Inefficient removal during purification. | Optimize the purification process, potentially incorporating a specific Tangential Flow Filtration (TFF) step or a combination of chromatography techniques to effectively remove small molecule impurities.[10][][14] |
| Instability of the linker leading to premature payload cleavage. | Investigate the stability of the linker under the employed conditions and consider alternative, more stable linker designs.[8] |
Quantitative Data Summary
The following tables summarize quantitative data from cited literature regarding the impact of PEG linker length on ADC properties.
Table 1: Effect of PEG Linker Length on ADC Plasma Clearance
| PEG Chain Length | Relative Clearance Rate | Reference |
| PEG2 | Faster | [2] |
| PEG4 | Intermediate | [2] |
| PEG8 | Slower | [2] |
| PEG12 | Slower | [2] |
| PEG24 | Slower | [2] |
A clear relationship was observed between PEG length and conjugate plasma clearance, with a threshold length of PEG8 beyond which clearance was not significantly impacted.[2][15]
Table 2: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths
| ADC Construct | Tumor Growth Inhibition | Reference |
| Non-PEGylated Control | Modest | [16] |
| ADC with PEG8 linker | Significant | [16] |
| ADC with PEG12 linker | Significant | [16] |
Conjugates with PEG linkers of sufficient length to minimize plasma clearance demonstrated a wider therapeutic window compared to those with shorter PEGs.[2][15]
Experimental Protocols
Protocol 1: General Cysteine-Based ADC Conjugation
This protocol outlines a general procedure for conjugating a maleimide-functionalized PEGylated payload to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Maleimide-functionalized PEG-payload linker dissolved in a compatible organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting column
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution to the desired concentration.
-
Add a molar excess of the reducing agent (e.g., 10-fold molar excess of TCEP).
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[17]
-
Remove the excess reducing agent using a desalting column equilibrated with a suitable conjugation buffer (e.g., PBS with EDTA).
-
-
Conjugation Reaction:
-
Immediately after desalting, adjust the pH of the reduced antibody solution if necessary (typically pH 6.5-7.5).
-
Add the maleimide-functionalized PEG-payload linker to the reduced antibody at a specific molar ratio (e.g., 5:1 payload to antibody).[7]
-
Incubate at 4°C for 1-4 hours or at room temperature for 1 hour with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as N-acetylcysteine, at a molar excess (e.g., 2-fold over the linker-payload) to cap any unreacted maleimide (B117702) groups.[7]
-
Incubate for an additional 20-30 minutes.
-
-
Purification:
-
Proceed immediately to the purification step to remove unreacted payload, quenching reagent, and to separate different ADC species.
-
Protocol 2: ADC Purification by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for purifying ADCs and separating species with different DARs based on their hydrophobicity.
Materials:
-
High-salt binding buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)[5]
-
Low-salt elution buffer (e.g., 50 mM sodium phosphate, pH 7.0)[5]
-
HPLC system
Procedure:
-
Column Equilibration:
-
Equilibrate the HIC column with the high-salt binding buffer until a stable baseline is achieved.
-
-
Sample Loading:
-
Dilute the crude ADC mixture in the binding buffer.
-
Load the sample onto the equilibrated column.
-
-
Elution:
-
Elute the bound ADC species using a linear or step gradient of decreasing salt concentration (i.e., increasing percentage of the low-salt elution buffer).
-
The elution order is typically from lower DAR (less hydrophobic) to higher DAR (more hydrophobic) species.
-
-
Fraction Collection:
-
Collect fractions across the elution profile.
-
-
Analysis:
Visualizations
Caption: General experimental workflow for PEGylated ADC synthesis, purification, and analysis.
Caption: Impact of PEG linker length on ADC properties and purification yield.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. labinsights.nl [labinsights.nl]
- 5. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates [mdpi.com]
- 6. Diversification of ADC formats and overcoming purification challenges [lonza.com]
- 7. benchchem.com [benchchem.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 11. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Overcoming Steric Hindrance with Long PEG Chain Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using long Poly(ethylene glycol) (PEG) chain linkers to overcome steric hindrance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance, and how can long PEG chain linkers help overcome it?
A1: Steric hindrance occurs when the spatial arrangement of atoms or bulky groups in a molecule obstructs a chemical reaction or intermolecular interaction. In bioconjugation and drug development, this can prevent a molecule from reaching its biological target or a reactive group from participating in a conjugation reaction. Long, flexible, and hydrophilic PEG chains act as spacers, creating distance between the conjugated molecules. This separation can minimize repulsive forces and allow the components to adopt favorable conformations for binding or reaction, thus overcoming steric hindrance.[1][][3]
Q2: How does the length of a PEG linker influence its effectiveness in overcoming steric hindrance?
A2: The length of the PEG linker is a critical parameter that requires careful optimization for each specific application.[4][5]
-
Too short: A short linker may not provide sufficient separation between the conjugated molecules, leading to continued steric clash and potentially reduced biological activity.[][5][6]
-
Too long: An excessively long PEG chain can sometimes wrap around the conjugated molecule, creating its own form of steric hindrance or leading to a decrease in binding affinity.[6][7] In some cases, very long linkers can also decrease the in vitro cytotoxicity of antibody-drug conjugates (ADCs).[8]
The optimal length depends on the size and nature of the molecules being conjugated, the hydrophobicity of the payload in ADCs, and the target antigen density.[4]
Q3: What are the key benefits of using PEG linkers in bioconjugation?
A3: Beyond overcoming steric hindrance, PEG linkers offer several advantages in drug development and bioconjugation:[1]
-
Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs and proteins.[1][9]
-
Enhanced Stability: PEG chains can protect biomolecules from enzymatic degradation.[1][10]
-
Reduced Immunogenicity: PEGylation can mask epitopes on a protein, potentially reducing an immune response.[1][4]
-
Improved Pharmacokinetics: The increased hydrodynamic radius of a PEGylated molecule can reduce renal clearance, leading to a longer plasma half-life.[4][8][10]
Q4: What are common reactive groups used with PEG linkers for conjugation?
A4: The choice of reactive group depends on the available functional groups on your biomolecule. Common reactive groups include:
-
NHS Esters (N-Hydroxysuccinimide): React with primary amines (e.g., lysine (B10760008) residues) to form stable amide bonds. This is a widely used method for protein PEGylation.[9][11]
-
Maleimides: Selectively react with free sulfhydryl groups (e.g., cysteine residues) to form stable thioether bonds.[6]
-
Aldehydes: React with primary amines via reductive amination to form a stable secondary amine linkage.[12]
-
Click Chemistry Groups (e.g., Azides, Alkynes): Allow for highly specific and efficient bioorthogonal conjugation reactions.[1]
Troubleshooting Guides
Problem 1: Low Yield of PEGylated Product
-
Possible Cause 1: Suboptimal Reaction Conditions.
-
Solution: Optimize the reaction parameters. For NHS-ester chemistry, a pH of 7.5-8.5 is generally optimal.[1] For maleimide (B117702) chemistry, a pH between 6.5 and 7.5 is recommended to ensure specificity for thiols over amines.[13] Reaction time and temperature may also need to be adjusted; monitor the reaction at different time points (e.g., 2, 4, 8, and 24 hours) to find the optimal duration.[14]
-
-
Possible Cause 2: Insufficient Molar Ratio of PEG Linker.
-
Solution: Increase the molar excess of the PEG linker relative to your biomolecule. A 5 to 20-fold molar excess is a common starting point, but this may require further optimization.[14]
-
-
Possible Cause 3: Degradation of the PEG Reagent.
-
Possible Cause 4: Inactive Reducing Agent (for reductive amination).
-
Solution: If using a reducing agent like sodium cyanoborohydride, ensure it is fresh and has been stored in a desiccator to prevent inactivation by moisture.[14]
-
-
Possible Cause 5: Oxidation of Thiol Groups (for maleimide chemistry).
-
Solution: If targeting cysteine residues, they may have formed disulfide bonds. Reduce the biomolecule with a reducing agent like DTT or TCEP before conjugation to ensure free sulfhydryl groups are available. It is crucial to remove the reducing agent before adding the maleimide-PEG linker.[6]
-
Problem 2: Loss of Biological Activity of the Conjugate
-
Possible Cause 1: PEGylation at or near the active site.
-
Solution: If the PEG chain is attached too close to the active site of your protein or the binding domain of your antibody, it can cause steric hindrance and reduce activity.[3] Consider using site-specific conjugation methods to attach the PEG linker to a region of the molecule that is distal to the active site.[12] Genetically introducing a cysteine residue at a specific location is a common strategy for this.[15]
-
-
Possible Cause 2: The PEG linker is too long or too short.
Problem 3: Aggregation of the Final Conjugate
-
Possible Cause: Insufficient PEGylation or hydrophobic payload.
-
Solution: In cases like ADCs where the payload is hydrophobic, a sufficient number of hydrophilic PEG chains can help mitigate aggregation.[4] You may need to optimize the reaction conditions to increase the degree of PEGylation. The inclusion of a hydrophilic PEG linker can reduce the aggregation propensity of the ADC, especially at higher drug-to-antibody ratios (DARs).[4]
-
Quantitative Data
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length | In Vitro Cytotoxicity | In Vivo Efficacy | Plasma Half-Life | Reference |
| Non-PEGylated | High | Moderate | Short | [4],[8] |
| Short (e.g., 4-8 units) | Moderate-High | Improved | Increased | [4],[16] |
| Long (e.g., 12-24 units) | Moderate | Significantly Improved | Significantly Increased | [4],[16] |
| 4 kDa | Reduced by ~6.5-fold | Improved | Significantly Increased | [8] |
| 10 kDa | Reduced by ~22.5-fold | Most Improved | Significantly Increased | [8] |
Note: The data is a qualitative and quantitative overview synthesized from multiple preclinical studies and is highly dependent on the specific ADC, tumor model, and dosing regimen.[4]
Table 2: Influence of PEG Linker Length on PROTAC Potency
| Target Protein | Linker Length (atoms) | Potency | Reference |
| ERα | 12 | Less Potent | [5] |
| ERα | 16 | More Potent | [5] |
| CRBN (homo-PROTAC) | 8 | Optimal | [5] |
| BTK | < 11 | Decreased Efficacy | [17] |
| BTK | ≥ 11 | Increased Efficacy | [17] |
Note: The optimal linker length for a PROTAC is highly target-dependent and requires empirical determination.[5]
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation via NHS Ester Chemistry
This protocol outlines the conjugation of an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.[6]
Materials:
-
Protein of interest
-
NHS-Ester-PEG linker
-
Amine-free buffer (e.g., 1x PBS, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing)
Procedure:
-
Prepare the Protein: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.
-
Prepare the PEG-NHS Ester: Immediately before use, dissolve the NHS-Ester-PEG linker in anhydrous DMSO to a stock concentration of 10-50 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.
Protocol 2: General Procedure for Protein PEGylation via Maleimide Chemistry
This protocol describes the conjugation of a maleimide-functionalized PEG linker to a free sulfhydryl group (cysteine) on a protein.[6]
Materials:
-
Protein with a free cysteine residue
-
Maleimide-PEG linker
-
Reaction buffer (e.g., PBS, pH 6.5-7.5, containing EDTA)
-
Reducing agent (e.g., TCEP or DTT) - if necessary
-
Desalting column
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification system
Procedure:
-
Protein Reduction (if necessary): If the protein's cysteine residues are in disulfide bonds, dissolve the protein in the reaction buffer and add a 10-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.
-
Remove Reducing Agent: Immediately remove the TCEP using a desalting column equilibrated with the reaction buffer. This step is critical as the reducing agent will react with the maleimide.
-
Prepare the Maleimide-PEG: Immediately before use, dissolve the Maleimide-PEG linker in anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate using an appropriate chromatography method to remove unreacted PEG linker and other reagents.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC.
Visualizations
References
- 1. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. scielo.br [scielo.br]
- 11. idosi.org [idosi.org]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. escholarship.org [escholarship.org]
Challenges with Val-Cit linker stability and non-specific cleavage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guide
Issue: Premature Drug Release Observed in Preclinical Mouse Models
Possible Cause: Your Val-Cit linker may be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma that is known to hydrolyze the Val-Cit dipeptide.[1][2][3] This can lead to off-target toxicity and reduced efficacy in preclinical rodent models.[2]
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity:
-
Conduct an in vitro plasma stability assay using mouse plasma.
-
Compare the stability of your Val-Cit ADC to a control ADC with a more stable linker (e.g., a non-cleavable linker).[2]
-
If available, utilize Ces1C knockout mice for in vivo studies to confirm if the premature release is mitigated.[2][4]
-
-
Modify the Linker:
-
Alternative Linker Strategies:
Issue: Evidence of Off-Target Toxicity, Specifically Neutropenia, in Human Cell-Based Assays or In Vivo Studies
Possible Cause: Premature drug release may be mediated by human neutrophil elastase (NE), which is secreted by neutrophils and can cleave the Val-Cit linker.[4][8][9] This can lead to toxic effects on neutrophils, resulting in neutropenia.[4][8]
Troubleshooting Steps:
-
Assess NE Sensitivity:
-
Linker Modification:
-
Incorporate amino acids that confer resistance to NE cleavage. For instance, replacing valine with glycine (B1666218) at the P2 position to create a glutamic acid-glycine-citrulline (EGCit) linker has been shown to increase resistance to neutrophil protease-mediated degradation.[6]
-
Data Summary: Linker Stability Comparison
| Linker Type | Susceptibility to Mouse Ces1C | Susceptibility to Human Neutrophil Elastase | Key Characteristics |
| Val-Cit (VCit) | High[1][3][4] | High[4][8][9] | Standard cleavable linker, susceptible to premature release in mice and by human neutrophils. |
| Glu-Val-Cit (EVCit) | Low[5][6] | Moderate[6] | Improved stability in mouse plasma, but still shows some susceptibility to neutrophil elastase. |
| Glu-Gly-Cit (EGCit) | Low[6] | Low[6] | Designed for increased resistance to both Ces1C and neutrophil elastase. |
| Exolinkers | Low[7] | Low[7] | Repositions the cleavable peptide to enhance stability and reduce premature payload release. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.[2][10][11][12]
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis[10]
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot in cold PBS.
-
Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload loss.[10]
Protocol 2: Lysosomal Cleavage Assay
Objective: To evaluate the cleavage of the Val-Cit linker by lysosomal proteases.[2]
Materials:
-
ADC construct
-
Rat or human liver lysosomal fractions
-
Cathepsin B inhibitor (optional, for specificity control)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.
-
Add the lysosomal fraction to the reaction mixture. For a negative control, add a Cathepsin B inhibitor to a separate reaction.
-
Incubate the samples at 37°C.
-
At various time points, take aliquots and quench the reaction.
-
Analyze the samples by LC-MS to quantify the release of the free payload.
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism of the Val-Cit linker? A1: The Val-Cit linker is designed to be stable in systemic circulation and selectively cleaved by cathepsin B, a protease that is upregulated in the lysosomes of tumor cells.[] Upon antibody-drug conjugate (ADC) internalization into the target cell, lysosomal proteases, primarily cathepsin B, cleave the amide bond between the valine and citrulline residues.[4][] This cleavage initiates a self-immolative process of a p-aminobenzylcarbamate (PABC) spacer, leading to the release of the active cytotoxic payload within the cancer cell.[4][][14]
Q2: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma? A2: This discrepancy is primarily due to the presence of carboxylesterase 1C (Ces1C) in mouse plasma, which is known to cleave the Val-Cit linker.[1][3][4] Humans lack a direct ortholog with the same substrate specificity, rendering the Val-Cit linker significantly more stable in human plasma.[1] This species-specific instability can complicate the preclinical evaluation of ADCs in mouse models.[1][15]
Q3: Can the hydrophobicity of the Val-Cit linker and payload affect my ADC? A3: Yes, the hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PAB) linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[7][8] This can negatively impact the ADC's pharmacokinetics and manufacturing feasibility.
Q4: What is a "bystander effect" and how does the Val-Cit linker contribute to it? A4: The bystander effect refers to the ability of a released cytotoxic payload to diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells. Cleavable linkers like Val-Cit are crucial for this effect because they release the membrane-permeable payload inside the tumor microenvironment.
Q5: What are the key analytical techniques to assess Val-Cit linker stability? A5: The primary techniques for assessing linker stability are liquid chromatography-mass spectrometry (LC-MS) and ligand-binding assays (LBAs).[12][16] LC-MS is widely used to measure the drug-to-antibody ratio (DAR) over time in plasma stability assays and to quantify the release of free payload.[10][12][16] LBAs can also be employed to measure the concentration of total antibody and conjugated ADC.[16]
Visualizations
Caption: Val-Cit linker cleavage pathways.
Caption: Troubleshooting linker instability.
Caption: Val-Cit-PABC linker structure.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Plasma Stability Assay [iqbiosciences.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Managing Inconsistent Results in ADC Conjugation Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing inconsistent results in Antibody-Drug Conjugate (ADC) conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent Drug-to-Antibody Ratio (DAR) in ADC conjugation?
A1: Inconsistent DAR is a frequent issue, particularly with stochastic conjugation methods targeting lysine (B10760008) or cysteine residues. The primary causes often stem from minor variations in reaction conditions:
-
Reactant Stoichiometry: Precise and consistent molar ratios of the linker-payload to the antibody are critical. Even small deviations can significantly alter the final DAR.[1]
-
Reaction Parameters: The kinetics of conjugation are highly sensitive to pH, temperature, and reaction time. Tight control over these variables is essential for reproducibility.[2][]
-
Antibody Reduction (for Cysteine Conjugation): The efficiency and consistency of the reduction of interchain disulfide bonds are paramount. Incomplete or variable reduction leads to a fluctuating number of available thiol groups for conjugation in each batch.[1]
-
Reagent Quality: The purity and concentration of the linker-payload, reducing agents, and buffers should be verified before each experiment. Degradation or inaccurate concentration of stock solutions is a common source of error.[1]
Q2: We are observing significant aggregation of our ADC after conjugation. What are the potential causes and how can we mitigate this?
A2: ADC aggregation is a critical issue that can impact efficacy, safety, and manufacturability.[4] Key causes include:
-
Hydrophobicity of the Payload: Many cytotoxic payloads are hydrophobic. Once conjugated, they can expose hydrophobic patches on the antibody surface, leading to self-association and aggregation.[5]
-
High DAR: Higher DAR values increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[1]
-
Conjugation Conditions: Unfavorable buffer conditions (e.g., pH close to the antibody's isoelectric point) and the use of organic co-solvents to dissolve the payload-linker can promote aggregation.[5]
-
Over-labeling: The addition of too many linker-payload molecules can alter the protein's net charge and isoelectric point (pI), reducing its solubility.[6]
Mitigation Strategies:
-
Optimize Conjugation Conditions: Fine-tune pH, temperature, and reaction time. Lowering the temperature can slow down both the conjugation reaction and aggregation.[6][7]
-
Use of Excipients: Include stabilizers such as sucrose, polysorbate 20/80, or arginine in the reaction and formulation buffers to suppress aggregation.[2]
-
Controlled Payload Addition: Add the dissolved linker-payload to the antibody solution slowly and with gentle mixing to avoid localized high concentrations.[2][6]
-
Immobilization: Consider immobilizing the antibody on a solid support during conjugation to physically separate the molecules and prevent aggregation.[5]
Q3: Our conjugation efficiency is consistently low, resulting in a low yield of the desired ADC. What factors should we investigate?
A3: Low conjugation efficiency and yield can be attributed to several factors:
-
Suboptimal Reaction Conditions: The pH, temperature, and incubation time may not be optimal for the specific conjugation chemistry being used.[]
-
Poor Reagent Quality: Ensure the antibody is pure (>95%) and at the correct concentration. Impurities in the antibody preparation can compete for the label.[] Similarly, verify the activity and purity of the linker-payload.
-
Inefficient Antibody Reduction (Cysteine Conjugation): Incomplete reduction of disulfide bonds will result in fewer available thiol groups for conjugation.[1]
-
Linker Chemistry: The choice of linker and its chemical properties directly impact conjugation efficiency. Some linkers may be more prone to side reactions or hydrolysis.[]
Troubleshooting Guides
Issue 1: Inconsistent or Low Drug-to-Antibody Ratio (DAR)
This guide provides a systematic approach to troubleshooting inconsistent or low DAR values in your ADC conjugation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 4. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Post-Reduction Clean-Up for Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the critical step of removing excess reducing agents prior to conjugation.
Introduction
Successful bioconjugation, particularly thiol-maleimide coupling, is critically dependent on the complete removal of excess reducing agents, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), after disulfide bond reduction. Residual reducing agents can interfere with the conjugation reaction by reacting with the maleimide (B117702) reagent, leading to low conjugation efficiency and inconsistent results. This guide provides detailed protocols, troubleshooting advice, and a comparative overview of the most common techniques for removing these agents.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the reducing agent before conjugation?
A1: Thiol-containing reducing agents like DTT will compete with the newly exposed protein thiols for reaction with the maleimide-functionalized molecule, significantly lowering conjugation yields. While TCEP is a non-thiol reducing agent, recent studies have confirmed that it also reacts directly with maleimides, making its removal advantageous before conjugation.
Q2: Which removal method should I choose?
A2: The choice of method depends on factors such as your sample volume, protein concentration, and the required speed of the process.
-
Desalting Spin Columns are ideal for small sample volumes and rapid removal.
-
Dialysis is suitable for larger sample volumes but is a more time-consuming process.
-
Acetone (B3395972) Precipitation can be used to concentrate the protein sample while removing the reducing agent, but it may cause protein denaturation.
Q3: My free thiols are re-oxidizing after removing the reducing agent. How can I prevent this?
A3: To prevent re-oxidation of the free thiol groups, it is crucial to work quickly and in a low-oxygen environment.
-
Perform the conjugation reaction immediately after removing the reducing agent.
-
Use degassed buffers for all steps following the reduction.
-
Consider flushing your reaction vials with an inert gas like argon or nitrogen.[1]
-
Including a chelating agent like EDTA in your buffers can help prevent metal-catalyzed oxidation.[1]
Q4: Can I use TCEP without removing it before maleimide conjugation?
A4: While some older literature suggests that TCEP is compatible with maleimide chemistry, more recent studies have shown that TCEP can react with maleimides. Therefore, for optimal and reproducible conjugation, it is recommended to remove excess TCEP before adding the maleimide reagent.
Q5: What should I do if my protein precipitates during the removal process?
A5: Protein precipitation can occur due to changes in buffer composition or protein concentration.
-
During Dialysis: This can be caused by the removal of salts that were helping to keep the protein soluble.[2] Try performing a step-wise dialysis, gradually decreasing the salt concentration in the dialysis buffer.[3] Maintaining a low protein concentration can also help prevent precipitation.[2]
-
During Acetone Precipitation: Over-drying the protein pellet can make it difficult to redissolve.[4][5][6] Ensure you only air-dry the pellet briefly and use a suitable buffer for resuspension.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency After Reducing Agent Removal
| Possible Cause | Recommended Solution |
| Incomplete removal of the reducing agent. | Run the desalted sample through a second desalting column to ensure complete removal.[7] For dialysis, increase the dialysis time and the number of buffer changes.[7] |
| Re-oxidation of free thiols. | Perform the conjugation step immediately after removing the reducing agent. Use degassed buffers and consider working in an inert atmosphere.[1] |
| Hydrolysis of the maleimide reagent. | Ensure the pH of your conjugation buffer is between 6.5 and 7.5. Prepare the maleimide stock solution fresh in an anhydrous solvent like DMSO or DMF.[1] |
Issue 2: Low Protein Recovery
| Possible Cause | Recommended Solution |
| Non-specific binding to the desalting column or dialysis membrane. | For dilute protein samples (<0.1 mg/mL), consider adding a carrier protein like BSA before the removal step.[7] |
| Protein precipitation. | For desalting, ensure the buffer conditions are suitable for your protein's stability.[8] For dialysis, avoid drastic changes in salt concentration.[9] For acetone precipitation, avoid over-drying the pellet.[4][5][6] |
| Sample loss during handling. | Be careful when decanting the supernatant after precipitation.[4][5][6] When using desalting columns, ensure you are using the correct collection tubes and centrifugation speeds as per the manufacturer's protocol. |
Comparison of Removal Techniques
| Technique | Principle | Typical Protein Recovery | Removal Efficiency | Speed | Pros | Cons |
| Desalting Spin Columns | Size exclusion chromatography | >90%[7] | >95%[10][11] | 5-10 minutes[11][12] | Fast, high recovery, easy to use.[10][12] | Can dilute the sample, best for small volumes. |
| Dialysis | Passive diffusion across a semi-permeable membrane | 70-90% | High, dependent on buffer changes and time | 4 hours to overnight[13][14] | Suitable for large volumes, gentle on proteins. | Time-consuming, risk of protein loss, potential for sample dilution.[15] |
| Acetone Precipitation | Altering solvent polarity to reduce protein solubility | 50-100%[16] | High | 1-2 hours | Concentrates the protein sample.[4][5] | Can cause irreversible protein denaturation, pellet can be difficult to redissolve.[4][5] |
Experimental Protocols
Protocol 1: Desalting Spin Column
This protocol is adapted for a standard commercially available spin desalting column.
Materials:
-
Reduced protein sample (30-130 µL)
-
Desalting spin column
-
Microcentrifuge
-
Collection tubes (1.5 mL)
-
Equilibration buffer (conjugation buffer without the maleimide reagent, degassed)
Procedure:
-
Column Preparation: a. Invert the spin column to resuspend the resin. b. Remove the bottom closure and loosen the cap. c. Place the column in a 1.5 mL collection tube. d. Centrifuge at 1,500 x g for 1 minute to remove the storage buffer.[17] Discard the flow-through.
-
Equilibration: a. Place the column in a new collection tube. b. Add 300-400 µL of equilibration buffer to the top of the resin bed. c. Centrifuge at 1,500 x g for 1 minute.[17][18] Discard the flow-through. d. Repeat the equilibration step two more times.[17]
-
Sample Application: a. Place the equilibrated column into a fresh 1.5 mL collection tube. b. Slowly apply the reduced protein sample to the center of the resin bed. c. Centrifuge at 1,500 x g for 2 minutes to collect the desalted protein sample.[17]
-
Conjugation: a. The collected flow-through is your desalted protein. Proceed immediately with the conjugation reaction.
Protocol 2: Dialysis
Materials:
-
Reduced protein sample
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO)
-
Dialysis buffer (conjugation buffer, degassed)
-
Large beaker or flask
-
Stir plate and stir bar
Procedure:
-
Membrane Preparation: a. Cut the dialysis tubing to the desired length and hydrate (B1144303) it in dialysis buffer. b. If using a cassette, prepare it according to the manufacturer's instructions.
-
Sample Loading: a. Secure one end of the dialysis tubing with a clip. b. Load the protein sample into the tubing, leaving some space for potential volume increase. c. Secure the other end of the tubing with a second clip.
-
Dialysis: a. Place the sealed dialysis tubing in a beaker containing a large volume of dialysis buffer (at least 200-500 times the sample volume).[13] b. Place the beaker on a stir plate and stir gently at 4°C. c. Dialyze for 1-2 hours.[13] d. Change the dialysis buffer and continue to dialyze for another 1-2 hours.[13] e. Change the buffer a final time and dialyze overnight at 4°C.[13]
-
Sample Recovery: a. Carefully remove the dialysis tubing from the buffer. b. Open one end and gently collect the desalted protein sample. c. Proceed immediately with the conjugation reaction.
Protocol 3: Acetone Precipitation
Materials:
-
Reduced protein sample
-
Ice-cold acetone (-20°C)
-
Acetone-compatible microcentrifuge tubes
-
Microcentrifuge capable of reaching 13,000-15,000 x g
-
Resuspension buffer (conjugation buffer, degassed)
Procedure:
-
Precipitation: a. Place the protein sample in a pre-chilled, acetone-compatible tube. b. Add four times the sample volume of ice-cold (-20°C) acetone to the tube.[4][5] c. Vortex briefly and incubate at -20°C for 60 minutes.[4][5]
-
Pelleting: a. Centrifuge the mixture for 10 minutes at 13,000-15,000 x g.[4][5] b. Carefully decant and discard the supernatant without disturbing the protein pellet.
-
Washing (Optional): a. Add the original sample volume of cold acetone to wash the pellet. b. Centrifuge again and discard the supernatant.
-
Drying and Resuspension: a. Allow the pellet to air-dry for 10-30 minutes. Do not over-dry the pellet.[6] b. Add an appropriate volume of resuspension buffer and vortex thoroughly to dissolve the protein pellet. c. Proceed immediately with the conjugation reaction.
Visualizing the Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. agrisera.com [agrisera.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 7. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. fishersci.ie [fishersci.ie]
- 12. researchgate.net [researchgate.net]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. static.igem.org [static.igem.org]
- 15. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 18. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Overcoming Challenges in ADC Development Related to Over-conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during antibody-drug conjugate (ADC) development, specifically focusing on the impact of over-conjugation on solubility and immunogenicity.
Frequently Asked Questions (FAQs)
Q1: What is the impact of a high drug-to-antibody ratio (DAR) on the solubility of an ADC?
A high drug-to-antibody ratio (DAR) often leads to decreased solubility of an antibody-drug conjugate (ADC). This is primarily because most cytotoxic drug payloads are hydrophobic.[1] Increasing the number of these hydrophobic molecules conjugated to the antibody enhances the overall hydrophobicity of the ADC molecule.[2] This increased hydrophobicity can lead to the formation of soluble and insoluble aggregates, posing a significant challenge during development and manufacturing.[1][3] Several authors have reported that ADCs with a high DAR have a greater tendency to precipitate or aggregate during the conjugation process.[1]
Q2: How does over-conjugation and subsequent aggregation affect the immunogenicity of an ADC?
Over-conjugation can increase the immunogenicity of an ADC, largely due to the increased propensity for aggregation.[] Protein aggregates are known to be more immunogenic than monomeric proteins and can be recognized by the immune system as foreign, leading to the formation of anti-drug antibodies (ADAs).[5] These ADAs can target any part of the ADC, including the antibody, the linker, or the drug payload. The formation of ADAs can lead to a range of consequences, from altered pharmacokinetics and reduced efficacy to potentially severe adverse events. Furthermore, the hydrophobic nature of the payload itself can act as a product-related factor that may enhance immunogenicity.
Q3: What are the primary analytical techniques to assess ADC solubility and aggregation?
The primary analytical techniques to assess the solubility and aggregation of ADCs include:
-
Size Exclusion Chromatography (SEC): This is a standard method used to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[6][7] It is a critical tool for monitoring the purity and stability of ADC preparations.[6]
-
Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive technique used to determine the size distribution of particles in a solution. It is highly effective for detecting the presence of aggregates and assessing the overall stability of an ADC formulation.[3][7]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is the reference technique for determining the drug-to-antibody ratio (DAR) for cysteine-linked ADCs and can also provide information about the distribution of different drug-loaded species, which indirectly relates to solubility.[8][9][10]
Q4: How can I control the drug-to-antibody ratio (DAR) during conjugation to minimize solubility and immunogenicity issues?
Controlling the DAR is crucial for developing safe and effective ADCs. Several strategies can be employed:
-
Site-Specific Conjugation: This involves engineering the antibody to introduce specific conjugation sites, such as through engineered cysteines or the incorporation of unnatural amino acids. This allows for precise control over the number and location of conjugated drugs, resulting in a more homogeneous ADC product.[]
-
Optimization of Reaction Conditions: Carefully controlling reaction parameters such as the molar ratio of the drug-linker to the antibody, pH, temperature, and reaction time can help to manage the extent of conjugation.[11]
-
Use of Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help to offset the hydrophobicity of the payload, thereby improving the solubility and reducing the aggregation propensity of the ADC, even at higher DARs.[1]
Troubleshooting Guides
Issue 1: Observing Precipitation or Cloudiness in ADC Sample After Conjugation
Possible Cause: The ADC has a high DAR, leading to increased hydrophobicity and subsequent aggregation and precipitation.[1]
Troubleshooting Steps:
-
Characterize the Precipitate:
-
Attempt to gently centrifuge the sample to pellet the precipitate.
-
Analyze the supernatant using Size Exclusion Chromatography (SEC) to determine the concentration of the remaining soluble ADC and the presence of any soluble aggregates.
-
If possible, attempt to solubilize the precipitate in a small amount of organic solvent (be mindful of compatibility with the ADC) and analyze by appropriate methods to confirm its identity.
-
-
Optimize Conjugation Reaction:
-
Reduce Drug-Linker Molar Ratio: Systematically decrease the molar excess of the drug-linker construct relative to the antibody in the conjugation reaction.
-
Modify Reaction Buffer:
-
Ensure the pH of the buffer is optimal for the conjugation chemistry.
-
Consider the inclusion of a limited amount of a compatible organic co-solvent to improve the solubility of the hydrophobic drug-linker. However, be cautious as high concentrations can denature the antibody.
-
-
Control Reaction Time and Temperature: Shorter reaction times or lower temperatures may help to limit the extent of conjugation and subsequent aggregation.
-
-
Evaluate Alternative Chemistries:
-
Site-Specific Conjugation: If using a stochastic conjugation method (e.g., lysine (B10760008) or native cysteine conjugation), consider transitioning to a site-specific conjugation strategy to produce a more homogeneous ADC with a defined DAR.[]
-
Hydrophilic Linkers: Explore the use of more hydrophilic linkers to improve the overall solubility of the ADC.[1]
-
Issue 2: High Levels of Aggregates Detected by SEC
Possible Cause: The ADC is prone to aggregation due to high hydrophobicity resulting from a high DAR.
Troubleshooting Steps:
-
Confirm Aggregation with an Orthogonal Method:
-
Optimize SEC Method:
-
Mobile Phase Composition: For hydrophobic ADCs, the use of a purely aqueous mobile phase in SEC can sometimes lead to non-specific interactions with the column matrix, resulting in poor peak shape and inaccurate quantification.[6] Consider adding a small percentage of an organic solvent (e.g., isopropanol (B130326) or acetonitrile) to the mobile phase to mitigate these interactions.[6]
-
Column Selection: Ensure the SEC column has the appropriate pore size for the size range of your ADC and its potential aggregates.
-
-
Investigate Formulation Buffer:
-
The composition of the formulation buffer (pH, ionic strength, excipients) can significantly impact ADC stability.
-
Perform a formulation screening study to identify buffer conditions that minimize aggregation. Use high-throughput DLS to efficiently screen a wide range of conditions.[3]
-
Issue 3: Inconsistent DAR Results from HIC Analysis
Possible Cause: Issues with the HIC method, sample preparation, or the inherent heterogeneity of the ADC.
Troubleshooting Steps:
-
Method Optimization:
-
Gradient Slope: A shallow gradient of decreasing salt concentration will generally provide better resolution between different DAR species.[12]
-
Salt Type and Concentration: Ammonium sulfate (B86663) is a commonly used salt in the mobile phase.[13] Ensure the starting concentration is high enough to promote binding of all species to the column.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak resolution and reproducibility.
-
-
Sample Preparation:
-
Ensure the ADC sample is properly buffer-exchanged into the HIC binding buffer before injection.
-
Filter the sample to remove any particulate matter that could interfere with the chromatography.
-
-
Data Analysis:
-
For cysteine-linked ADCs, you expect to see peaks corresponding to DAR0, DAR2, DAR4, DAR6, and DAR8.[8]
-
Carefully integrate the peaks for each species to calculate the weighted average DAR. Some chromatography data systems have built-in tools to automate this calculation.
-
-
Consider Orthogonal Methods:
-
Use a complementary technique like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) after reduction of the ADC to confirm the DAR.[14]
-
Data Presentation
Table 1: Impact of DAR on ADC Clearance
| ADC Target | Payload | Average DAR | Clearance Rate | Reference |
| Anti-CD30 | MMAE | 2 | Low | [2] |
| Anti-CD30 | MMAE | 4 | Moderate | [2] |
| Anti-CD30 | MMAE | 8 | High (most rapidly cleared) | [2] |
Table 2: Clinical Immunogenicity of Marketed ADCs
| ADC Name | Target | Linker/Payload | Incidence of Anti-Drug Antibodies (ADA) | Reference |
| Adcetris® (Brentuximab vedotin) | CD30 | Valine-Citrulline/MMAE | ~37% | |
| Kadcyla® (Ado-trastuzumab emtansine) | HER2 | Thioether/DM1 | ~5.3% | [15] |
| Mylotarg® (Gemtuzumab ozogamicin) | CD33 | Hydrazone/Calicheamicin | ~1.1% (2/182 patients) | [15] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis
Objective: To separate and quantify ADC monomers from aggregates.
Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)[6]
-
HPLC system with UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4. For hydrophobic ADCs, a mobile phase containing a low percentage of organic solvent (e.g., 15% isopropanol) may be required.[6]
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject a defined volume of the prepared sample onto the column.
-
Chromatography: Run the separation under isocratic conditions.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the aggregate and monomer peaks. Calculate the percentage of aggregate as: (% Aggregate) = (Aggregate Peak Area / Total Peak Area) * 100.
Troubleshooting:
-
Poor Peak Shape/Tailing: May indicate non-specific interactions. Consider adding an organic modifier or increasing the salt concentration in the mobile phase.[6]
-
Low Recovery: The ADC may be adsorbing to the column. Check the column manufacturer's recommendations for bio-inert columns.
Protocol 2: Dynamic Light Scattering (DLS) for ADC Solubility Assessment
Objective: To determine the size distribution and identify the presence of aggregates in an ADC sample.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
ADC sample
-
Filtration device (0.22 µm filter)
Procedure:
-
Sample Preparation:
-
Filter the buffer to be used for dilution to remove any dust or particulate matter.
-
Dilute the ADC sample to an appropriate concentration (typically 0.1-1.0 mg/mL) in the filtered buffer.
-
Filter the final diluted sample directly into a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Set the measurement temperature.
-
Allow the sample to equilibrate to the set temperature within the instrument.
-
-
Measurement:
-
Perform multiple acquisitions to ensure reproducibility.
-
The instrument software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
-
Data Interpretation:
-
A monomodal peak with a low PDI (<0.2) is indicative of a homogeneous, non-aggregated sample.
-
The presence of larger species or a high PDI suggests aggregation.
-
Troubleshooting:
-
High PDI/Unstable Readings: This may be due to sample instability or the presence of dust. Re-filter the sample and ensure the cuvette is scrupulously clean.
-
Inaccurate Size: Ensure the viscosity of the solvent is correctly entered into the software.
Protocol 3: In Vitro Immunogenicity Assessment using Dendritic Cell (DC) Maturation Assay
Objective: To assess the potential of an ADC to induce an immune response by measuring the activation of dendritic cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Reagents for monocyte isolation and DC differentiation (e.g., GM-CSF, IL-4)
-
ADC samples (low DAR vs. high DAR)
-
Positive control (e.g., lipopolysaccharide - LPS)
-
Negative control (unconjugated antibody)
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD80, anti-CD83, anti-CD86, anti-HLA-DR)
-
Flow cytometer
Procedure:
-
DC Generation: Isolate monocytes from PBMCs and culture them with GM-CSF and IL-4 for 5-7 days to generate immature DCs.
-
DC Stimulation: Plate the immature DCs and treat them with the ADC samples (at various concentrations), the unconjugated antibody, LPS, or media alone for 24-48 hours.
-
Staining: Harvest the DCs and stain them with a cocktail of fluorescently labeled antibodies against DC maturation markers.
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the expression levels (e.g., Mean Fluorescence Intensity) of the maturation markers on the DC population. An upregulation of markers like CD80, CD83, and CD86 in response to the ADC suggests DC activation.
Interpretation of Results:
-
A significant increase in the expression of co-stimulatory molecules on DCs treated with a high-DAR ADC compared to a low-DAR ADC would suggest a higher immunogenic potential.
Visualizations
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 3. pharmtech.com [pharmtech.com]
- 5. Frontiers | Evaluation of in vitro Assays to Assess the Modulation of Dendritic Cells Functions by Therapeutic Antibodies and Aggregates [frontiersin.org]
- 6. agilent.com [agilent.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. agilent.com [agilent.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 11. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody–drug conjugates using CE‐SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cleavable ADC Linkers: Azido-PEG3-Val-Cit-PAB-PNP in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted therapies. The choice of linker dictates the stability of the ADC in circulation, the efficiency of drug release at the tumor site, and ultimately, its overall efficacy and safety profile. This guide provides an objective comparison of Azido-PEG3-Val-Cit-PAB-PNP, a protease-cleavable linker, with other major classes of cleavable linkers, supported by experimental data and detailed methodologies.
Introduction to Cleavable ADC Linkers
Cleavable linkers are designed to be stable in the systemic circulation and to release their cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing the therapeutic window of ADCs. The primary categories of cleavable linkers include protease-sensitive, pH-sensitive, and disulfide linkers.
This compound belongs to the class of protease-sensitive linkers. Its design incorporates several key functional units:
-
Azido Group: Enables conjugation to the antibody via click chemistry.
-
PEG3 Spacer: A three-unit polyethylene (B3416737) glycol spacer that enhances solubility and can influence the pharmacokinetic properties of the ADC.
-
Val-Cit Dipeptide: A valine-citrulline motif that serves as a specific recognition site for cleavage by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[1][2]
-
PAB (p-aminobenzyl carbamate) Spacer: A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, spontaneously releases the attached payload in its active form.[3]
-
PNP (p-nitrophenyl) Group: An activated carbonate that facilitates the conjugation of the cytotoxic payload.
This guide will compare the performance characteristics of Val-Cit-PAB-based linkers with two other prominent classes of cleavable linkers: hydrazone (pH-sensitive) and disulfide (reduction-sensitive) linkers.
Mechanism of Action: A Visual Comparison
The distinct cleavage mechanisms of these linkers are fundamental to their performance.
References
A Comparative Guide to Val-Cit and Val-Ala Linkers in Antibody-Drug Conjugates
An Objective Analysis of Stability and Hydrophilicity for Drug Development Professionals
The design and selection of the chemical linker are critical determinants of an antibody-drug conjugate's (ADC) therapeutic index, profoundly influencing its stability, efficacy, and toxicity profile.[1] Among the most prevalent classes of enzymatically cleavable linkers are those based on dipeptides, designed to be selectively processed by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[] This guide provides a detailed comparison of two widely used dipeptide linkers, Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala), with a focus on their relative stability and hydrophilicity, supported by experimental data.
Mechanism of Action: Cathepsin B-Mediated Cleavage
Both Val-Cit and Val-Ala linkers are engineered to be substrates for Cathepsin B, a cysteine protease predominantly found within the acidic environment of the lysosome (pH 4.5-5.5).[][3] The general mechanism for drug release is a sequential process. After an ADC binds to its target antigen on a cancer cell surface, it is internalized and trafficked to the lysosome.[3] Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond of the dipeptide sequence.[4] This initial cleavage event initiates a self-immolative cascade, typically through a p-aminobenzyl carbamate (B1207046) (PABC) spacer, which rapidly decomposes to release the active cytotoxic payload in its unmodified form.[][5] This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing systemic toxicity.[]
References
Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: An In Vivo Efficacy Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative in vivo performance of antibody-drug conjugates (ADCs) featuring cleavable and non-cleavable linkers. This guide synthesizes experimental data to provide an objective analysis of their efficacy, safety, and pharmacokinetic profiles.
The linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, influencing both its efficacy and toxicity.[1] The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, the stability of the ADC in circulation, and its overall performance in a biological system.[2][3] This guide provides a detailed comparison of these two linker strategies, supported by quantitative data from preclinical studies and detailed experimental protocols.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[2]
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[1][4] Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizing proteases like cathepsins that are often upregulated in tumors. The valine-citrulline (vc) dipeptide is a widely used example.[1][4]
-
pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (pH 4.8-6.0) compared to the bloodstream (pH 7.4). Hydrazone linkers are a key example.[1][4]
-
Glutathione-sensitive: Leveraging the higher intracellular concentration of reducing agents like glutathione (B108866) to cleave disulfide bonds.[4]
This targeted release of the unmodified, potent payload can lead to a "bystander effect," where the released drug diffuses out of the target cell and kills neighboring antigen-negative cancer cells.[1][4]
Non-cleavable linkers , such as the thioether linker SMCC, rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[2][4] This results in the payload being released with an attached amino acid residue from the antibody.[1] Consequently, ADCs with non-cleavable linkers are more dependent on the biology of the target cell for their cytotoxic effect.[2]
In Vivo Performance: A Comparative Analysis
The choice of linker has profound implications for the in vivo performance of an ADC, impacting its stability, efficacy, and toxicity profile. Studies have shown that non-cleavable linkers generally lead to greater plasma stability, which can improve the therapeutic index and reduce off-target toxicity.[2][5]
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies, offering a side-by-side comparison of ADCs with cleavable and non-cleavable linkers.
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.[1] | Proteolytic degradation of the antibody backbone in the lysosome.[1] |
| Released Payload | Unmodified, potent payload (e.g., MMAE).[1] | Payload attached to the linker and an amino acid residue (e.g., Cys-linker-MMAE).[1] |
| Plasma Stability | Generally lower, with potential for premature drug release. | Generally higher, leading to a more stable ADC in circulation.[1] |
| Bystander Effect | High, due to the release of membrane-permeable payload.[1] | Low to negligible, as the released payload is charged and less permeable.[1] |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect.[6] | Lower potential due to higher stability and limited bystander effect.[2][6] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect. | May be less effective against antigen-negative cells within the tumor. |
Table 1: General Comparison of Cleavable and Non-Cleavable Linkers.
| ADC Construct | Linker Type | Animal Model | Half-life (t½) | Reference |
| Trastuzumab-DM1 | CX (Triglycyl Peptide - Cleavable) | Mouse | 9.9 days | [7] |
| Trastuzumab-DM1 | SMCC (Non-cleavable) | Mouse | 10.4 days | [7] |
Table 2: In Vivo Stability Comparison.
Direct head-to-head in vivo efficacy data with the same antibody under identical experimental conditions is limited in published literature. The data presented is a compilation from various sources to provide a comparative overview.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways and experimental workflows for ADCs with cleavable and non-cleavable linkers.
Caption: Mechanism of a cleavable linker ADC.
Caption: Mechanism of a non-cleavable linker ADC.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key in vivo experiments.
In Vivo Efficacy Study (Xenograft Mouse Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.
1. Cell Culture and Preparation:
- Culture human tumor cells (e.g., NCI-N87) in appropriate media.
- Harvest cells during the exponential growth phase and resuspend in a suitable buffer for injection.
2. Tumor Implantation:
- Subcutaneously implant the tumor cells into the flank of immunocompromised mice (e.g., BALB/c nude mice).[1]
3. Tumor Growth and Randomization:
- Monitor tumor growth regularly.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).
4. ADC Administration:
- Administer the ADCs and controls intravenously (IV) at the specified dose and schedule.
5. Monitoring and Data Collection:
- Measure tumor volume and body weight 2-3 times per week.
- Observe animals for any signs of toxicity.
6. Study Endpoint and Analysis:
- The study is typically concluded when tumors in the control group reach a specified size.
- Calculate tumor growth inhibition (TGI) for each treatment group.
- Perform statistical analysis to compare the efficacy between groups.
A[label="1. Cell Culture"];
B[label="2. Tumor Implantation\n(Subcutaneous)"];
C [label="3. Tumor Growth\nMonitoring"];
D [label="4. Randomization"];
E [label="5. ADC Administration\n(IV)"];
F [label="6. Efficacy & Toxicity\nMonitoring"];
G [label="7. Data Analysis\n(TGI)"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Caption: Workflow for an in vivo xenograft study.
Pharmacokinetic Analysis
This study determines the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
1. Animal Dosing:
- Administer a single IV dose of the ADC to rodents (e.g., mice or rats).[7]
2. Blood Sampling:
- Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, etc.) via tail vein or other appropriate methods.
- Process blood to obtain plasma and store at -80°C.
3. Bioanalytical Methods:
- ELISA for Intact ADC: Use an enzyme-linked immunosorbent assay to quantify the concentration of the intact ADC in plasma samples.[7]
- LC-MS/MS for Free Payload: Use liquid chromatography-tandem mass spectrometry to measure the concentration of prematurely released payload in the plasma.[7]
4. Data Analysis:
- Use pharmacokinetic software to perform a non-compartmental analysis (NCA) of the concentration-time data.
- Determine key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
In Vivo Toxicity Assessment
This study evaluates the safety profile of the ADC.
1. Animal Model and Dosing:
- Use a relevant rodent model and administer the ADC at various dose levels.
2. Clinical Observations:
- Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
3. Hematology and Clinical Chemistry:
- Collect blood samples at specified time points for complete blood counts and analysis of serum chemistry parameters to assess organ function.
4. Histopathology:
- At the end of the study, perform a complete necropsy.
- Collect major organs and tissues, fix them in formalin, and process for histopathological examination to identify any treatment-related microscopic changes.
Conclusion
The selection of a cleavable or non-cleavable linker is a critical decision in the design of an ADC, with significant consequences for its in vivo performance. Cleavable linkers offer the potential for enhanced efficacy, particularly in heterogeneous tumors, through the bystander effect, but may be associated with lower plasma stability and a higher risk of off-target toxicity.[1][6] Conversely, non-cleavable linkers generally provide greater stability and a more favorable safety profile, but their efficacy is more dependent on target cell biology and they lack a significant bystander effect.[2][6] The optimal choice of linker technology is context-dependent and should be guided by the specific characteristics of the target antigen, the tumor microenvironment, and the desired therapeutic window for a given ADC candidate. A thorough understanding and rigorous in vivo evaluation of both linker types are essential for the development of safe and effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. benchchem.com [benchchem.com]
The Critical Interplay of Stability and Efficacy in Antibody-Drug Conjugates: An In Vitro and In Vivo Correlation Guide
For researchers, scientists, and drug development professionals, the therapeutic success of an antibody-drug conjugate (ADC) hinges on a delicate balance: maintaining stability in systemic circulation to minimize off-target toxicity, while ensuring potent payload release and efficacy upon reaching the target tumor. This guide provides an objective comparison of ADC performance, focusing on the crucial correlation between in vitro stability and in vivo efficacy, supported by experimental data and detailed methodologies.
The linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of an ADC's therapeutic index.[1] Premature payload release in the bloodstream can lead to severe side effects, while a linker that is too stable may fail to efficiently deliver the cytotoxic agent within the cancer cell, thereby reducing its anti-tumor activity.[1] This guide explores this relationship through a comparative analysis of ADCs with different linker technologies and payloads.
Data Presentation: A Comparative Analysis of ADC Performance
The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of in vitro stability, cytotoxicity, and in vivo efficacy for different ADC constructs.
| Table 1: In Vitro Plasma Stability of Different ADC Linkers | | :--- | :--- | :--- | :--- | :--- | | Linker Type | ADC Construct | Species | Time Point (hours) | % Intact ADC Remaining | | Cleavable (Valine-Citrulline) | Trastuzumab-vc-MMAE | Human | 144 | >99%[2] | | | Trastuzumab-vc-MMAE | Mouse | 144 | ~75%[2] | | Cleavable (Glutamic acid-Valine-Citrulline) | anti-HER2-EVCit-MMAE | Mouse | 168 | Stable[3] | | Non-Cleavable (SMCC) | Trastuzumab-SMCC-DM1 | Human | 168 | >99%[2] | | Non-Cleavable (SMCC) | Cys-linker-MMAE ADC | Human | 168 | >99%[2] |
| Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers and Payloads | | :--- | :--- | :--- | :--- | :--- | | ADC Construct | Cell Line | Target Antigen | Linker Type | IC50 (ng/mL) | | Trastuzumab-vc-MMAE | SK-BR-3 (High HER2) | HER2 | Cleavable (vc) | ~13-50[4] | | Trastuzumab-MCC-DM1 | SK-BR-3 (High HER2) | HER2 | Non-Cleavable | Not specified[4] | | Ctx–Pt–PEG–CPT | MDA-MB-468 (High EGFR) | EGFR | Platinum-based | 118-fold increase in activity vs low EGFR cells[5] | | Tra–Pt–PEG–CPT | SK-BR-3 (High HER2) | HER2 | Platinum-based | 327-fold increase in activity vs low HER2 cells[5] |
| Table 3: Correlation of In Vitro Stability with In Vivo Efficacy in Xenograft Models | | :--- | :--- | :--- | :--- | :--- | | ADC Construct | Linker Stability Profile | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | | anti-HER2-EVCit-MMAE | High in mouse plasma | JIMT-1 and KPL-4 | Not specified | Significant TGI[3] | | CX-DM1-containing ADCs | High | EGFR and EpCAM xenografts | 3 mg/kg | More active than SMCC-DM1 ADCs at 15 mg/kg[6] | | Legumain-cleavable AsnAsn-linked ADC | High in mouse plasma | Not specified | Not specified | Comparable or improved efficacy to ValCit-linked ADCs[7] |
Experimental Protocols: Methodologies for Key Assays
Accurate assessment of ADC stability and efficacy relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays.
In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma from different species by measuring the amount of intact ADC over time.[8]
Materials:
-
Test ADC
-
Plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS system
-
Immunoaffinity capture beads (e.g., Protein A)
Procedure:
-
Dilute the ADC to a final concentration of 100 µg/mL in plasma and PBS (as a control).[8]
-
Incubate the samples at 37°C.[8]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours) and store at -80°C.[8]
-
Thaw samples and isolate the ADC using immunoaffinity capture beads.[9]
-
Analyze the eluate by LC-MS to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload deconjugation.[1][10]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. This is a common method to determine the cytotoxic potential of an ADC.[10][11]
Materials:
-
Target cancer cell lines
-
Complete growth medium
-
96-well plates
-
Test ADC and control antibody
-
MTT solution (5 mg/mL)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.[11]
-
Treat cells with serial dilutions of the ADC and control antibody for 48-144 hours.[11]
-
Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[11]
-
Add 100 µL of solubilization solution and incubate overnight at 37°C.[11]
-
Read the absorbance at 570 nm.[11]
-
Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.
In Vivo Efficacy Evaluation in a Xenograft Mouse Model
Xenograft models are a cornerstone of preclinical ADC evaluation, providing critical data on anti-tumor activity in a living organism.[12][13]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
Test ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[14]
-
Monitor tumor growth regularly. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (typically 5-10 mice per group).[14][15]
-
Administer the ADC, control antibody, or vehicle control intravenously at the specified dosing schedule.[16]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[14]
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³).[14]
-
At the endpoint, euthanize the mice and excise the tumors for further analysis, such as weight measurement and TUNEL staining for apoptosis.[14]
TUNEL Assay for Apoptosis Detection in Tumor Tissue
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[17]
Materials:
-
Paraffin-embedded tumor tissue sections
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and detection reagents)
-
Proteinase K
-
Permeabilization buffer
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.[18]
-
Perform antigen retrieval if necessary.[17]
-
Treat with Proteinase K to digest proteins and improve reagent accessibility.[17]
-
Permeabilize the sections to allow the TdT enzyme to enter the nucleus.[17]
-
Incubate the sections with the TdT reaction mix for 60 minutes at 37°C.[17]
-
Wash the sections and proceed with the detection steps as per the kit instructions (e.g., using a fluorescently labeled antibody or a chromogenic substrate).[18]
-
Counterstain the nuclei (e.g., with DAPI or hematoxylin).
-
Visualize and quantify the apoptotic cells under a microscope.
Mandatory Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows central to understanding the in vitro and in vivo correlation of ADC stability and efficacy.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Workflow for correlating in vitro and in vivo ADC studies.
Caption: Signaling pathway of the MMAE payload.[19][20]
Caption: Signaling pathway of the Doxorubicin payload.[2][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Preclinical Efficacy of Antibody–Drug Conjugates [mdpi.com]
- 9. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human tumor xenografts in mouse as a model for evaluating therapeutic efficacy of monoclonal antibodies or antibody-drug conjugate targeting receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. clyte.tech [clyte.tech]
- 18. genscript.com [genscript.com]
- 19. researchgate.net [researchgate.net]
- 20. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
Val-Cit Linkers: A Critical Evaluation of Cathepsin B Cleavage Specificity in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the Val-Cit (valine-citrulline) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs). Its perceived specificity for Cathepsin B, a lysosomal protease often overexpressed in tumor cells, has made it an attractive choice for achieving targeted drug release. However, a growing body of evidence suggests that the cleavage of Val-Cit linkers is not exclusively mediated by Cathepsin B, raising important considerations for ADC design and preclinical evaluation.
This guide provides a comprehensive comparison of the enzymatic cleavage of Val-Cit linkers, focusing on the specificity of Cathepsin B versus other relevant proteases. We present a summary of available quantitative data, detailed experimental protocols for assessing linker cleavage, and visual diagrams to elucidate key pathways and workflows.
Specificity of Val-Cit Linker Cleavage: A Comparative Analysis
While initially designed for selective cleavage by Cathepsin B within the lysosomal compartment of cancer cells, subsequent research has demonstrated that other proteases can also process the Val-Cit motif.[1][2][3][4] This promiscuity has significant implications for ADC stability, off-target toxicity, and the interpretation of preclinical data.
Lysosomal Cysteine Proteases
Gene knockout and inhibitor studies have revealed that other lysosomal cysteine proteases, such as Cathepsin L, Cathepsin S, and Cathepsin F , can also contribute to the cleavage of the Val-Cit linker.[1][2][3][4] This redundancy can be advantageous, as it may mitigate the development of resistance to ADCs due to the downregulation of a single protease.[1] However, it also complicates the notion of a highly specific, targeted release mechanism solely dependent on Cathepsin B.
Off-Target Proteases
Of greater concern is the cleavage of Val-Cit linkers by proteases outside the target lysosomal environment. Two key enzymes implicated in this off-target cleavage are:
-
Human Neutrophil Elastase (NE): This serine protease, secreted by neutrophils, has been shown to readily cleave the Val-Cit linker.[2][5] This premature cleavage in the extracellular milieu can lead to the systemic release of the cytotoxic payload, potentially causing off-target toxicities such as neutropenia.[2][5]
-
Mouse Carboxylesterase 1c (Ces1c): This enzyme, present in rodent plasma, can hydrolyze the Val-Cit dipeptide, leading to premature drug release in preclinical mouse models.[3][4][5] This instability in mouse plasma can confound the evaluation of ADC efficacy and toxicity in these models.[3][5] To address this, researchers have developed linkers with modifications, such as the addition of a glutamic acid residue at the P3 position (Glu-Val-Cit), which show reduced susceptibility to Ces1c cleavage while maintaining sensitivity to Cathepsin B.[5][6]
Quantitative Comparison of Cleavage Efficiency
Direct, head-to-head quantitative comparisons of Val-Cit cleavage kinetics by different proteases are not extensively documented in a single study. However, by compiling data from various sources, a general understanding of the relative efficiencies can be established. It is important to note that kinetic parameters (kcat, KM, and kcat/KM) are highly dependent on the specific substrate and assay conditions.
| Enzyme | Substrate/Linker | kcat/KM (M⁻¹s⁻¹) | Comments |
| Cathepsin B | Various Val-Cit containing substrates | Reported to be efficient, but specific values for full ADCs are scarce. | Considered the primary target for Val-Cit linker cleavage. |
| Cathepsin L | Val-Cit substrates | Generally shows high catalytic efficiency, in some cases exceeding Cathepsin B. | A significant contributor to lysosomal cleavage of Val-Cit. |
| Cathepsin S | Val-Cit substrates | Also contributes to cleavage, but often with lower efficiency than Cathepsin B and L. | Part of the redundant lysosomal cleavage pathway. |
| Cathepsin F | Val-Cit substrates | Less studied, but also implicated in Val-Cit cleavage. | Contributes to the overall lysosomal processing of Val-Cit ADCs. |
| Human Neutrophil Elastase | Val-Cit-MMAE | Readily cleaves the linker, leading to premature payload release.[2] | A key enzyme responsible for off-target toxicity. |
| Mouse Carboxylesterase 1c (Ces1c) | Val-Cit-PABC | Efficiently cleaves the linker in mouse plasma.[3][4] | A major consideration for the preclinical evaluation of ADCs in mice. |
Experimental Protocols
To aid researchers in the validation of Val-Cit linker specificity, we provide detailed methodologies for key in vitro assays.
Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
Objective: To quantify the rate of payload release from a Val-Cit linker-containing ADC upon incubation with purified Cathepsin B.
Materials:
-
ADC with Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 100 mM Sodium Acetate, pH 5.0, containing 10 mM DTT
-
Quenching Solution: Acetonitrile with an internal standard
-
HPLC system with a suitable column and detector
Procedure:
-
Enzyme Activation: Pre-incubate the Recombinant Human Cathepsin B in the Assay Buffer at 37°C for 15 minutes to ensure full activation.
-
Reaction Initiation: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. Initiate the cleavage reaction by adding the activated Cathepsin B solution. Typical final concentrations are in the nanomolar range for the enzyme and micromolar range for the ADC.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding an excess of cold Quenching Solution to the aliquot.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.
Protocol 2: In Vitro Neutrophil Elastase Sensitivity Assay
Objective: To assess the susceptibility of a Val-Cit linker to cleavage by human neutrophil elastase.
Materials:
-
ADC with Val-Cit linker
-
Purified Human Neutrophil Elastase
-
Assay Buffer: PBS (Phosphate-Buffered Saline), pH 7.4
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS system for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the Assay Buffer.
-
Reaction Initiation: Add purified Human Neutrophil Elastase to the ADC solution.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points, take an aliquot of the reaction.
-
Reaction Quenching and Sample Preparation: Stop the reaction by adding an equal volume of cold acetonitrile. Centrifuge the samples to pellet precipitated proteins.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to identify and quantify the released payload and any linker-payload fragments.
-
Data Analysis: Determine the rate of linker cleavage by monitoring the appearance of the released payload over time.
Visualizing Key Processes
To provide a clearer understanding of the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: ADC internalization and intracellular payload release pathway.
Caption: Mechanism of Val-Cit-PABC linker cleavage by Cathepsin B.
Caption: General experimental workflow for in vitro linker cleavage assays.
Conclusion
The Val-Cit linker remains a valuable tool in the ADC developer's arsenal (B13267) due to its proven track record and the high expression of its primary target, Cathepsin B, in many tumors. However, the assumption of absolute specificity is an oversimplification. The potential for cleavage by other lysosomal cathepsins and, more critically, by off-target proteases like neutrophil elastase and mouse carboxylesterase, necessitates a thorough and nuanced validation of any new ADC construct.
Researchers and drug developers must incorporate a battery of in vitro assays, such as those detailed in this guide, to fully characterize the stability and cleavage profile of their Val-Cit-containing ADCs. This rigorous evaluation will lead to a more accurate prediction of in vivo performance, a better understanding of potential toxicities, and ultimately, the development of safer and more effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on Antibody-Drug Conjugate Performance: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving a favorable therapeutic index. A critical component influencing an ADC's efficacy, safety, and pharmacokinetic profile is the chemical linker connecting the antibody to the potent cytotoxic payload. Among various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to modulate the physicochemical properties of ADCs. This guide provides a comparative analysis of different PEG linker lengths, supported by experimental data, to inform the strategic design of next-generation ADCs.
The incorporation of PEG linkers, particularly in ADCs with hydrophobic payloads, can significantly enhance solubility, mitigate aggregation, and improve systemic circulation, ultimately leading to better therapeutic outcomes. The length of the PEG chain is a key variable that can be fine-tuned to optimize the performance of an ADC.[1][2][3] This analysis delves into the impact of varying PEG linker lengths on critical ADC performance metrics.
Comparative Analysis of PEG Linker Lengths on ADC Performance
The selection of an appropriate PEG linker length involves a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1] Longer PEG chains generally improve an ADC's pharmacokinetic profile but may sometimes lead to reduced in vitro potency.[2] The optimal length is often specific to the antibody, payload, and target antigen, necessitating empirical evaluation.[1]
Below is a summary of quantitative data from various studies comparing key performance metrics across different PEG linker lengths.
| Performance Metric | No PEG Linker | Short PEG Linker (e.g., PEG2, PEG4) | Medium PEG Linker (e.g., PEG8, PEG12) | Long PEG Linker (e.g., PEG24) | References |
| In Vitro Cytotoxicity (IC50) | Potentially high | Generally high, may see slight decrease with increasing length | Moderate, potential for decreased potency | May be further reduced | [2] |
| Plasma Stability | Variable, depends on payload hydrophobicity | Improved over no linker | High stability | High stability | [4] |
| Pharmacokinetics (Clearance) | High (~15 mL/day/kg) | Reduced (~7-10 mL/day/kg) | Significantly reduced, approaching that of the parent antibody (~5 mL/day/kg) | Similar to medium length linkers (~5 mL/day/kg) | [2][5] |
| In Vivo Efficacy | Can be limited by poor PK | Generally improved over no linker | Often optimal efficacy due to balanced PK and potency | Efficacy may plateau or slightly decrease if in vitro potency is significantly compromised | [1][2] |
| Tolerability | Lower for hydrophobic payloads | Improved | Generally well-tolerated | Well-tolerated | [5] |
Experimental Protocols
Reproducible and robust experimental data are the cornerstone of ADC development. Detailed below are methodologies for key experiments cited in the comparative analysis.
ADC Synthesis and Characterization
-
Antibody Modification : A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[1]
-
Drug-Linker Preparation : The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[1]
-
Conjugation : The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.[1]
-
Purification : The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.[1]
-
Drug-to-Antibody Ratio (DAR) Determination : The average DAR is a critical quality attribute and can be determined by methods such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry (LC-MS).[6][7]
In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Culture : Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8][9]
-
Cell Seeding : Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[8][9]
-
ADC Treatment : Cells are treated with serial dilutions of the ADCs with varying PEG linker lengths and incubated for a defined period (e.g., 72-120 hours).[8][9]
-
MTT Addition and Incubation : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan (B1609692) product.[8][9]
-
Formazan Solubilization : The formazan crystals are solubilized using a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[8][9]
-
Absorbance Measurement : The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]
-
IC50 Determination : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.[8]
Pharmacokinetic (PK) Study in Rodents
-
Animal Model : Healthy mice or rats are used for the study.[1][2]
-
Administration : ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[1][5]
-
Blood Sampling : Blood samples are collected at predetermined time points post-injection.[1]
-
Sample Processing : Plasma is isolated from the blood samples.[1]
-
Quantification : The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.[2][10]
-
Data Analysis : Pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are determined from the plasma concentration-time profiles.[2]
In Vivo Efficacy Study in Xenograft Models
-
Animal Model : Immunocompromised mice are implanted with human tumor cells (xenograft models).[2][11]
-
Tumor Establishment : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[2]
-
Treatment : Mice are randomized into groups and treated with ADCs of different PEG linker lengths, a vehicle control, and relevant antibody or payload controls.[2]
-
Monitoring : Tumor volume and body weight are measured regularly throughout the study.[2]
-
Endpoint : The study is concluded when tumors in the control group reach a predefined size or at a set time point.[1]
-
Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]
Visualizing the Impact and Workflow
Diagrams illustrating the logical relationships and experimental workflows can aid in understanding the complex interplay of factors in ADC development.
Caption: Relationship between PEG linker length and ADC performance characteristics.
Caption: General workflow for ADC synthesis and preclinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 11. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates: Azido-PEG3-Val-Cit-PAB-PNP vs. SMCC
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and toxicity profile. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, directly impacting its mechanism of action, therapeutic window, and overall clinical success. This guide provides a detailed, objective comparison of a prominent cleavable linker, Azido-PEG3-Val-Cit-PAB-PNP, and a widely used non-cleavable linker, SMCC, supported by experimental data and detailed methodologies.
Introduction to the Linkers
This compound: The Cleavable Workhorse
The this compound linker is a sophisticated, multi-component system designed for controlled drug release within the tumor microenvironment. Its key features include:
-
Valine-Citrulline (Val-Cit) dipeptide: This peptide sequence is specifically designed to be cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1]
-
p-aminobenzyl alcohol (PAB) self-immolative spacer: Following enzymatic cleavage of the Val-Cit linker, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the payload in its unmodified, active form.[1]
-
p-nitrophenyl (PNP) carbonate: This group serves as a reactive handle for the attachment of hydroxyl-containing payloads.
-
Azide (N3) group: This functional group enables site-specific conjugation to an antibody via "click chemistry," offering precise control over the drug-to-antibody ratio (DAR).[1]
-
Polyethylene glycol (PEG3) spacer: The PEG spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the ADC.
SMCC: The Non-Cleavable Standard
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker that forms a stable, non-cleavable bond between the antibody and the payload.[1] Its mechanism relies on:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond.
-
Maleimide group: This group reacts with sulfhydryl (thiol) groups on the payload to form a stable thioether bond.
The release of the drug from an SMCC-linked ADC occurs only after the entire antibody is degraded within the lysosome of the target cell, yielding a payload-linker-amino acid catabolite.[1]
Performance Comparison: A Data-Driven Analysis
The choice between a cleavable and non-cleavable linker significantly impacts the ADC's performance in terms of stability, efficacy, and the potential for off-target toxicity.
Data Presentation
Table 1: Comparative Plasma Stability of ADCs with Val-Cit and SMCC Linkers
| Linker Type | ADC Construct | Species | Stability Metric | Result | Reference |
| Cleavable (Val-Cit) | anti-HER2-MMAF | Mouse | % Payload Lost (14 days) | >95% | [2] |
| cAC10-MMAE | Mouse | Linker Half-life | ~144 hours | [3] | |
| cAC10-MMAE | Cynomolgus Monkey | Apparent Linker Half-life | ~230 hours | [3] | |
| Non-Cleavable (SMCC-like) | CX-DM1 | Mouse | Half-life (t1/2) | 9.9 days | [4] |
| SMCC-DM1 | Mouse | Half-life (t1/2) | 10.4 days | [4] |
Note: Data is synthesized from multiple sources and may not represent a direct head-to-head comparison under identical conditions.
Table 2: In Vitro Cytotoxicity and Bystander Effect of ADCs with Cleavable and Non-Cleavable Linkers
| Linker Type | ADC Construct | Cell Line | IC50 (pmol/L) | Bystander Effect | Reference |
| Cleavable (Val-Cit-like) | Sulfatase-cleavable ADC | HER2+ cells | 61 and 111 | Yes | [4] |
| Val-Ala ADC | HER2+ cells | 92 | Yes | [4] | |
| Non-Cleavable | Non-cleavable ADC | HER2+ cells | 609 | No | [4] |
Note: The bystander effect is characteristic of cleavable linkers that release membrane-permeable payloads. Non-cleavable linkers release a payload-linker-amino acid complex that is typically charged and cannot efficiently cross cell membranes.[2]
Table 3: Comparative In Vivo Efficacy of ADCs with Cleavable and Non-Cleavable Linkers in Xenograft Models
| Linker Type | ADC Construct | Tumor Model | Efficacy Outcome | Reference |
| Cleavable (CX-DM1) | triglycyl peptide linker-DM1 | Human lymphoma xenograft | Tumor regression at 3 mg/kg | [4] |
| Non-Cleavable (SMCC-DM1) | SMCC-DM1 | Human lymphoma xenograft | Less active than CX-DM1 at 15 mg/kg | [4] |
Note: This data suggests that for certain payload and tumor models, a cleavable linker can lead to higher in vivo activity.
Signaling Pathways and Mechanisms of Action
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers.
In Vitro ADC Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 1 mg/mL in human, mouse, and rat plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Preparation:
-
For intact ADC analysis: Purify the ADC from plasma using affinity capture (e.g., Protein A beads).
-
For released payload analysis: Precipitate proteins with an organic solvent (e.g., acetonitrile) and collect the supernatant.
-
-
Analysis:
-
Data Analysis: Plot the average DAR or the concentration of released payload over time to determine the stability profile of the ADC in different species.
Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of the Val-Cit linker to cleavage by cathepsin B.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 10 µM) in an assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT).
-
Enzyme Addition: Add recombinant human cathepsin B to the reaction mixture. Include a control with a cathepsin B inhibitor.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet precipitated proteins and collect the supernatant.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Methodology:
-
Cell Seeding: Seed target antigen-positive cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include untreated cells as a negative control and cells treated with the free payload as a positive control.
-
Incubation: Incubate the cells for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vitro Co-Culture Bystander Assay
Objective: To assess the ability of the released payload from an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Line Selection: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.[2]
-
Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of the two cell types can be varied.
-
ADC Treatment: Treat the co-culture with a serial dilution of the ADC.
-
Incubation: Incubate the plate for a period sufficient to observe the bystander effect (typically 5-7 days).
-
Analysis: Use high-content imaging or flow cytometry to quantify the number of viable Ag- (GFP-positive) cells.
-
Data Analysis: Plot the percentage of viable Ag- cells against the ADC concentration to determine the extent of bystander killing.[2]
Conclusion
The choice between an this compound and an SMCC linker is highly dependent on the specific therapeutic goals and the biological context of the target.
-
This compound and other cleavable linkers are often favored for their potential to induce a powerful bystander effect, which can be crucial for treating heterogeneous solid tumors.[1] The release of an unmodified payload can also lead to higher potency. However, careful consideration of plasma stability, especially in preclinical rodent models, is necessary.
-
SMCC and other non-cleavable linkers offer superior plasma stability, which generally translates to a better safety profile and a wider therapeutic window.[1] They are an excellent choice for hematological cancers or solid tumors with high, uniform antigen expression where the bystander effect is less critical.
Ultimately, the optimal linker choice will be determined by empirical data from in vitro and in vivo studies that evaluate the stability, efficacy, and toxicity of the specific ADC construct.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADC Plasma Stability Assay [iqbiosciences.com]
Assessing the Bystander Effect of ADC Linker Technologies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Antibody-Drug Conjugates (ADCs) in treating heterogeneous tumors is significantly influenced by the "bystander effect," the ability of the ADC's cytotoxic payload to kill not only the target antigen-positive (Ag+) cells but also adjacent antigen-negative (Ag-) cells.[1][2] This phenomenon is largely dictated by the linker technology connecting the antibody to the payload. This guide provides an objective comparison of the bystander effect mediated by different ADC linker technologies, supported by experimental data and detailed methodologies.
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Mechanisms
ADC linkers are broadly categorized into two types: cleavable and non-cleavable, each with distinct implications for the bystander effect.
Cleavable linkers are designed to release the cytotoxic payload from the antibody under specific conditions, such as the acidic environment of lysosomes or the presence of certain enzymes that are more abundant in tumor cells.[2][3] This release of a membrane-permeable payload allows it to diffuse out of the target cell and kill neighboring cells, thus mediating the bystander effect.[4] This is particularly advantageous in tumors with heterogeneous antigen expression, where not all cancerous cells may be targeted directly by the ADC.[4]
Non-cleavable linkers , on the other hand, remain stably attached to the antibody. The payload is only released after the entire ADC is internalized and the antibody is degraded within the lysosome.[5] This process typically results in the payload being attached to an amino acid residue, which often renders it charged and membrane-impermeable, thereby limiting or preventing the bystander effect.[4][5] The primary advantage of this approach is enhanced plasma stability and a potentially better safety profile due to reduced off-target toxicity.[5][6]
Quantitative Comparison of Bystander Effect
The choice of linker technology has a profound impact on the cytotoxic activity of an ADC, both on target cells and in mediating the bystander effect. The following tables summarize quantitative data from in vitro studies comparing ADCs with cleavable and non-cleavable linkers.
| ADC | Linker Type | Payload | Target Cell Line (Antigen) | IC50 on Target Cells | Bystander Killing of Antigen-Negative Cells | Reference |
| Trastuzumab Deruxtecan (T-DXd) | Cleavable (Enzymatic) | DXd (Topoisomerase I inhibitor) | SK-BR-3 (HER2+) | Potent | Significant | [7] |
| Trastuzumab Emtansine (T-DM1) | Non-cleavable (Thioether) | DM1 (Microtubule inhibitor) | SK-BR-3 (HER2+) | Potent | Not Observed | [7] |
| Brentuximab Vedotin (SGN-35) | Cleavable (Enzymatic) | MMAE (Microtubule inhibitor) | CD30+ cells | Not Specified | Enhanced killing of CD30- cells in co-culture | [1] |
| Trastuzumab-vc-MMAE | Cleavable (Enzymatic) | MMAE (Microtubule inhibitor) | N87 (HER2+) | < 1 nM | Increased killing of GFP-MCF7 cells with higher N87 ratio | [1] |
| Trastuzumab-smcc-DM1 | Non-cleavable (Thioether) | DM1 (Microtubule inhibitor) | HER2+ cells | Not Specified | Minimal bystander killing | [1] |
Visualizing the Bystander Effect: Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the mechanism of the bystander effect for different linker technologies and a typical experimental workflow for its assessment.
Caption: Mechanism of the bystander effect for cleavable vs. non-cleavable linkers.
Caption: Workflow for a typical in vitro co-culture bystander effect assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect of different ADC linker technologies.
In Vitro Co-Culture Bystander Assay
This assay is a fundamental method for evaluating the bystander effect by co-culturing antigen-positive and antigen-negative cells.[4]
1. Cell Line Selection and Preparation:
-
Antigen-Positive (Ag+) Cell Line: Choose a cell line with high expression of the target antigen (e.g., SK-BR-3 or N87 for HER2).[7][8]
-
Antigen-Negative (Ag-) Cell Line: Select a cell line that lacks the target antigen but is sensitive to the ADC's payload (e.g., MCF7 or U-87MG for HER2-negative).[7][8] To distinguish between the two cell populations, the Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP).[4]
2. Co-Culture Setup:
-
Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[4]
-
Include monocultures of both Ag+ and Ag- cells as controls.[4]
-
Allow cells to adhere overnight.
3. ADC Treatment:
-
Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has a minimal direct effect on the Ag- monoculture.[4] This concentration is typically determined from prior single-cell cytotoxicity assays.
-
Include an isotype control ADC as a negative control.[4]
4. Incubation:
-
Incubate the plates for a period sufficient to allow for ADC internalization, payload release, and induction of cell death (typically 3-6 days).[6]
5. Viability Assessment:
-
Measure the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or flow cytometry.[4]
-
A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture treated with the same ADC concentration indicates a bystander effect.[4]
Conditioned Medium Transfer Assay
This assay helps to determine if the cytotoxic payload is released into the extracellular environment and can kill cells without direct contact with the Ag+ cells.[8]
1. Preparation of Conditioned Medium:
-
Seed the Ag+ cell line (e.g., SK-BR-3) in a culture plate.
-
Treat the cells with the ADC at a cytotoxic concentration for a defined period (e.g., 72-96 hours).[8]
-
Collect the culture supernatant (conditioned medium), which now presumably contains the released payload.
-
Centrifuge or filter the conditioned medium to remove any detached cells.
2. Treatment of Antigen-Negative Cells:
-
Seed the Ag- cell line (e.g., MCF7) in a separate 96-well plate and allow them to adhere.
-
Remove the existing medium and add the conditioned medium from the ADC-treated Ag+ cells.
-
Include controls where Ag- cells are treated with conditioned medium from untreated Ag+ cells.
3. Viability Assessment:
-
Incubate the Ag- cells for a suitable duration (e.g., 72 hours).
-
Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells confirms the presence of a diffusible, cytotoxic payload and thus a bystander effect.[8]
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
A Head-to-Head Comparison of Dipeptide and Tetrapeptide Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, influencing both its efficacy and safety. This guide provides an objective, data-driven comparison of two prominent classes of protease-cleavable linkers: dipeptides and tetrapeptides.
Peptide linkers are designed to be stable in systemic circulation and to be efficiently cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the tumor microenvironment.[] This targeted release of the cytotoxic payload enhances the ADC's specificity and reduces off-target toxicity.[2] This guide will delve into the nuances of dipeptide and tetrapeptide linkers, presenting a comparative analysis of their performance based on available experimental data.
Introduction to Dipeptide and Tetrapeptide Linkers
Dipeptide linkers , most notably valine-citrulline (Val-Cit or VC) and valine-alanine (Val-Ala or VA), are widely used in ADC development.[][3] The Val-Cit linker, a component of the FDA-approved ADC Adcetris® (brentuximab vedotin), is considered a benchmark for efficient cleavage by cathepsin B and excellent plasma stability.[][4] The Val-Ala linker offers the advantage of higher hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads.[3][5]
Tetrapeptide linkers , exemplified by the glycine-glycine-phenylalanine-glycine (GGFG) sequence, are a key component of the successful ADC Enhertu® (trastuzumab deruxtecan).[][] These longer peptide chains are generally considered to exhibit greater stability in the bloodstream compared to their dipeptide counterparts.[][3]
Quantitative Comparison of Linker Performance
The following tables summarize the key performance characteristics of dipeptide and tetrapeptide linkers based on published data. It is important to note that direct head-to-head comparisons from a single study using identical antibody and payload constructs are limited. Therefore, data has been aggregated from multiple sources, and experimental conditions may vary.
Table 1: Physicochemical and Stability Properties
| Property | Dipeptide Linkers (Val-Cit, Val-Ala) | Tetrapeptide Linker (GGFG) | Key Considerations |
| Plasma Stability | Generally stable in human plasma, but can show instability in mouse plasma due to cleavage by carboxylesterase 1C.[7][8] | Generally considered more stable in the bloodstream compared to dipeptides.[][3] | Mouse plasma instability of some dipeptide linkers can complicate preclinical evaluation.[7] |
| Hydrophilicity | Val-Ala is more hydrophilic than Val-Cit.[3][9] Increased hydrophobicity can lead to aggregation, especially with high drug-to-antibody ratios (DAR).[5][10] | The GGFG sequence can contribute to the overall hydrophilicity of the ADC. | Higher hydrophilicity can improve ADC solubility and pharmacokinetics.[11] |
| Drug-to-Antibody Ratio (DAR) | High DARs can be challenging to achieve with hydrophobic dipeptide linkers like Val-Cit due to aggregation. Val-Ala allows for higher DARs (up to 7.4) with limited aggregation.[3][5] | Can accommodate high DARs (e.g., ~8 in Enhertu®).[12] | Linker chemistry plays a crucial role in achieving a homogeneous ADC with a desired DAR. |
Table 2: In Vitro and In Vivo Performance
| Performance Metric | Dipeptide Linkers (Val-Cit, Val-Ala) | Tetrapeptide Linker (GGFG) | Key Considerations |
| Enzymatic Cleavage | Efficiently cleaved by lysosomal proteases, primarily cathepsin B.[4][] Other cathepsins (K, L, S) can also contribute to cleavage.[14] The Phe-Lys dipeptide can be cleaved up to 30-fold faster than Val-Cit by isolated cathepsin B.[4] | Cleaved by lysosomal proteases.[] | The specific peptide sequence dictates the susceptibility to different proteases and the rate of payload release. |
| In Vivo Efficacy | Have demonstrated potent anti-tumor activity in numerous preclinical and clinical studies.[7] | Has shown significant tumor growth inhibition in various xenograft models.[15] | Efficacy is dependent on the target antigen, antibody, payload, and tumor model. |
| Bystander Effect | Capable of inducing a bystander effect, where the released payload can kill neighboring antigen-negative tumor cells. | The released payload can also mediate a bystander effect. | The ability of the payload to diffuse across cell membranes is a key factor in the bystander effect. |
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key pathways and experimental workflows.
Detailed Experimental Protocols
Precise and reproducible experimental protocols are essential for the accurate evaluation of ADC linker performance.
Plasma Stability Assay (LC-MS/MS Method)
Objective: To determine the stability of the ADC and quantify the extent of payload deconjugation in plasma over time.
Methodology:
-
ADC Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human and mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Sample Preparation:
-
To measure the average Drug-to-Antibody Ratio (DAR), the ADC is captured from the plasma using an immunocapture method (e.g., anti-human IgG magnetic beads).[16][17]
-
The captured ADC is then eluted and may be reduced (e.g., with DTT) to separate light and heavy chains for analysis.
-
To measure the free payload, proteins in the plasma sample are precipitated (e.g., with acetonitrile), and the supernatant containing the small molecule drug is collected.
-
-
LC-MS/MS Analysis:
-
Analyze the captured and processed ADC sample by liquid chromatography-mass spectrometry (LC-MS) to determine the distribution of different drug-loaded species and calculate the average DAR.[16][17]
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released (free) payload against a standard curve.
-
-
Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the linker's stability.
In Vitro Cathepsin B Cleavage Assay
Objective: To measure the rate of payload release from an ADC in the presence of purified cathepsin B.[4]
Methodology:
-
Enzyme Activation: Activate recombinant human cathepsin B by incubating it in an assay buffer (e.g., 25 mM sodium acetate, pH 5.0) containing an activating agent like dithiothreitol (B142953) (DTT) for 15-30 minutes at 37°C.[4]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., final concentration of 1 µM) with the pre-warmed assay buffer.[4]
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution (e.g., final concentration of 20 nM).[4] Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[4]
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as 2% formic acid or a protease inhibitor cocktail.[4]
-
Sample Preparation: Precipitate the remaining antibody and enzyme with a solvent like acetonitrile. Centrifuge the sample and collect the supernatant.[4]
-
Analysis: Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics.
In Vivo Efficacy in Human Tumor Xenograft Mouse Models
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.[18][19]
Methodology:
-
Cell Culture: Culture a human cancer cell line that overexpresses the target antigen of the ADC's antibody.
-
Tumor Implantation: Subcutaneously implant a specific number of cancer cells (e.g., 5 x 10^6) into the flank of immunodeficient mice (e.g., nude or SCID mice).[19]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using caliper measurements and the body weight of the mice 2-3 times per week.[19]
-
ADC Administration: Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC with dipeptide linker, ADC with tetrapeptide linker). Administer the treatments, typically via intravenous injection, at a predetermined dose and schedule.[19]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Data Analysis:
-
Plot the mean tumor volume for each group over time to generate tumor growth curves.
-
Calculate the tumor growth inhibition (TGI) as a percentage relative to the vehicle control group.
-
At the end of the study, tumors can be excised and weighed.
-
Assess the overall health and any signs of toxicity in the mice.
-
Conclusion
Both dipeptide and tetrapeptide linkers have demonstrated significant clinical success and are crucial tools in the development of effective ADCs. The choice between them is not straightforward and depends on a multitude of factors, including the specific antibody, the physicochemical properties of the payload, and the desired pharmacokinetic profile.
-
Dipeptide linkers , such as Val-Cit and Val-Ala, are well-characterized and offer efficient and rapid payload release upon lysosomal cleavage. Val-Ala provides an advantage when working with hydrophobic payloads due to its higher hydrophilicity, which can reduce aggregation.
-
Tetrapeptide linkers , like GGFG, generally offer enhanced plasma stability, which may translate to a better safety profile and a wider therapeutic window.
Ultimately, the optimal linker for a given ADC must be determined through rigorous experimental evaluation, including the comprehensive in vitro and in vivo assays detailed in this guide. The continued innovation in linker technology will undoubtedly lead to the development of next-generation ADCs with even greater efficacy and safety.
References
- 2. researchgate.net [researchgate.net]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 12. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 19. Human tumor xenografts in mouse as a model for evaluating therapeutic efficacy of monoclonal antibodies or antibody-drug conjugate targeting receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Specificity of Val-Cit Linkers: A Comparative Guide to Protease-Mediated Cleavage
For researchers, scientists, and drug development professionals, the stability and cleavage specificity of linkers are paramount in the design of effective antibody-drug conjugates (ADCs). The valine-citrulline (Val-Cit) dipeptide linker is a cornerstone of ADC technology, designed for selective cleavage by lysosomal proteases like cathepsin B within tumor cells. However, emerging evidence reveals that other proteases, notably neutrophil elastase, can also process this linker, leading to premature drug release and potential off-target toxicities. This guide provides a comparative analysis of Val-Cit cleavage by various proteases, supported by experimental data and detailed protocols.
The Val-Cit linker's susceptibility to cleavage by proteases other than its intended target, cathepsin B, is a critical consideration in ADC development. Premature cleavage in circulation can reduce the therapeutic window and cause adverse effects. Notably, human neutrophil elastase, a serine protease released by neutrophils, has been identified as a key enzyme responsible for the off-target cleavage of Val-Cit linkers.[1][2][3][4] This can lead to toxic effects on neutrophils, resulting in neutropenia, a common dose-limiting toxicity observed with some Val-Cit-containing ADCs.[1][3][4][5]
Beyond neutrophil elastase, a wider range of proteases has been shown to cleave the Val-Cit motif. Initial assumptions that only cathepsin B was responsible for Val-Cit cleavage have been revised, with studies indicating that other cathepsins, including cathepsin K, cathepsin L, and cathepsin S, are also involved.[6][7][8] Furthermore, in preclinical studies using rodent models, the mouse-specific carboxylesterase Ces1C has been shown to hydrolyze the Val-Cit dipeptide, leading to instability of ADCs in mouse plasma and complicating in vivo evaluation.[5]
Comparative Analysis of Val-Cit Linker Cleavage by Various Proteases
To provide a clearer understanding of the specificity of Val-Cit cleavage, the following table summarizes the findings from various studies on the activity of different proteases on Val-Cit and its derivatives. While direct kinetic comparisons (Km and kcat) are not always available in the literature, the table captures qualitative and semi-quantitative data on cleavage susceptibility.
| Linker Variant | Protease | Key Findings | Reference |
| Val-Cit (vc) | Cathepsin B | Intended Target: Efficiently cleaved within the lysosomal compartment of tumor cells, leading to payload release.[9][] | [9][] |
| Neutrophil Elastase | Significant Cross-Reactivity: Readily cleaves the Val-Cit linker, leading to premature payload release and implicated in neutropenia.[1][2][3] Cleavage occurs at the amide bond between valine and citrulline.[11] | [1][2][3][11] | |
| Cathepsins K, L, S | Broad Sensitivity: The Val-Cit linker exhibits sensitivity to a variety of cathepsins, which may contribute to off-target toxicity.[6][7][8] | [6][7][8] | |
| Mouse Carboxylesterase (Ces1C) | Species-Specific Instability: Cleavage in mouse plasma complicates preclinical studies. The linker is stable in Ces1C knockout mice.[5] | [5] | |
| Proteinase 3 | Partial Degradation: Some modified Val-Cit linkers show partial degradation by proteinase 3.[11] | [11] | |
| Glu-Val-Cit (EVCit) | Neutrophil Elastase | Increased Susceptibility: Surprisingly, the addition of a P3 glutamic acid residue can increase the linker's susceptibility to elastase-mediated degradation compared to the parent Val-Cit linker.[11] | [11] |
| Glu-Gly-Cit (EGCit) | Neutrophil Elastase | Enhanced Stability: Replacing valine with glycine (B1666218) at the P2 position confers significant resistance to cleavage by neutrophil elastase and proteinase 3.[5][11] | [5][11] |
| Cyclobutane-1,1-dicarboxamide (cBu)-Cit | Cathepsin B | Increased Specificity: This linker design shows a greater dependence on cathepsin B for cleavage compared to Val-Cit, with reduced susceptibility to other cathepsins.[6][7] | [6][7] |
Experimental Workflows and Protocols
To assess the cross-reactivity of Val-Cit linkers, robust in vitro assays are essential. The following diagram illustrates a general experimental workflow for evaluating the cleavage of an ADC's linker by different proteases.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of Val-Cit linker cleavage.
Protocol 1: In Vitro ADC Cleavage Assay with Purified Protease
Objective: To quantify the rate of payload release from a Val-Cit linker-containing ADC upon incubation with a purified protease (e.g., human neutrophil elastase or cathepsin B).
Materials:
-
ADC with Val-Cit linker
-
Purified recombinant human neutrophil elastase or cathepsin B
-
Assay Buffer:
-
For Neutrophil Elastase: Buffer appropriate for serine proteases (e.g., PBS).
-
For Cathepsin B: 100 mM sodium acetate, pH 5.0, containing 10 mM DTT (for activation).[5]
-
-
Incubator at 37°C
-
Quenching Solution: Cold acetonitrile.
-
LC-MS system for analysis.
Methodology:
-
Prepare a reaction mixture containing the ADC at a final concentration of approximately 10 µM in the appropriate pre-warmed assay buffer.[5]
-
Initiate the cleavage reaction by adding the purified protease to the reaction mixture.
-
For negative controls, incubate the ADC in the assay buffer without the protease, or include a specific inhibitor for the protease being tested.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.[5]
-
Immediately stop the reaction by adding an equal volume of cold acetonitrile.[5]
-
Centrifuge the samples to pellet the precipitated proteins.[5]
-
Analyze the supernatant by LC-MS to quantify the amount of released payload and the remaining intact ADC.[5]
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.[5]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species (e.g., human, mouse).
Materials:
-
ADC with Val-Cit linker
-
Human, mouse, and/or rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis.
Methodology:
-
Dilute the ADC to a final concentration (e.g., 1 mg/mL) in pre-warmed plasma from each species in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot in cold PBS.
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the intact ADC and any released payload.
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point to determine the plasma stability.
Conclusion
The Val-Cit linker, while highly effective in its intended role for cathepsin B-mediated drug release in tumors, exhibits significant cross-reactivity with other proteases, most notably neutrophil elastase. This off-target cleavage can have significant clinical implications, including the potential for neutropenia. The development of next-generation linkers, such as the EGCit and cBu-Cit variants, demonstrates promising strategies to enhance linker stability and specificity, thereby improving the therapeutic index of ADCs. Rigorous in vitro evaluation of linker stability and cleavage specificity using the protocols outlined in this guide is a critical step in the preclinical development of safer and more effective antibody-drug conjugates. By understanding the nuances of protease-linker interactions, researchers can better design ADCs with optimized performance and safety profiles.
References
- 1. preprints.org [preprints.org]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Linker Chemistry in Defining the Therapeutic Window of Antibody-Drug Conjugates
A comprehensive analysis of how the chemical bridge between antibody and payload dictates the efficacy and safety of next-generation cancer therapies.
The therapeutic window of an antibody-drug conjugate (ADC) is a critical determinant of its clinical success, representing the dosage range that maximizes anti-tumor efficacy while minimizing toxicity to healthy tissues.[1][2] Central to optimizing this window is the linker, the chemical entity that connects the monoclonal antibody to the potent cytotoxic payload.[1][3] The choice of linker chemistry—broadly categorized as cleavable or non-cleavable—profoundly influences an ADC's stability in circulation, its mechanism of payload release, and its overall pharmacokinetic and pharmacodynamic profile.[4][5][6] This guide provides a comparative evaluation of different linker technologies, supported by experimental data, to inform researchers and drug developers in the rational design of more effective and safer ADCs.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Divide
The primary distinction in linker technology lies in the mechanism of payload release.[5] Cleavable linkers are designed to release the cytotoxic drug upon encountering specific triggers that are prevalent in the tumor microenvironment or within tumor cells, whereas non-cleavable linkers release the payload only after the complete degradation of the antibody backbone within the lysosome.[4][5][7]
Cleavable Linkers: These linkers offer versatility and can be engineered to respond to various physiological cues, such as specific enzymes, pH changes, or the intracellular redox environment.[8] This targeted release mechanism can lead to a potent "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[9][][11] However, the susceptibility of these linkers to premature cleavage in systemic circulation can lead to off-target toxicity, potentially narrowing the therapeutic window.[1][8][12] A meta-analysis of commercially available ADCs suggested that those with cleavable linkers were associated with higher rates of grade 3 or higher adverse events.[13]
Non-Cleavable Linkers: In contrast, non-cleavable linkers generally exhibit greater stability in plasma, which can lead to a more favorable safety profile and a wider therapeutic window.[5][7] The payload is released as an amino acid-linker-drug complex after the ADC is internalized and the antibody is degraded in the lysosome.[5] This mechanism restricts the payload's ability to diffuse across cell membranes, thus minimizing the bystander effect and reducing the risk of off-target toxicities.[4][7] Consequently, ADCs with non-cleavable linkers are often more effective against hematological malignancies or tumors with homogenous antigen expression.[4][14]
The following diagram illustrates the distinct intracellular processing pathways of ADCs with cleavable versus non-cleavable linkers.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. adcreview.com [adcreview.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
Comparative Validation of Drug Release Kinetics from Valine-Citrulline-PABC Systems
This guide provides a comprehensive comparison of the drug release kinetics from antibody-drug conjugates (ADCs) utilizing the Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker system. The Val-Cit dipeptide linker is a cornerstone of ADC technology, engineered for selective cleavage by lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2] This targeted release mechanism aims to maximize the delivery of cytotoxic payloads to cancer cells while minimizing systemic toxicity.[2][3]
The efficacy of a Val-Cit-based ADC is critically dependent on the linker's stability in systemic circulation and its efficient cleavage upon internalization into target cells.[2][4] This guide presents quantitative data on linker stability and enzymatic cleavage, details the experimental protocols for their validation, and compares the Val-Cit-PAB system to alternative linker technologies.
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize the performance of Val-Cit-PAB linkers in key preclinical assays, comparing them with other common linker systems.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | Species | Half-life (t½) | Key Observations |
| Val-Cit | Human | ~230 hours[5] | Generally stable, preventing significant premature drug release.[3][6] |
| Val-Cit | Mouse | ~80 hours[5] | Susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), leading to premature payload release and potential issues in preclinical model interpretation.[1][4][7] |
| Val-Ala | Mouse | More stable than Val-Cit[8] | Shows improved stability in mouse plasma compared to Val-Cit.[8] |
| Glu-Val-Cit (EVCit) | Mouse | Significantly increased stability | Addition of a glutamic acid residue reduces susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[1][6] |
| Sulfatase-cleavable | Mouse | > 7 days[8] | Demonstrates vastly superior stability in mouse plasma compared to dipeptide linkers.[8][9] |
| Non-cleavable | Human/Mouse | High | Generally exhibits the highest plasma stability but relies on complete antibody degradation for payload release.[10][11] |
Table 2: Enzymatic Cleavage Kinetics by Cathepsin B
| Linker Substrate | Relative Cleavage Rate (vs. Val-Cit) | Michaelis Constant (Kₘ) | Key Observations |
| Val-Cit-PABC | 1.0 (Reference) | No significant difference among various ADC carriers[12] | Efficiently cleaved by Cathepsin B and other lysosomal proteases.[13][14] The presence of the antibody carrier does not significantly impact the cleavage rate.[12] |
| Phe-Lys-PABC | ~1.3 (in lysosomal extracts)[5] | 7800 ± 410 (Relative Fluorescence Units)[15] | Also a well-established substrate for Cathepsin B.[15] |
| cBu-Cit-PABC | Similar Vₘₐₓ/Kₘ to Val-Cit[8] | Not specified | Exhibits potent anti-proliferation effects, comparable to Val-Cit linkers in vitro.[8] |
| Val-Ala-PABC | Slower than Val-Cit | 6200 ± 280 (Relative Fluorescence Units)[15] | Cleaved by Cathepsin B, but generally at a slower rate than Val-Cit.[8] |
| Exo-cleavable (EVCit) | Not specified | Not specified | Designed to be efficiently cleaved by Cathepsin B while resisting other proteases.[6][16] |
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of linker cleavage kinetics. The following sections describe standard methodologies for key validation assays.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and quantify premature payload release in plasma from various species (e.g., human, mouse, rat).[1][4]
Materials:
-
Test ADC
-
Control ADC (e.g., with a non-cleavable linker)
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS system for analysis[1]
Methodology:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL or 1 mg/mL) in pre-warmed plasma from each species.[1][4]
-
Time-Point Sampling: Incubate the samples at 37°C.[1] At specified time points (e.g., 0, 6, 24, 48, 96, 168 hours), withdraw an aliquot from each sample.[1][4]
-
Reaction Quenching: Immediately stop the reaction by diluting the aliquot in a cold quenching solution like acetonitrile (B52724) to precipitate plasma proteins.[1]
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the released payload.[1]
-
Analysis: Analyze the samples to quantify either the amount of released payload or the change in the average drug-to-antibody ratio (DAR) over time.
-
Released Payload Quantification: Use LC-MS/MS to measure the concentration of the free payload in the supernatant.[4][17]
-
Intact ADC Analysis (DAR): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads). Analyze the intact or reduced ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates payload loss.[4][18]
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and calculate the half-life (t½).[4]
Protocol 2: Cathepsin B-Mediated Cleavage Assay
Objective: To quantify the rate and extent of payload release from an ADC construct following incubation with purified human cathepsin B.[2][15]
Materials:
-
Test ADC
-
Purified human Cathepsin B
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)[1]
-
Cathepsin B inhibitor (for negative control)
-
Incubator at 37°C
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., final concentration of 10 µM) in the assay buffer.[1] For a negative control, prepare a separate reaction containing a Cathepsin B inhibitor.[1]
-
Enzyme Addition: Initiate the reaction by adding the purified Cathepsin B enzyme to the reaction mixture.
-
Incubation: Incubate the samples at 37°C.[1]
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction.[1]
-
Reaction Quenching: Stop the reaction by adding an equal volume of a cold organic solvent like acetonitrile.[1]
-
Sample Preparation: Centrifuge the samples to pellet the precipitated enzyme and antibody.
-
Analysis: Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of released payload.[1][19]
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics.[1]
Protocol 3: Cell-Based Cytotoxicity Assay
Objective: To evaluate the target-specific cell-killing ability of the ADC, which indirectly validates intracellular linker cleavage and payload release.
Materials:
-
Antigen-positive (target) and antigen-negative (non-target) cancer cell lines[9]
-
Test ADC, naked antibody, and free drug payload
-
Cell culture medium and reagents
-
Cell viability assay kit (e.g., CellTiter-Glo®)[6]
-
Plate reader for luminescence or fluorescence
Methodology:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test ADC, naked antibody (as a negative control), and the free drug payload (as a positive control).
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a suitable assay kit according to the manufacturer's instructions.[6]
-
Data Analysis: Plot cell viability against compound concentration and determine the half-maximal inhibitory concentration (IC50) for each compound on both cell lines. Potent cytotoxicity in antigen-positive cells and significantly lower toxicity in antigen-negative cells confirms target-specific drug delivery and release.[9]
Mandatory Visualizations
Diagrams help to clarify complex biological mechanisms, experimental processes, and comparative relationships.
Caption: Intracellular drug release mechanism of a Val-Cit-PAB linked ADC.
Caption: Experimental workflow for validating ADC linker stability and cleavage.
Caption: Comparison of Val-Cit vs. modified linkers' enzymatic susceptibility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purchase Directly from Val-Cit-PAB | China Val-Cit-PAB Supplies [liwei-peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 12. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antibody-Drug Conjugate (ADC) Performance Across Diverse Tumor Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ADC Efficacy with Supporting Experimental Data.
The advent of Antibody-Drug Conjugates (ADCs) has marked a significant milestone in the landscape of targeted cancer therapy. These complex immunoconjugates, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver chemotherapy to tumor cells while minimizing systemic toxicity.[1] Their efficacy, however, can vary significantly depending on the tumor type, the specific antigen target, and the molecular characteristics of the ADC itself. This guide provides a comparative overview of the performance of several key ADCs across different preclinical tumor models, supported by experimental data to inform future research and development.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of the in vitro potency of an ADC. The following tables summarize the IC50 values for prominent ADCs against various cancer cell lines, offering a direct comparison of their cytotoxic potential.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs in Breast Cancer Cell Lines
| ADC | Target | Cell Line | Subtype | IC50 (ng/mL) | Reference |
| Trastuzumab deruxtecan (B607063) (T-DXd) | HER2 | SK-BR-3 | HER2+ | 13 - 43 | [2] |
| Trastuzumab emtansine (T-DM1) | HER2 | SK-BR-3 | HER2+ | ~10 | [3] |
| Trastuzumab deruxtecan (T-DXd) | HER2 | NCI-N87 | HER2+ | Sensitive | [1] |
| Trastuzumab emtansine (T-DM1) | HER2 | NCI-N87 | HER2+ | Sensitive | [2] |
| Sacituzumab govitecan | TROP2 | MDA-MB-468 | Triple-Negative | Potent | [4] |
| Sacituzumab govitecan | TROP2 | HCC1806 | Triple-Negative | Potent | [5] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs in Lung Cancer Cell Lines
| ADC | Target | Cell Line | Subtype | IC50 (nM) | Reference |
| Patritumab deruxtecan | HER3 | H1975 | NSCLC (EGFR mut) | - | [6] |
| Datopotamab deruxtecan | TROP2 | H460 | NSCLC | - | [7] |
| Sacituzumab govitecan | TROP2 | Calu-3 | NSCLC | - | [8] |
Table 3: Comparative In Vitro Cytotoxicity (IC50) of ADCs in Colorectal Cancer Cell Lines
| ADC | Target | Cell Line | IC50 (µg/mL) | Reference |
| Anti-CEACAM5-ADC (M9140) | CEACAM5 | MKN-45 | 0.09 - 0.62 nM | [9] |
| Anti-CEACAM5-ADC (SAR408701) | CEACAM5 | LoVo | - | [10] |
| ADC targeting Arginine Decarboxylase | ADC | HCT116 | 12.2 - 38.1 | [11] |
In Vivo Efficacy: Performance in Preclinical Tumor Models
The true measure of an ADC's potential lies in its in vivo performance. The following tables summarize key efficacy data from preclinical studies in various xenograft and patient-derived xenograft (PDX) models.
Table 4: Comparative In Vivo Efficacy of ADCs in Breast Cancer Xenograft Models
| ADC | Target | Tumor Model | Efficacy Metric | Result | Reference |
| Trastuzumab deruxtecan (T-DXd) | HER2 | HER2+ Metastatic | Median PFS | Not Reached | [4] |
| Trastuzumab emtansine (T-DM1) | HER2 | HER2+ Metastatic | Median PFS | 6.8 months | [4] |
| Trastuzumab deruxtecan (T-DXd) | HER2 | HER2+ Early Stage | 3-year IDFS Rate | 92.4% | [3] |
| Trastuzumab emtansine (T-DM1) | HER2 | HER2+ Early Stage | 3-year IDFS Rate | 83.7% | [3] |
| Sacituzumab govitecan | TROP2 | Metastatic TNBC | Median PFS | 5.6 months | [12] |
| Chemotherapy (Physician's Choice) | - | Metastatic TNBC | Median PFS | 1.7 months | [12] |
| Sacituzumab govitecan | TROP2 | Metastatic TNBC | Median OS | 12.1 months | [12] |
| Chemotherapy (Physician's Choice) | - | Metastatic TNBC | Median OS | 6.7 months | [12] |
Table 5: Comparative In Vivo Efficacy of ADCs in Lung Cancer Xenograft Models
| ADC | Target | Tumor Model | Efficacy Metric | Result | Reference |
| Patritumab deruxtecan | HER3 | EGFR-mutated NSCLC | Confirmed ORR | 39% | [6] |
| Patritumab deruxtecan | HER3 | EGFR-mutated NSCLC | Median PFS | 8.2 months | [6] |
| Datopotamab deruxtecan | TROP2 | Advanced NSCLC | Median PFS | 4.4 months | [13] |
| Docetaxel | - | Advanced NSCLC | Median PFS | 3.7 months | [13] |
| Sacituzumab govitecan | TROP2 | Advanced NSCLC | Median PFS | 4.1 months | [13] |
| Anti-CEACAM5 ADC (SAR408701) | CEACAM5 | NSCLC PDX | ORR | 50% | [10] |
Table 6: Comparative In Vivo Efficacy of ADCs in Colorectal Cancer (CRC) PDX Models
| ADC | Target | Efficacy Metric | Result | Reference |
| Anti-CEACAM5 ADC (M9140) | CEACAM5 | Tumor Volume Reduction | 74% and 88% | [9] |
| Anti-CEACAM5 ADC (SAR408701) | CEACAM5 | ORR | 10% | [10] |
| GPR56-targeted ADC | GPR56 | Tumor Growth Inhibition | 50% and 75% | [14] |
Table 7: Comparative In Vivo Efficacy of ADCs in Hematological Malignancy Xenograft Models
| ADC | Target | Tumor Model | Efficacy Metric | Result | Reference |
| Anti-CD30-MMAE ADC | CD30 | Non-Hodgkin's Lymphoma | Complete Regression | 100% (at 1 mg/kg) | [15] |
| Anti-CD22-Saporin Conjugate | CD22 | Non-Hodgkin's Lymphoma | Tumor Growth Inhibition | Significant | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effect of ADCs on cancer cell lines.[9][13]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in culture medium. Replace the existing medium in the wells with the ADC-containing medium.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value.
In Vivo Tumor Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the in vivo efficacy of ADCs in a mouse xenograft model.[17][18]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID) aged 6-8 weeks.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 A549 cells for a lung cancer model) into the flank of each mouse. For orthotopic models, inject cells directly into the target organ (e.g., intrathoracic injection for a lung cancer model).[15]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers two to three times per week. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC and control treatments (e.g., vehicle, unconjugated antibody) to the mice, typically via intravenous injection. The dosing schedule will vary depending on the specific ADC and study design (e.g., a single dose or multiple doses over several weeks).
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints may include tumor regression and overall survival.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess treatment-related toxicity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ADC therapy can aid in understanding their mechanism of action and the experimental procedures used to evaluate them.
Caption: General mechanism of action for Antibody-Drug Conjugates (ADCs).
Caption: HER2 signaling pathway and the mechanism of anti-HER2 ADCs.
Caption: TROP2 signaling pathways and the action of anti-TROP2 ADCs.
Caption: A typical experimental workflow for an in vivo ADC efficacy study.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sacituzumab govitecan in triple-negative breast cancer: from bench to bedside, and back - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Patritumab Deruxtecan (HER3-DXd) in EGFR Inhibitor–Resistant, EGFR-Mutated Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting TROP2 in advanced non-small-cell lung cancer with sacituzumab govitecan, datopotamab deruxtecan, and sacituzumab tirumotecan: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the influence of trastuzumab therapy on serum levels of HER-2 protein and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A tale of two TROP-2 antibody-drug conjugates: a comparative saga of datopotamab deruxtecan and sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. e-crt.org [e-crt.org]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. ispor.org [ispor.org]
- 18. Establishment of an orthotopic model of lung cancer by transthoracic lung puncture using tumor fragments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Azido-PEG3-Val-Cit-PAB-PNP: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the safe disposal of Azido-PEG3-Val-Cit-PAB-PNP, a complex linker commonly used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs. Adherence to these procedures is critical due to the compound's hazardous properties.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its associated hazards. The compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
Handling:
-
Avoid contact with skin and eyes.
-
Do not ingest or inhale.
-
Wash hands thoroughly after handling.
-
Prevent release into the environment[1].
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, essential for safe storage and handling prior to disposal.
| Parameter | Value | Source |
| Storage Temperature | -20°C (1 month) or -80°C (6 months), sealed, away from moisture | [2] |
| Appearance | Solid | [3] |
| Molecular Formula | C₃₄H₄₇N₉O₁₂ | [1][4][5] |
| Molecular Weight | 773.79 g/mol | [1][4] |
Step-by-Step Disposal Protocol
The primary disposal route for this compound is through an approved hazardous waste disposal plant. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Collection:
-
Segregation: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Hazard pictograms for "Acute Toxicity (Oral)" and "Hazardous to the Aquatic Environment".
-
Accumulation start date.
-
-
Storage of Waste: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by a certified hazardous waste disposal service.
-
Spill Response: In case of a spill, collect the spillage wearing appropriate PPE[1]. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company, ensuring compliance with all local, state, and federal regulations for chemical waste disposal[1].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG3-Val-Cit-PAB-PNP
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of the antibody-drug conjugate (ADC) linker, Azido-PEG3-Val-Cit-PAB-PNP. Adherence to these procedures is essential for ensuring the safety of laboratory personnel and the integrity of your research.
This advanced linker, integral to the development of targeted cancer therapies, possesses reactive functional groups—an organic azide (B81097) and a para-nitrophenyl (B135317) (PNP) ester—that necessitate specific handling precautions. This guide will serve as your primary resource for safe operational and disposal plans, empowering your team with the knowledge to manage this compound confidently and responsibly.
Immediate Safety and Handling Protocols
Due to its chemical structure, this compound presents specific hazards that must be mitigated through rigorous adherence to safety protocols. The primary concerns are the potential for explosive decomposition of the azide group and the acute toxicity of the para-nitrophenyl group.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required equipment.
| PPE Category | Item | Specifications and Rationale |
| Primary Protection | Double-gloving (Nitrile) | An inner and outer pair of nitrile gloves provide robust protection against accidental skin contact. The outer glove should be changed immediately upon suspected contamination. |
| Impermeable Lab Coat with Knit Cuffs | A disposable, back-closing gown made of a material like polyethylene-coated polypropylene (B1209903) is recommended to prevent skin exposure.[1] Knit cuffs ensure a snug fit around the inner gloves. | |
| ANSI Z87.1-rated Safety Goggles | Protects the eyes from splashes of solutions containing the compound. | |
| Secondary Barrier | Face Shield | To be worn in conjunction with safety goggles, a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Respiratory Protection | NIOSH-approved Respirator | A respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the solid compound outside of a certified chemical fume hood. |
Engineering Controls
All handling of this compound, especially the weighing of the solid and the preparation of stock solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure. For procedures involving the organic azide, the use of a blast shield inside the fume hood is strongly recommended as a precaution against potential energetic decomposition.[2]
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound is critical. The following workflow provides a procedural guide for researchers.
Disposal Plan: A Tri-Stream Approach
Effective waste management is paramount to laboratory safety and environmental responsibility. All materials that come into contact with this compound must be considered hazardous waste and disposed of accordingly. A three-stream waste segregation plan should be implemented.
Waste Stream Management
| Waste Stream | Description | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coats), weighing paper, pipette tips, etc. | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. The label must explicitly state "Hazardous Waste: Contains Organic Azide and p-Nitrophenyl Ester". |
| Liquid Waste (Organic) | Unused stock solutions, reaction mixtures, and solvent rinses. | Collect in a dedicated, sealed, and clearly labeled hazardous waste container for organic waste. The label should detail the chemical contents. |
| Liquid Waste (Aqueous) | Aqueous washes or reaction byproducts. | Treat with a solution of sodium nitrite (B80452) followed by dilute acid to quench the azide functionality before collecting in a dedicated aqueous hazardous waste container. The pH should be neutralized before final collection. |
Decontamination Protocols
Thorough decontamination of all surfaces and equipment is essential to prevent cross-contamination and accidental exposure.
Glassware Decontamination
-
Initial Rinse: Rinse glassware with an appropriate organic solvent (e.g., ethanol (B145695) or acetone) to remove the bulk of the compound. Collect this rinse as organic liquid waste.
-
Alkaline Hydrolysis: Prepare a 1M solution of sodium hydroxide (B78521) in a 1:1 mixture of water and a water-miscible organic solvent (e.g., ethanol or DMSO). Fill or thoroughly rinse the glassware with this solution and allow it to stand for at least one hour to hydrolyze the p-nitrophenyl ester.
-
Neutralization and Final Rinse: Dispose of the alkaline solution into the aqueous waste stream. Rinse the glassware thoroughly with deionized water.
Surface Decontamination
-
Initial Wipe: Wipe down the work surface in the fume hood with a cloth or paper towel dampened with an organic solvent (e.g., 70% ethanol) to remove any residual compound. Dispose of the wipe as solid hazardous waste.
-
Alkaline Wipe: Wipe the surface with a cloth or paper towel saturated with the 1M sodium hydroxide solution.
-
Final Wipe: Wipe the surface with a clean, water-dampened cloth or paper towel to remove the sodium hydroxide residue.
By implementing these detailed safety and handling procedures, your laboratory can effectively manage the risks associated with this compound, fostering a secure environment for groundbreaking research in drug development.
References
- 1. Microbial decontamination of parathion and p-nitrophenol in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
